molecular formula C4H2ClFN2 B1606870 4-Chloro-6-fluoropyrimidine CAS No. 51422-01-6

4-Chloro-6-fluoropyrimidine

Cat. No.: B1606870
CAS No.: 51422-01-6
M. Wt: 132.52 g/mol
InChI Key: DLAFWIYXXOBITQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoropyrimidine is a halogenated pyrimidine derivative with the molecular formula C 4 H 2 ClFN 2 and a molecular weight of 132.52 g/mol . This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Proper handling procedures must be followed. It is classified with the GHS signal word "Danger" and has hazard statements indicating it is highly flammable (H225) and causes skin and eye irritation (H315, H319) . For storage, it is recommended to maintain an inert atmosphere and store at 2-8°C . The presence of both chlorine and fluorine atoms on the pyrimidine ring makes it a versatile building block in organic synthesis and pharmaceutical research. Researchers can use this compound for various synthetic transformations, particularly in nucleophilic substitution reactions, to create more complex molecules. For detailed information on specific research applications, mechanism of action, and synthetic pathways, consulting specialized scientific literature and databases is advised.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2/c5-3-1-4(6)8-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAFWIYXXOBITQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342612
Record name 4-Chloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51422-01-6
Record name 4-Chloro-6-fluoropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51422-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-fluoropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine: Properties, Reactivity, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are indispensable tools for the medicinal chemist. Among these, pyrimidine derivatives are particularly prominent, forming the core of numerous therapeutic agents across a wide range of diseases.[1] 4-Chloro-6-fluoropyrimidine (CAS: 51422-01-6) is a versatile and highly reactive building block that offers chemists a strategic entry point for constructing complex, polyfunctionalized molecules. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the differential reactivity of its two halogen substituents, make it a valuable intermediate in the synthesis of targeted therapies. This guide provides an in-depth analysis of the chemical properties, reactivity, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of a reagent are critical for experimental design, including solvent selection, reaction temperature, and purification strategies. While extensive experimental data for this compound is not widely published, its key properties have been calculated using advanced computational models, which provide reliable estimates for laboratory work.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂ClFN₂PubChem[2]
Molecular Weight 132.52 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 51422-01-6PubChem[2]
Canonical SMILES C1=C(N=CN=C1Cl)FPubChem[2]
InChIKey DLAFWIYXXOBITQ-UHFFFAOYSA-NPubChem[2]
XLogP3 (Computed) 1.6PubChem[2]
Topological Polar Surface Area 25.8 ŲPubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Note: The properties listed are primarily computationally derived and should be used as a guide for experimental planning.

Representative Synthesis

The synthesis of this compound typically follows established methods for the chlorination of hydroxypyrimidines (which exist in tautomeric equilibrium with pyrimidinones). The most common and industrially scalable approach involves the treatment of a pyrimidinone precursor with a strong chlorinating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).

A representative and analogous procedure, widely documented for similar pyrimidine scaffolds, involves the conversion of 6-fluoropyrimidin-4(3H)-one.[3]

Conceptual Synthetic Protocol:

  • Precursor: The synthesis would commence with 6-fluoropyrimidin-4(3H)-one.

  • Chlorination: The precursor is treated with an excess of phosphoryl chloride (POCl₃), which serves as both the reagent and, in some cases, the solvent.

  • Catalyst/Base: A tertiary amine base, such as N,N-dimethylaniline or triethylamine, is often added to facilitate the reaction and scavenge the HCl byproduct.[3]

  • Reaction Conditions: The mixture is heated to reflux for several hours to ensure complete conversion.

  • Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto ice water. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure. Final purification is typically achieved via vacuum distillation or column chromatography to yield pure this compound.

This robust methodology is a cornerstone of heterocyclic chemistry and provides a reliable route to access the title compound and its derivatives in high yield and purity.[3]

Chemical Reactivity and Mechanistic Insights

The utility of this compound in synthesis is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further amplified by the inductive effects of the chloro and fluoro substituents, rendering the carbon atoms of the ring highly electrophilic and susceptible to attack by nucleophiles.

A critical feature of this molecule is the differential reactivity of the C4-Cl and C6-F bonds. In SNAr reactions on halogenated N-heterocycles:

  • Leaving Group Ability: Chloride is a significantly better leaving group than fluoride.

  • Electronic Activation: The C4 position is positioned between two ring nitrogens (ortho and para), making it the most electron-deficient and activated site for nucleophilic attack. The C6 position is only activated by one adjacent nitrogen.

Consequently, nucleophilic attack occurs selectively and overwhelmingly at the C4 position, displacing the chloride ion. This predictable regioselectivity is the cornerstone of its application as a synthetic building block, allowing for the sequential and controlled introduction of different functionalities onto the pyrimidine core.

Reactivity of this compound cluster_main Nucleophilic Aromatic Substitution (SNAr) cluster_key Key Principles reagent This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reagent->intermediate Formation nucleophile Nucleophile (Nu:⁻) nucleophile->reagent Attack at C4 (Most Electrophilic) product 4-Nu-6-fluoropyrimidine intermediate->product Chloride Elimination (-Cl⁻) p1 1. C4 is highly activated by two N atoms. p2 2. Chloride is a superior leaving group to fluoride. p3 3. Reaction is highly regioselective.

Caption: Regioselective SNAr on this compound.

Applications in Drug Development

The chloro-fluoropyrimidine scaffold is a validated pharmacophore found in several advanced therapeutic agents. A prominent example is the antifungal drug Voriconazole, which is synthesized from the closely related analogue 4-chloro-6-ethyl-5-fluoropyrimidine, underscoring the importance of this chemical class.[4][5] this compound serves as a foundational starting material for creating libraries of novel compounds for screening and lead optimization.

The primary application involves its reaction with nitrogen, oxygen, or sulfur nucleophiles to forge key bonds in the target molecule. This is often the first step in a multi-step synthesis.

Field-Proven Experimental Protocol: Nucleophilic Substitution with a Primary Amine

This protocol details a representative SNAr reaction, a fundamental workflow for utilizing this compound in a drug discovery context.

Objective: To synthesize a 4-amino-6-fluoropyrimidine derivative.

Materials:

  • This compound (1.0 eq)

  • Primary amine of choice (e.g., benzylamine) (1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine, TEA, or diisopropylethylamine, DIPEA) (1.5 eq)

  • Aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Deionized water, brine, ethyl acetate, anhydrous magnesium sulfate (for work-up)

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen aprotic solvent (e.g., THF, ~0.5 M concentration).

  • Addition of Reagents: Add the primary amine (1.1 eq) to the solution, followed by the dropwise addition of the non-nucleophilic base (1.5 eq). Causality Note: The base is crucial to neutralize the HCl that is generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Aqueous Work-up: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual base and solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-amino-6-fluoropyrimidine product.

This robust protocol provides a self-validating system, with clear checkpoints (TLC/LC-MS) and a standard purification workflow to ensure high purity of the final compound, which is essential for subsequent synthetic steps or biological evaluation.

Drug_Synthesis_Workflow start This compound step1 Step 1: SNAr Reaction (e.g., with R¹-NH₂) start->step1 intermediate Intermediate: 4-(R¹-amino)-6-fluoropyrimidine step1->intermediate step2 Step 2: Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 Introduce R² at C6 (may require activation) final Final Drug Candidate (Polyfunctionalized Pyrimidine) step2->final

Caption: General synthetic workflow using this compound.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as:

    • H302: Harmful if swallowed[2]

    • H315: Causes skin irritation[2]

    • H319: Causes serious eye irritation[2]

    • H335: May cause respiratory irritation[2]

  • Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its predictable and selective reactivity. The ability to reliably functionalize the C4 position via nucleophilic aromatic substitution, while retaining the C6-fluorine for potential subsequent transformations, provides a powerful and strategic approach to the synthesis of complex pyrimidine-based drug candidates. A thorough understanding of its properties, reactivity, and handling, as outlined in this guide, enables researchers to effectively leverage this scaffold in the pursuit of novel therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 583328, this compound. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis. Retrieved from [Link]

  • Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 21.
  • Ilardi, E. A., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(12), 4833.
  • Beilstein Journals. (n.d.). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • Arkat USA, Inc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Pyrimidines. Part II.
  • Medicinal Research Reviews. (2025).

Sources

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-fluoropyrimidine (CAS Number: 51422-01-6)

Introduction

This compound is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, and the presence of two distinct halogen atoms—chlorine and fluorine—at the C4 and C6 positions imparts unique reactivity and allows for selective, stepwise functionalization. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and professionals in drug development. The CAS number for this compound is 51422-01-6 .[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 51422-01-6PubChem[1]
Molecular Formula C₄H₂ClFN₂PubChem[1]
Molecular Weight 132.52 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance Solid-PowderSigma-Aldrich[2]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Spectroscopic Data (Predicted)

While experimental spectra are best obtained from the specific lot of material being used, the following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on established principles of NMR spectroscopy.[3][4]

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
H-2~8.8Singlet (s)The proton at the C2 position is expected to be a sharp singlet.
H-5~7.2Doublet (d)The proton at the C5 position will be split by the adjacent fluorine atom.
¹³C NMR
C-2~158Doublet (d)Coupled to H-2.
C-4~160Doublet of Doublets (dd)Coupled to F and potentially H-5 (long range). This carbon is directly attached to the chlorine atom.
C-5~110Doublet (d)Coupled to H-5 and the fluorine atom, likely with a large J-coupling constant.
C-6~165Doublet (d)Directly attached to the fluorine atom, resulting in a large C-F coupling constant.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of a pyrimidinone precursor. A common and effective method is the treatment of 6-fluoropyrimidin-4-one with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅). The following is a representative protocol analogous to the synthesis of similar chloropyrimidines.[5]

Representative Synthesis Protocol
  • Reaction Setup: To a solution of 6-fluoropyrimidin-4-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane, add a catalytic amount of a base like N,N-dimethylformamide (DMF).

  • Chlorination: Slowly add phosphoryl chloride (POCl₃) (2-3 equivalents) to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Carefully quench the reaction mixture by pouring it onto ice water. Neutralize the solution with a base such as sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Representative Synthesis of this compound start 6-Fluoropyrimidin-4-one reagents POCl₃, cat. DMF Reflux start->reagents Chlorination product This compound reagents->product workup 1. Quench with ice water 2. Neutralize (NaHCO₃) 3. Extract (EtOAc) 4. Purify (Chromatography) product->workup Isolation

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAᵣ). The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the inductive effects of the chlorine and fluorine atoms, renders the C4 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.

A key aspect of its utility is the differential reactivity of the C-Cl and C-F bonds. Generally, the C-Cl bond is more labile and will react preferentially with nucleophiles under milder conditions than the C-F bond. This allows for selective, sequential substitution reactions, making it a powerful tool for building molecular complexity.

Nucleophilic Substitution with Amines

A common and critical reaction of this compound is its reaction with amines to form aminopyrimidines. This reaction is a cornerstone in the synthesis of many kinase inhibitors, where the aminopyrimidine core acts as a hinge-binding motif.

Experimental Protocol: Synthesis of a 4-Amino-6-fluoropyrimidine Derivative
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1.1 equivalents) in a polar aprotic solvent such as isopropanol, n-butanol, or DMF.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 equivalents), to scavenge the HCl generated during the reaction.

  • Reaction Progression: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is typically purified by column chromatography or recrystallization.

G cluster_reaction Nucleophilic Substitution with an Amine cluster_conditions Conditions reactant1 This compound plus1 + reactant2 R-NH₂ (Amine) arrow1 -> reactant2->arrow1 product 4-(R-amino)-6-fluoropyrimidine arrow1->product plus2 + side_product HCl solvent Solvent (e.g., Isopropanol) base Base (e.g., DIPEA) temp Heat (80-120 °C)

Caption: General scheme for the reaction with amines.

Application as a Scaffold for Kinase Inhibitors

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[6] Kinase inhibitors are a major class of targeted cancer therapies. The 4-aminopyrimidine moiety is crucial for binding to the ATP-binding site of many kinases. This compound is an ideal starting material for the synthesis of such inhibitors. For example, compounds with a 4-anilinopyrimidine core have shown potent activity against Epidermal Growth Factor Receptor (EGFR) and ErbB-2 kinases, which are implicated in various cancers.[6] Similarly, substituted pyrimidines are central to the design of inhibitors for other kinases like Aurora kinases and p38 MAP kinase.[2][3]

G cluster_drug_design Role in Kinase Inhibitor Synthesis start 4-Chloro-6- fluoropyrimidine step1 SNAᵣ with Substituted Aniline start->step1 intermediate 4-Anilino-6- fluoropyrimidine Intermediate step1->intermediate step2 Further Functionalization (e.g., Suzuki Coupling) intermediate->step2 final_product Pyrimidine-Based Kinase Inhibitor step2->final_product

Caption: Pathway from building block to kinase inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Sigma-Aldrich recommends storage at -20°C.[2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 51422-01-6) is a versatile and valuable reagent for drug discovery and organic synthesis. Its distinct electronic properties and the differential reactivity of its halogen substituents allow for controlled, selective functionalization. This makes it an ideal starting point for the synthesis of complex molecules, most notably a wide range of protein kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to effectively leverage this important building block in the development of novel therapeutics.

References

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water . Preprints.org. [Link]

  • Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors . PubMed. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins . PMC. [Link]

  • Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept . PubMed. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data. [Link]

  • Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis . Ningbo Inno Pharmchem Co., Ltd. [Link]

  • This compound . PubChem. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a detailed exploration of 4-chloro-6-fluoropyrimidine, a halogenated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular features, predictable reactivity, and its role as a versatile synthon, contextualized through a comparative analysis with structurally related and well-documented analogues. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of dihalogenated pyrimidines in synthetic applications.

Introduction: The Pyrimidine Core in Modern Drug Discovery

The pyrimidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of therapeutic agents and biologically active molecules.[1][2] Its nitrogen-rich, electron-deficient nature makes it a prime candidate for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological target interactions.[3] Halogenated pyrimidines, in particular, serve as powerful intermediates. The presence of halogen atoms, such as chlorine and fluorine, activates the ring towards nucleophilic aromatic substitution (SNAr), providing a robust platform for constructing complex molecular architectures.[4][5]

This compound (C₄H₂ClFN₂) is a member of this critical class of building blocks. While specific, publicly available data for this exact molecule is limited, its structural simplicity allows for a highly predictable reactivity profile based on well-established principles of heterocyclic chemistry. This guide will extrapolate from known data of analogous compounds, such as 4,6-dichloropyrimidine and the more complex 4-chloro-6-ethyl-5-fluoropyrimidine, to provide a comprehensive and actionable technical overview.[6][7]

Molecular Structure and Physicochemical Properties

The core of this compound is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The key features are the two halogen substituents: a chlorine atom at position 4 and a fluorine atom at position 6. This arrangement dictates the molecule's electronic landscape and reactivity.

Key Structural Features:

  • Electron-Deficient Ring: The two ring nitrogens act as strong electron-withdrawing groups, reducing the electron density of the aromatic system and making it susceptible to nucleophilic attack.[8]

  • Halogen Activation: Both chlorine and fluorine atoms further withdraw electron density through induction, enhancing the electrophilicity of the carbon atoms to which they are attached (C4 and C6).[9]

  • Asymmetric Substitution: The presence of two different halogens creates asymmetry, offering the potential for regioselective substitution reactions under controlled conditions.

Predicted Physicochemical and Spectroscopic Data
PropertyPredicted Value / CharacteristicRationale / Comparative Compound
Molecular Formula C₄H₂ClFN₂-
Molecular Weight 132.52 g/mol -
Appearance Colorless to light yellow liquid or low-melting solidSimilar to other small halogenated heterocycles.
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Halogenated organic compounds typically exhibit good solubility in nonpolar to moderately polar organic solvents.[11]
Boiling Point ~130-150 °CLower than 4,6-dichloropyrimidine (175 °C) due to the lower molecular weight and smaller size of fluorine vs. chlorine.

Spectroscopic Analysis (Predicted):

  • ¹H NMR: The spectrum is expected to be simple, showing two signals for the two aromatic protons. The proton at C2 would likely appear as a singlet, while the proton at C5 would appear as a doublet due to coupling with the adjacent fluorine atom. Based on data for 4,6-dichloropyrimidine, these signals would be in the downfield region (δ 7.0-9.0 ppm).[12]

  • ¹³C NMR: Three signals are expected for the carbon atoms of the pyrimidine ring. The halogen-bearing carbons (C4 and C6) would exhibit large one-bond carbon-fluorine coupling (¹JCF) for C6 and would be significantly downfield. The C2 and C5 signals would also be distinct. For reference, the C4/C6 signal in 4,6-dichloropyrimidine appears at ~162 ppm.[13]

  • ¹⁹F NMR: A single signal is expected for the fluorine atom at C6. This signal would likely be a doublet due to coupling with the adjacent proton at C5. The chemical shift would be in the typical range for fluoroaromatic compounds.[14][15]

  • Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 132 and an M+2 peak at m/z 134 with an intensity ratio of approximately 3:1, which is indicative of the presence of one chlorine atom.[10]

Synthesis and Reactivity: A Chemist's Perspective

The true value of this compound lies in its reactivity, which is dominated by nucleophilic aromatic substitution (SNAr).

Proposed Synthetic Pathway

A plausible synthesis of this compound would start from a readily available precursor like uracil or a related pyrimidinedione. The key transformation involves converting the hydroxyl groups (in the tautomeric keto form) into halogens. A common industrial method for such chlorinations is the use of phosphoryl chloride (POCl₃).[16] Subsequent selective fluorination could be achieved using a mild fluorinating agent.

G cluster_0 Proposed Synthesis of this compound Start 4,6-Dihydroxypyrimidine Intermediate 4,6-Dichloropyrimidine Start->Intermediate POCl₃, Heat Product This compound Intermediate->Product Selective Fluorination (e.g., KF, phase-transfer catalyst)

Caption: Proposed synthetic workflow for this compound.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound is as an electrophile in SNAr reactions.[9][17] The electron-deficient pyrimidine ring readily accommodates the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack.[17]

Key Principles of Reactivity:

  • Site of Attack: Nucleophilic attack will occur exclusively at the halogen-bearing C4 and C6 positions. The C2 position is also electron-deficient but lacks a leaving group, and the C5 position is comparatively electron-rich.[8]

  • Leaving Group Ability: In SNAr reactions on electron-deficient heterocycles, the relative leaving group ability can be complex. While chloride is generally a better leaving group than fluoride in many contexts, the C-F bond is highly polarized, making the attached carbon extremely electrophilic. Furthermore, the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[9] This can lead to selective displacement of the chlorine or fluorine depending on the nucleophile and reaction conditions (hard vs. soft nucleophiles, solvent, temperature).

  • Regioselectivity: The differential reactivity of the C-Cl versus the C-F bond allows for sequential, regioselective substitutions. A common strategy involves first displacing the more labile halogen with one nucleophile, followed by displacement of the remaining halogen with a second, different nucleophile. This stepwise approach is a cornerstone of building molecular diversity.[18]

G This compound This compound Mono-substituted Intermediate Mono-substituted Intermediate This compound->Mono-substituted Intermediate  Step 1:  Selective Substitution Di-substituted Product Di-substituted Product Mono-substituted Intermediate->Di-substituted Product  Step 2:  Second Substitution Nucleophile 1\n(e.g., R-NH₂) Nucleophile 1 (e.g., R-NH₂) Nucleophile 1\n(e.g., R-NH₂)->this compound Nucleophile 2\n(e.g., R'-OH) Nucleophile 2 (e.g., R'-OH) Nucleophile 2\n(e.g., R'-OH)->Mono-substituted Intermediate

Caption: General reaction scheme for sequential SNAr on this compound.

Application in Drug Discovery: A Case Study with a Structural Analogue

To fully appreciate the synthetic power of intermediates like this compound, we can examine the well-documented synthesis of the antifungal drug Voriconazole . A key intermediate in its synthesis is 4-chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) , a structurally related analogue.[6][19][20]

Voriconazole is a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[21][22] Its synthesis critically relies on the pyrimidine core provided by the halogenated intermediate.

The Role of 4-Chloro-6-ethyl-5-fluoropyrimidine in Voriconazole Synthesis

The industrial synthesis of Voriconazole involves a key carbon-carbon bond-forming reaction where the halogenated pyrimidine is coupled with a ketone fragment.[23][24][25]

Step-by-Step Methodological Overview:

  • Preparation of the Intermediate: The synthesis begins with the preparation of the key building block, 4-chloro-6-ethyl-5-fluoropyrimidine. This is typically achieved by chlorinating 6-ethyl-5-fluoropyrimidin-4(3H)-one with a chlorinating agent like phosphoryl chloride (POCl₃) in the presence of a base.[16]

    • Causality: The hydroxyl group of the pyrimidinone is a poor leaving group. Converting it to a chlorophosphate ester in situ with POCl₃ transforms it into an excellent leaving group, which is then displaced to form the desired 4-chloro derivative.

  • Organometallic Coupling: The 4-chloro-6-ethyl-5-fluoropyrimidine intermediate is then used in a Reformatsky-type reaction. It is coupled with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in the presence of zinc metal.[22][24]

    • Causality: This reaction sets the crucial stereochemistry of the final drug. The use of an organozinc reagent, formed in situ, provides excellent diastereoselectivity in the addition to the ketone, a critical factor for the drug's efficacy.[22]

  • Final Steps: The resulting tertiary alcohol undergoes subsequent chemical modifications, including the reductive de-chlorination of the pyrimidine ring, to yield the final Voriconazole active pharmaceutical ingredient (API).[22] The chlorine atom at the C4 position serves its purpose as an activating group for the coupling reaction and is then removed.

G cluster_1 Voriconazole Synthesis Workflow Start 4-Chloro-6-ethyl- 5-fluoropyrimidine Coupling Organozinc Coupling (Reformatsky Reaction) Start->Coupling Ketone Triazole Ketone Fragment Ketone->Coupling Intermediate Coupled Intermediate (with Chlorine) Coupling->Intermediate C-C Bond Formation Product Voriconazole (Final API) Intermediate->Product Reductive Dechlorination

Caption: Key workflow illustrating the use of a chlorofluoropyrimidine in Voriconazole synthesis.

This case study demonstrates the quintessential role of halogenated pyrimidines. The halogen atoms are not merely part of the final structure; they are essential functional handles that enable key bond-forming reactions, control reactivity, and are often removed or replaced in later synthetic stages. This compound is poised to serve a similar role in the discovery of new chemical entities.

Conclusion and Future Outlook

This compound represents a valuable, albeit under-documented, building block for synthetic and medicinal chemistry. Its molecular structure, characterized by an electron-deficient pyrimidine core asymmetrically substituted with two different halogens, makes it an ideal substrate for sequential and regioselective nucleophilic aromatic substitution reactions. By drawing parallels with well-studied analogues like 4,6-dichloropyrimidine and 4-chloro-6-ethyl-5-fluoropyrimidine, we can confidently predict its reactivity and envision its application in the synthesis of novel, complex molecules.

For drug development professionals, the strategic value of such an intermediate is clear. It provides a robust and flexible platform for generating libraries of diverse pyrimidine derivatives, accelerating the structure-activity relationship (SAR) studies that are crucial for optimizing lead compounds.[26] As the demand for novel therapeutics continues to grow, the role of versatile synthons like this compound in enabling innovative drug design will only become more critical.

References

A Technical Guide to the Solubility of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of 4-Chloro-6-fluoropyrimidine

This compound (CAS No. 51422-01-6) is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis.[1] Its pyrimidine core, functionalized with reactive chloro and fluoro groups, makes it a valuable precursor for the synthesis of complex molecules in medicinal chemistry and materials science. For professionals in drug development, understanding the solubility of this intermediate is paramount. Solubility dictates reaction conditions, purification strategies, and ultimately, the feasibility of synthesizing target molecules. This guide provides a comprehensive analysis of the theoretical and practical aspects of this compound's solubility, offering a predictive framework and actionable protocols for its empirical determination.

Section 1: Physicochemical Properties & Theoretical Solubility Profile

While extensive empirical solubility data for this compound is not publicly cataloged, a robust theoretical profile can be constructed from its fundamental physicochemical properties. These properties, summarized in the table below, provide the basis for predicting its behavior in various solvent systems.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 51422-01-6PubChem[2]
Molecular Formula C₄H₂ClFN₂PubChem[2]
Molecular Weight 132.52 g/mol PubChem[2]
XLogP3 (Lipophilicity) 1.6PubChem[2]
Topological Polar Surface Area 25.8 ŲPubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Physical Form White fused solid / PowderCymitQuimica[3], Sigma-Aldrich

Expert Analysis & Predicted Solubility:

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The molecular structure of this compound presents a duality:

  • Polar Characteristics : The pyrimidine ring, with its two nitrogen atoms, acts as a hydrogen bond acceptor and imparts polarity to the molecule.[2] This suggests an affinity for polar solvents. The topological polar surface area (TPSA) of 25.8 Ų is relatively low, indicating that the polar contribution is modest.

  • Nonpolar Characteristics : The aromatic ring and, critically, the halogen substituents (chloro- and fluoro-) contribute to the molecule's nonpolar character and lipophilicity. The calculated octanol-water partition coefficient (XLogP3) of 1.6 signifies a preference for a nonpolar environment over water, though it is not extremely lipophilic.[2]

Based on this analysis, a qualitative solubility profile can be predicted:

  • High Solubility : Expected in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF), which can interact favorably with the polar pyrimidine ring without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

  • Moderate Solubility : Expected in semi-polar solvents such as acetone, ethyl acetate, and dichloromethane.

  • Low Solubility : Expected in nonpolar solvents like hexane and toluene, as the molecule's polarity is significant enough to disfavor these environments.

  • Very Low Solubility : Expected in aqueous solutions (water). The XLogP3 value of 1.6 suggests limited partitioning into water.[2]

Section 2: Critical Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and structural factors.[5] Understanding these variables is crucial for designing robust experimental and synthetic procedures.

  • Temperature : For the dissolution of a solid in a liquid, the process is typically endothermic, meaning it absorbs heat.[4] Consequently, for most compounds like this compound, solubility increases as the temperature of the solvent is raised.[6] This is a key lever for techniques like recrystallization.

  • Solvent Polarity : As established, the polarity of the solvent is a primary determinant. A solvent's ability to form intermolecular interactions (e.g., dipole-dipole) with the pyrimidine ring while accommodating its halogenated structure will dictate the extent of dissolution.[4]

  • pH (Aqueous Systems) : The pyrimidine ring contains basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can become protonated, forming a cationic salt. This ionic form would be significantly more polar and thus more soluble in water than the neutral molecule. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing at lower pH values.

  • Crystal Form (Polymorphism) : The energy required to break the crystal lattice of the solid solute is a major barrier to dissolution.[7] If this compound exists in different crystalline forms (polymorphs), they may exhibit different melting points and, consequently, different solubilities.[7] Amorphous forms are generally more soluble than stable crystalline forms.

The interplay of these factors is visualized in the diagram below.

cluster_factors Influencing Factors Temp Temperature Solubility Solubility of This compound Temp->Solubility Generally Increases Solubility (Endothermic Dissolution) Solvent Solvent Polarity ('Like dissolves like') Solvent->Solubility Determines Solvent Choice (Polar Aprotic is Optimal) pH pH of Aqueous Solution pH->Solubility Increases Aqueous Solubility (at low pH via salt formation) Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Influences Dissolution Rate (Lower energy = higher solubility)

Caption: Key factors modulating the solubility of this compound.

Section 3: Protocol for Experimental Determination of Thermodynamic Solubility

Given the absence of published quantitative data, empirical determination is necessary. The "gold standard" for measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method .[8] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Objective: To determine the thermodynamic solubility of this compound in a selected solvent at a controlled temperature.

Principle: An excess of the solid compound is agitated in a solvent for an extended period to ensure the solution becomes saturated and reaches equilibrium. The concentration of the dissolved compound in the saturated supernatant is then measured.[9]

Methodology:

  • Preparation :

    • Add an excess amount of solid this compound to a series of glass vials. Causality: Using an excess ensures that the final concentration is limited by solubility, not the amount of material added.[8]

    • Pipette a precise volume (e.g., 2 mL) of the chosen solvent (e.g., pH 7.4 phosphate-buffered saline for aqueous solubility, or an organic solvent) into each vial.

    • Include control vials with solvent only (blanks) and reference compounds with known solubilities to validate the assay run.[10]

  • Equilibration :

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a minimum of 24 hours. Causality: A long incubation period is required to allow the dissolution process to reach a true thermodynamic equilibrium, which can be slow, especially for poorly soluble compounds.[10][11] Some protocols may test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.

  • Phase Separation :

    • After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) or centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) and collect the supernatant. Causality: This step is critical to separate the dissolved solute from any remaining solid particles, which would otherwise lead to an overestimation of solubility.[11]

  • Quantification :

    • Prepare a standard curve by making serial dilutions of a stock solution of this compound of known concentration.

    • Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the standard curve.

    • Analyze the standards and the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Causality: These methods provide high specificity and sensitivity, allowing for accurate quantification of the analyte in the complex matrix.

    • Calculate the concentration in the saturated solution by applying the dilution factor. The result is the thermodynamic solubility, typically expressed in µg/mL, mg/L, or µM.

cluster_workflow Shake-Flask Solubility Workflow A 1. Preparation Add excess solid to solvent in vial B 2. Equilibration Seal and shake for 24-48h at constant temperature A->B C 3. Phase Separation Filter or centrifuge to remove undissolved solid B->C D 4. Quantification Analyze supernatant via HPLC-UV or LC-MS C->D E Result Thermodynamic Solubility (e.g., µg/mL) D->E

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Section 4: Safety & Handling Considerations

As a laboratory chemical, this compound requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[2]

  • Hazards :

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautions :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[14]

    • Handling : Avoid breathing dust or vapors. Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[14]

    • Storage : Store in a tightly-closed container in a cool, dry place.[15]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[12][13][14]

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 583328, this compound. Retrieved from [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Plateforme de chimie biologique intégrative de Strasbourg (PCBIS) (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 16743445, 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • ChemSrc (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • Al-Hamidi, H., et al. (2016). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Drug Development and Industrial Pharmacy. Retrieved from [Link]

  • Chemchart (n.d.). 3-chloro-1,2,5-thiadiazole (5097-45-0). Retrieved from [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • IJNRD (2021). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. Retrieved from [Link]

  • Pharmlabs (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts (2023). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [PowerPoint presentation]. Retrieved from [Link]

  • BYJU'S (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Avdeef, A., et al. (2019). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Cheminformatics. Retrieved from [Link]

Sources

Spectroscopic Profile of 4-Chloro-6-fluoropyrimidine: A Predictive Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 4-Chloro-6-fluoropyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from analogous halogenated pyrimidines to construct a reliable, predictive spectroscopic profile. This guide is intended to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their respective fields. We will delve into the theoretical underpinnings of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Introduction: The Significance of this compound

The pyrimidine scaffold is a cornerstone in the development of a vast array of biologically active molecules. The strategic placement of halogen substituents, such as chlorine and fluorine, on the pyrimidine ring can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile, making it a valuable building block for novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. Each section will begin with the foundational principles of the spectroscopic technique, followed by a reasoned prediction of the spectral data, supported by comparisons with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. The chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to their local electronic environments, which are, in turn, dictated by the molecular structure. For this compound, we will predict the NMR spectra by considering the inductive and mesomeric effects of the chloro and fluoro substituents on the pyrimidine ring.

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducible results.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for non-polar to moderately polar compounds.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is generally sufficient.

  • ¹³C NMR Acquisition:

    • Tune the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon, simplifying the spectrum. A spectral width of 0 to 180 ppm is typical.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Tune the probe to the ¹⁹F frequency.

    • Acquire the spectrum, which is typically proton-decoupled. The chemical shift range for organofluorine compounds is broad, so a spectral width of -250 to 50 ppm (relative to CFCl₃) is a reasonable starting point.


}

Figure 1: Generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two signals for the two aromatic protons.

  • H-2: This proton is situated between two electronegative nitrogen atoms and is expected to be the most deshielded, appearing furthest downfield.

  • H-5: This proton is flanked by the chloro and fluoro substituents. The electron-withdrawing nature of these halogens will also deshield this proton.

Based on data from analogous compounds like 4,6-dichloropyrimidine, where the H-2 proton appears at ~8.8 ppm and the H-5 proton at ~7.4 ppm[1], we can predict the chemical shifts for this compound. The fluorine atom is more electronegative than chlorine, which would suggest a further downfield shift for adjacent protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constant (J) HzRationale
H-2~8.9 - 9.1Doublet⁴JH-F ≈ 2-4 HzLocated between two N atoms; deshielded. Coupled to the fluorine at position 6.
H-5~7.5 - 7.7Doublet⁴JH-F ≈ 1-3 HzInfluenced by adjacent Cl and F substituents. Coupled to the fluorine at position 6.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the ring.

  • C-4 and C-6: These carbons are directly bonded to the electronegative chlorine and fluorine atoms, respectively, and will be significantly deshielded, appearing at lower field. The carbon attached to fluorine (C-6) is expected to show a large one-bond C-F coupling constant.

  • C-2: This carbon is positioned between the two nitrogen atoms and will also be deshielded.

  • C-5: This carbon is expected to be the most shielded of the ring carbons.

Data from 4,6-dichloropyrimidine shows signals at approximately 161 ppm (C-4/C-6), 159 ppm (C-2), and 122 ppm (C-5)[2]. For 2-fluoropyrimidine, the carbon attached to fluorine appears around 165 ppm[3][4].

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ) ppmPredicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) HzRationale
C-6~165 - 168Doublet¹JC-F ≈ 230-260 HzDirectly bonded to highly electronegative F; large one-bond coupling.
C-4~160 - 163Singlet-Directly bonded to Cl.
C-2~158 - 160Singlet-Situated between two N atoms.
C-5~120 - 125Doublet²JC-F ≈ 20-30 HzCoupled to the fluorine at C-6.
Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C-6 position. The chemical shift of fluorine in aromatic systems is highly sensitive to the electronic nature of the other substituents on the ring. For fluoroaromatic compounds, the chemical shifts typically range from -100 to -170 ppm relative to CFCl₃[5][6][7]. In 2-fluoropyrimidine, the fluorine signal appears at approximately -60 to -70 ppm[3].

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

FluorinePredicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted Coupling Constants (J) HzRationale
F-6~ -70 to -90Triplet of doublets⁴JF-H2 ≈ 2-4 Hz, ⁴JF-H5 ≈ 1-3 HzThe fluorine atom is coupled to the two ring protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. It is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Methodology:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically generate the final IR spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by absorptions corresponding to the pyrimidine ring vibrations and the carbon-halogen bonds.

  • Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹[8][9].

  • C=C and C=N Ring Stretching: The stretching vibrations of the pyrimidine ring are expected in the 1600-1400 cm⁻¹ region[10][11].

  • C-Cl Stretching: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ range[9][12].

  • C-F Stretching: The carbon-fluorine bond is strong and its stretching vibration gives rise to a strong absorption, typically in the 1250-1000 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)IntensityAssignment
3100 - 3000Medium to WeakAromatic C-H stretching
1600 - 1550Medium to StrongC=N stretching (pyrimidine ring)
1500 - 1400Medium to StrongC=C stretching (pyrimidine ring)
1250 - 1000StrongC-F stretching
850 - 750Medium to StrongC-Cl stretching
900 - 675StrongC-H out-of-plane bending

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides valuable structural information.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC, where it is vaporized and separated from any impurities on a capillary column.

  • MS Analysis: The separated compound elutes from the GC column and enters the mass spectrometer's ion source, where it is ionized (typically by EI at 70 eV) and then analyzed.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₄H₂ClFN₂) is 132.52 g/mol . The mass spectrum will show a molecular ion peak (M⁺•) and an M+2 peak due to the natural abundance of the ³⁷Cl isotope.

The fragmentation of halogenated aromatic compounds is well-documented[13][14][15]. The initial fragmentation is often the loss of a halogen atom or a small neutral molecule like HCN. The C-Cl bond is weaker than the C-F bond, so the loss of a chlorine radical is a likely initial fragmentation step.

Predicted Fragmentation Pathways:

  • Molecular Ion: The molecular ion peak at m/z 132 (for ³⁵Cl) and 134 (for ³⁷Cl) with an approximate 3:1 intensity ratio.

  • Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion would result in a fragment at m/z 97.

  • Loss of HCN: A common fragmentation pathway for pyrimidines is the loss of hydrogen cyanide (HCN), which would lead to a fragment at m/z 105 from the molecular ion.

  • Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of another neutral molecule. For example, the m/z 97 fragment could lose HCN to give a fragment at m/z 70.


}

Figure 2: Predicted primary fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
134[C₄H₂³⁷ClFN₂]⁺• (M+2)
132[C₄H₂³⁵ClFN₂]⁺• (M⁺•)
105[C₃H₂FN]⁺•
97[C₄H₂FN₂]⁺
70[C₃H₂N]⁺

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing ¹H, ¹³C, and ¹⁹F NMR, IR, and MS. These predictions provide a robust framework for the identification and characterization of this important heterocyclic building block. It is our hope that this guide will serve as a valuable resource for researchers and professionals in drug discovery and materials science, facilitating the innovative application of this compound. As experimental data for this compound becomes more widely available, this predictive guide can serve as a valuable reference for comparison and validation.

References

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 6, 2026, from [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved January 6, 2026, from [Link]

  • Oriental Journal of Chemistry. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved January 6, 2026, from [Link]

  • SciELO. (n.d.). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. Retrieved January 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 2-FLUORPYRIMIDIN - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 2-(2-Chlorophenyl)pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Retrieved January 6, 2026, from [Link]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H]. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Retrieved January 6, 2026, from [Link]

  • ACS Publications. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Retrieved January 6, 2026, from [Link]

  • SpectraBase. (n.d.). 2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. Retrieved January 6, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 6, 2026, from [Link]

  • NMR Service. (n.d.). 19Flourine NMR. Retrieved January 6, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved January 6, 2026, from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved January 6, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrometry‐based structure elucidation. Fragmentation mass.... Retrieved January 6, 2026, from [Link]

  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved January 6, 2026, from [Link]

  • Scientific.Net. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved January 6, 2026, from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 6, 2026, from [Link]

Sources

A Comprehensive Technical Guide to the Reactivity Profile of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the reactivity profile of 4-chloro-6-fluoropyrimidine, a key building block in medicinal chemistry and drug discovery. The guide elucidates the core principles governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed mechanistic insights, regioselectivity, and field-proven experimental protocols are presented to empower researchers in leveraging this versatile scaffold for the synthesis of novel molecular entities.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine nucleus is a privileged scaffold in a vast array of biologically active compounds, including approved drugs and clinical candidates. Its presence in the building blocks of life, such as nucleic acids, underpins its fundamental role in biological processes. Consequently, substituted pyrimidines are of immense interest in drug discovery, with applications ranging from kinase inhibitors in oncology to antiviral and antibacterial agents. This compound serves as a versatile starting material for the synthesis of diverse pyrimidine derivatives, offering two distinct reactive sites for functionalization.

Core Reactivity Principles: An Electron-Deficient Heterocycle

The pyrimidine ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the ring susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of halogen substituents. The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The molecule presents two potential sites for substitution: the C4 position bearing a chloro group and the C6 position with a fluoro group.

Theoretical and experimental studies on related dihalopyrimidines generally indicate that the C4 position is more susceptible to nucleophilic attack than the C2 or C6 positions .[1][2] This preference can be attributed to a combination of electronic and steric factors. The LUMO (Lowest Unoccupied Molecular Orbital) coefficient is often higher at the C4 position, making it more electrophilic.[1]

However, the nature of the leaving group and the nucleophile, as well as the reaction conditions, can influence the regiochemical outcome. While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine can activate the attached carbon towards nucleophilic attack.[3][4] In many cases, the chloride at the C4 position is preferentially displaced.

Key Transformations and Experimental Protocols

This section details the primary synthetic transformations of this compound, providing both mechanistic understanding and practical, step-by-step protocols.

Nucleophilic Aromatic Substitution (SNAr)

The introduction of an amino group at the C4 position is a common and crucial transformation in the synthesis of many biologically active molecules. This is typically achieved by reacting this compound with a primary or secondary amine in the presence of a base.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF or a polar protic solvent like isopropanol is often used to facilitate the dissolution of the reactants and to promote the formation of the Meisenheimer intermediate.

  • Base: A non-nucleophilic base, such as potassium carbonate or a tertiary amine like triethylamine, is employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Elevated temperatures are often required to overcome the activation energy of the reaction, particularly for less reactive amines.

Experimental Protocol: General Procedure for Amination [5][6]

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or 2-Propanol), add the desired amine (1.1-1.5 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-140 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitates, filter and wash with a suitable solvent. If not, perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoropyrimidine derivative.

Table 1: Representative Amination Reactions

Amine Base Solvent Temperature (°C) Time (h) Yield (%)
Aniline K2CO3 DMF 140 24 Good
Benzylamine Et3N 2-Propanol 80 12 High

| Morpholine | K2CO3 | DMF | 120 | 16 | High |

Diagram 1: Amination Workflow

amination_workflow start Start: this compound reagents Amine (R-NH2) Base (e.g., K2CO3) Solvent (e.g., DMF) start->reagents 1. Add reaction Heat (80-140°C) reagents->reaction 2. React workup Aqueous Workup & Extraction reaction->workup 3. Process purification Column Chromatography workup->purification 4. Purify product Product: 4-Amino-6-fluoropyrimidine purification->product

Caption: A typical workflow for the amination of this compound.

The displacement of the C4-chloro substituent with an alkoxide nucleophile provides access to 4-alkoxy-6-fluoropyrimidines, another important class of intermediates.

Causality Behind Experimental Choices:

  • Nucleophile: A sodium or potassium alkoxide is typically used as the nucleophile. It can be prepared in situ by reacting the corresponding alcohol with a strong base like sodium hydride or sodium metal.

  • Solvent: The corresponding alcohol is often used as the solvent to drive the reaction and maintain a high concentration of the alkoxide. Anhydrous conditions are crucial to prevent hydrolysis of the starting material.

Experimental Protocol: General Procedure for Etherification [7][8]

  • To a solution of the desired alcohol (as solvent), add a strong base (e.g., sodium methoxide, 1.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature until the base has fully reacted to form the alkoxide.

  • Add this compound (1.0 eq) to the alkoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench any excess base with water or a mild acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Etherification Reactions

Alcohol Base Temperature (°C) Time (h) Yield (%)
Methanol Sodium Methoxide Reflux 4 High
Ethanol Sodium Ethoxide Reflux 6 High

| Phenol | Potassium Carbonate | 100 | 12 | Moderate |

Diagram 2: Etherification Mechanism

Caption: The addition-elimination mechanism of etherification.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents onto the pyrimidine ring. This reaction typically involves the coupling of this compound with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base.[9][10]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)2 or PdCl2(dppf). The choice of ligand is crucial for catalyst stability and reactivity.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., PPh3, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed to facilitate the oxidative addition of the aryl chloride to the palladium center.

  • Base: A base such as K2CO3, Cs2CO3, or K3PO4 is required to activate the boronic acid for transmetalation.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is often necessary for the transmetalation step.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [3][7]

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the base (e.g., K2CO3, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.

  • Add a degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid Catalyst Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Pd(PPh3)4 K2CO3 Dioxane/H2O 90 Good
4-Methoxyphenylboronic acid PdCl2(dppf) Cs2CO3 Toluene/H2O 100 High

| 3-Pyridylboronic acid | Pd(OAc)2/XPhos | K3PO4 | Dioxane/H2O | 110 | Good |

Diagram 3: Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition This compound pd_complex R-Pd(II)-Cl(L_n) (R = Pyrimidyl) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex R-Pd(II)-Ar(L_n) transmetalation->pd_aryl_complex aryl_boronic Ar-B(OH)₂ + Base aryl_boronic->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its reactivity is dominated by nucleophilic aromatic substitution, with a general preference for substitution at the C4 position. The choice of nucleophile, solvent, base, and temperature can be strategically employed to achieve a wide range of functionalized pyrimidine derivatives. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful avenue for the introduction of carbon-based substituents. A thorough understanding of the reactivity profile and the application of the protocols outlined in this guide will enable researchers to effectively utilize this important scaffold in the design and synthesis of novel compounds with potential therapeutic applications.

References

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ACS Publications. (n.d.). Catalytic C−C Coupling Reactions at Nickel by C−F Activation of a Pyrimidine in the Presence of a C−Cl Bond: The Crucial Role of Highly Reactive Fluoro Complexes. Organometallics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • NIH. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved from [Link]

  • Quora. (2017). Which is stronger, the covalent bond C-F or C-CL? Why?. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

  • Quora. (2018). Which bond would be stronger, C−F or C−Cl?. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). Journal of Applied Pharmaceutical Science, 01(07), 124-126. Retrieved from [Link]

  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]

  • NIH. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

  • NIH. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). AU2008284593A1 - Process for preparing voriconazole.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine.
  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Amino-2,6-dimethylpyrimidine. Retrieved from [Link]

  • NIH. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved from [Link]

  • Google Patents. (n.d.). CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds.
  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Retrieved from [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • NIH. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Retrieved from [Link]

  • NIH. (n.d.). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • NIH. (n.d.). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved from [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • RSC Publishing. (2022). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • Reddit. (2023). Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds?. Retrieved from [Link]

  • NIH. (n.d.). Diverse Redoxome Reactivity Profiles of Carbon Nucleophiles. Retrieved from [Link]

Sources

Part 1: The Cornerstone of Cancer Chemotherapy: 5-Fluorouracil (5-FU)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrimidines

For decades, the strategic introduction of fluorine into metabolically important molecules has been a cornerstone of medicinal chemistry, yielding compounds with profoundly enhanced therapeutic properties.[1][2] Among these, fluorinated pyrimidines stand out as a class of drugs that has fundamentally reshaped the treatment landscape for cancer and viral diseases. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow these molecules to act as highly effective antimetabolites, deceptively entering and subsequently disrupting critical cellular pathways.[3][4][5]

This guide offers a deep dive into the biological activity of fluorinated pyrimidines, moving beyond simple descriptions to explore the causal mechanisms, structure-activity relationships, and field-proven strategies that underpin their use. We will dissect the multi-faceted actions of the archetypal anticancer agent 5-Fluorouracil, explore its more advanced prodrug derivatives like Capecitabine, and expand into the realm of antiviral agents with game-changers such as Sofosbuvir. This content is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how these powerful molecules exert their effects and how their activity can be evaluated.

The story of fluorinated pyrimidines begins with the rational design of 5-Fluorouracil (5-FU) in the 1950s, based on the observation that tumors utilize the pyrimidine uracil more rapidly than normal tissues.[6][7][8] This insight led to the development of an antimetabolite that could hijack this metabolic dependency. The efficacy of 5-FU is not inherent to the molecule itself but is a result of its intracellular conversion into several active metabolites—a concept known as "lethal synthesis."[3] These metabolites then wage a multi-pronged assault on the cellular machinery required for proliferation.

The Multi-Faceted Mechanism of 5-FU Action

5-FU exerts its cytotoxic effects through three primary mechanisms, making it a robust and enduring chemotherapeutic agent.

  • Inhibition of Thymidylate Synthase (TS): The most well-established mechanism involves the metabolite 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[3][9] FdUMP mimics the natural substrate dUMP and binds to the nucleotide-binding site of Thymidylate Synthase (TS). This binding, in the presence of the cofactor 5,10-methylenetetrahydrofolate (CH2THF), forms an exceptionally stable ternary complex.[6][10] The strength of the C-F bond prevents the reaction from proceeding, effectively sequestering and inactivating the enzyme.[4] This blockade halts the synthesis of deoxythymidine monophosphate (dTMP), a nucleotide required exclusively for DNA synthesis and repair.[10][11] The resulting depletion of thymidine leads to a state known as "thymineless death," particularly in rapidly dividing cancer cells.[3][11]

  • Incorporation into RNA: The 5-FU metabolite fluorouridine triphosphate (FUTP) is recognized by RNA polymerases and incorporated into various RNA species in place of uridine.[6][11] This fraudulent incorporation has profound consequences, primarily by impairing the maturation and processing of ribosomal RNA (rRNA) and interfering with the splicing of pre-messenger RNA (pre-mRNA) by disrupting small nuclear RNA (snRNA) function.[10][11]

  • Incorporation into DNA: A third metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP). This incorporation leads to DNA fragmentation and damage, triggering cell cycle arrest and apoptosis.[6][9]

Recent research has also uncovered newer mechanisms, including the inhibition of RNA-modifying enzymes and DNA topoisomerase 1, further broadening the scope of 5-FU's cellular disruption.[3][9]

G cluster_cell Cancer Cell cluster_activation Metabolic Activation cluster_outcome Cellular Outcomes FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP OPRT FUR FUR FU->FUR FUTP FUTP (Fluorouridine Triphosphate) FUMP->FUTP FdUMP FdUMP (Fluorodeoxyuridine Monophosphate) FUMP->FdUMP FUR->FUMP RNA_Damage RNA Dysfunction (Impaired processing & splicing) FUTP->RNA_Damage Incorporation into RNA FdUTP FdUTP (Fluorodeoxyuridine Triphosphate) FdUMP->FdUTP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition Forms stable ternary complex with TS and CH2THF DNA_Damage DNA Damage (Fragmentation) FdUTP->DNA_Damage Incorporation into DNA Apoptosis Apoptosis / Thymineless Death RNA_Damage->Apoptosis DNA_Damage->Apoptosis TS_Inhibition->Apoptosis FU_Admin 5-FU Administration FU_Admin->FU

Figure 1: Metabolic activation and mechanisms of action of 5-Fluorouracil (5-FU).
Prodrug Strategies: Enhancing Selectivity with Capecitabine

While effective, systemically administered 5-FU is associated with significant toxicities due to its effects on healthy, rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow.[12] To address this, prodrugs were developed to achieve tumor-selective activation.

Capecitabine is an orally administered fluoropyrimidine carbamate designed to be converted to 5-FU preferentially within tumor tissues.[1] Its activation involves a three-step enzymatic cascade, with the final, rate-limiting step being catalyzed by thymidine phosphorylase (TP).[13] The rationale behind this design is the observation that TP is often expressed at significantly higher levels in various solid tumors compared to normal tissues.[13] This differential expression leads to higher concentrations of cytotoxic 5-FU at the tumor site, potentially enhancing efficacy while reducing systemic toxicity.[1][13] Capecitabine is a cornerstone in the treatment of colorectal and breast cancers.[13][14][15][16]

Pharmacokinetics and the Role of DPD

The clinical pharmacology of 5-FU is complex, with its bioavailability and toxicity being heavily influenced by the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting over 80% of an administered dose into an inactive metabolite.[10][11] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, a condition present in a small percentage of the population.[11] In these patients, normal doses of 5-FU cannot be properly metabolized, leading to prolonged exposure and a high risk of severe, life-threatening toxicity. This has led to the development of DPD modulators and highlights the importance of pharmacogenetic testing in personalizing fluoropyrimidine therapy.[3]

Compound Administration Key Activating Enzyme Primary Active Metabolite(s) Mean Half-life Primary Elimination
5-Fluorouracil IntravenousOrotate phosphoribosyltransferase (OPRT), Uridine KinaseFdUMP, FUTP, FdUTP~10-20 minutesCatabolism by DPD
Capecitabine OralThymidine Phosphorylase (in tumor)5-Fluorouracil (and its metabolites)~45 minutesRenal (as metabolites)
Table 1: Comparative Pharmacokinetic and Metabolic Properties.

Part 2: Antiviral Applications of Fluorinated Pyrimidines

The success of fluorinated pyrimidines is not limited to oncology. The same antimetabolite principle—creating a fraudulent substrate to disrupt nucleic acid synthesis—is highly effective against viruses, which rely on rapid replication of their genetic material.

Sofosbuvir: A Revolution in Hepatitis C Treatment

Sofosbuvir is a direct-acting antiviral agent that has transformed the treatment of chronic Hepatitis C virus (HCV) infection.[17][18] It is a prodrug that, after oral administration, is metabolized within host cells to its active triphosphate form, GS-461203.[19][20][21]

This active metabolite acts as a potent and specific inhibitor of the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication.[17][19][20] GS-461203 mimics the natural uridine nucleotide and is incorporated into the nascent viral RNA strand by the NS5B polymerase.[17] Once incorporated, its structure acts as a chain terminator, preventing further elongation of the RNA chain and effectively halting viral replication.[17][21] This targeted mechanism provides high efficacy across all major HCV genotypes and a high barrier to resistance.[19][21]

G cluster_cell Hepatocyte (Liver Cell) cluster_hcv HCV Replication Cycle Sofosbuvir Sofosbuvir (Prodrug) Metabolism Intracellular Metabolism (Hydrolysis & Phosphorylation) Sofosbuvir->Metabolism ActiveTP GS-461203 (Active Triphosphate) Metabolism->ActiveTP NS5B HCV NS5B RNA Polymerase ActiveTP->NS5B Competes with natural uridine nucleotides RNA_Synth Viral RNA Synthesis NS5B->RNA_Synth Chain_Term Chain Termination RNA_Synth->Chain_Term Incorporation of GS-461203 Replication_Blocked HCV Replication Blocked Chain_Term->Replication_Blocked Sofosbuvir_Admin Oral Administration Sofosbuvir_Admin->Sofosbuvir

Figure 2: Mechanism of action for the antiviral prodrug Sofosbuvir.
Other Key Antiviral Agents
  • Emtricitabine: A fluorinated cytosine analog used extensively in combination therapies for HIV. It acts as a reverse transcriptase inhibitor, causing chain termination of viral DNA synthesis.[5][22]

  • Trifluridine (Trifluorothymidine): A thymidine analog primarily used topically to treat herpes simplex virus (HSV) keratitis. Its systemic use is precluded by toxicity, but it effectively inhibits viral DNA synthesis in localized infections.[22]

Part 3: Structure-Activity Relationships (SAR)

The biological activity of fluorinated pyrimidines is exquisitely sensitive to the position of the fluorine atom and other substitutions on both the pyrimidine ring and the attached sugar moiety. Understanding these relationships is crucial for rational drug design.

The Critical Role of Fluorine Placement
  • On the Pyrimidine Ring: The difference between 5-fluorouracil and 6-fluorouracil is a stark example of SAR. While 5-FU is a potent anticancer drug, 6-fluorouracil shows minimal biological activity.[3][4] This is because the C5 position is critical for the Michael addition reaction that initiates the binding of FdUMP to Thymidylate Synthase. A fluorine at C6 does not facilitate this mechanism.

  • On the Sugar Moiety: The introduction of fluorine to the sugar ring can dramatically alter a compound's properties. Gemcitabine , a difluorinated deoxycytidine analog, is a key example. The two fluorine atoms at the 2' position of the ribose sugar lock the sugar in a conformation that favors phosphorylation by deoxycytidine kinase, the first activating step.[23] Furthermore, after its triphosphate form is incorporated into DNA, it creates a "masked chain termination" where the addition of one more nucleotide is permitted before synthesis is fully halted, a mechanism that helps it evade DNA repair.[24][25] Gemcitabine also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides needed for DNA synthesis.[23][24]

Part 4: Experimental Protocols for Biological Evaluation

Validating the biological activity of novel fluorinated pyrimidines requires a systematic approach using robust and reproducible assays. The choice of experiment is dictated by the compound's hypothesized mechanism of action.

Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Objective: To quantify the cytotoxic effect of a test compound on a cancer cell line.

  • Causality & Rationale: This assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. The choice of cell line is critical; for a potential TS inhibitor, a cell line known to be sensitive to 5-FU would be a logical starting point.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

    • Compound Treatment: Prepare a serial dilution of the fluorinated pyrimidine test compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

    • Incubation: Incubate the plate for 72 hours to allow the compound to exert its effect.

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

    • Analysis: Convert absorbance values to percentage of cell viability relative to the untreated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

  • Self-Validation System: The protocol's integrity is maintained by the inclusion of positive and negative controls. A dose-dependent decrease in viability for the test compound and a strong cytotoxic effect from the positive control validate the assay's performance.

Workflow for Novel Compound Evaluation

The discovery and validation of a new fluorinated pyrimidine follows a logical, multi-stage workflow.

G A Compound Synthesis & Characterization B In Vitro Screening: Enzyme Inhibition Assays (e.g., TS Assay) A->B Initial Hypothesis C Cell-Based Assays: Cytotoxicity (IC50) Mechanism of Action Studies B->C Hits D Advanced In Vitro Models (3D Spheroids, Organoids) C->D Active Compounds E In Vivo Pharmacokinetics (PK) & Toxicology in Animal Models D->E Validated Hits F In Vivo Efficacy Studies (e.g., Xenograft Models) E->F Safe & Bioavailable Compounds G Lead Optimization F->G Efficacious Leads G->A Iterative Design H Preclinical Development G->H Optimized Candidate

Figure 3: A typical drug discovery workflow for a novel fluorinated pyrimidine.

Conclusion and Future Perspectives

Fluorinated pyrimidines are a testament to the power of rational drug design. From the "old drug" 5-FU, which remains a clinical workhorse, to sophisticated oral prodrugs and highly specific antiviral agents, this class of compounds continues to have a profound impact on human health.[8][26] The future of this field lies in further refining the therapeutic window. This includes the development of novel analogs with even greater tumor selectivity, strategies to overcome mechanisms of drug resistance, and the integration of pharmacogenomic data, such as DPD testing, to truly personalize therapy and maximize efficacy while minimizing harm.[8][9][27] The foundational principles established by these molecules will continue to inform the design of the next generation of antimetabolites for years to come.

References

  • Wikipedia. Sofosbuvir.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • Wikipedia. Fluorouracil.
  • Scriven, E. F. V., & Černý, J. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.
  • Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008).
  • Synapse, P. (2024). What is the mechanism of Sofosbuvir?.
  • Kono, A., Hara, Y., Sugata, S., Karube, Y., Matsushima, Y., & Ishitsuka, H. (1983). [Pharmacokinetic studies on fluorinated pyrimidine in cancer cell and tissue]. PubMed.
  • OncoDaily. (2025). Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. OncoDaily.
  • Chadwick, M., & Rogers, W. I. (1972).
  • YouTube. (2024). Pharmacology of Sofosbuvir ; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003).
  • Pediatric Oncall.
  • YouTube. (2024). Pharmacology of Gemcitabine (Gemzar); Overview, Mechanism of action, Pharmacokinetics, Uses, Effects.
  • OCTAGONCHEM. (2024).
  • GlobalRx. (2024). Gemcitabine Hydrochloride 200mg: A Clinical Profile for Bulk Distribution.
  • MassiveBio. (2024).
  • Heidelberger, C., & Ansfield, F. J. (1963). Experimental and Clinical Use of Fluorinated Pyrimidines in Cancer Chemotherapy. Cancer Research. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Fluorinated Pyrimidines: Key Players in Modern Therapeutics.
  • Schilsky, R. L. (2001).
  • Clinicaltrials.eu. (2024). Capecitabine – Application in Therapy and Current Clinical Research.
  • Synapse, P. (2024). What is the mechanism of Gemcitabine Hydrochloride?.
  • Li, W., Liu, Z., Zhao, N., Chen, W., & Chen, Y. (2025). Clinical application and drug resistance mechanism of gemcitabine. Frontiers in Pharmacology.
  • Kuhn, J. G. (1999).
  • Hoff, P. M. (2000).
  • National Cancer Institute. (2006). Capecitabine.
  • Mayo Clinic. (2025). Capecitabine (oral route).
  • Kumar, P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules.
  • King, D. H. (1991). Fluorinated pyrimidines: a new change for old drugs. PubMed.
  • De Clercq, E. (2009). Antiviral Agents. PubMed Central.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed Central.
  • Ismail, M. M. F., & Ayoup, M. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central.
  • Request PDF. (n.d.). The role of fluorine in antiviral drug discovery.

Sources

An In-depth Technical Guide to the Discovery of 4-Chloro-6-fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic profiles of numerous drugs.[1] Fluorinated pyrimidines, in particular, have emerged as a privileged class of compounds, primarily due to their ability to act as antimetabolites that disrupt essential cellular pathways, especially in rapidly proliferating cancer cells.[1][2] The pyrimidine ring is a fundamental component of nucleic acids, and its fluorinated analogs can effectively mimic natural metabolites, leading to the inhibition of critical enzymes involved in DNA and RNA synthesis.[2][3]

The quintessential example, 5-Fluorouracil (5-FU), has been a mainstay of chemotherapy for decades, underscoring the therapeutic potential of this class.[2][4] The success of 5-FU and its prodrugs, such as Capecitabine, has spurred extensive research into novel fluorinated pyrimidine derivatives with improved efficacy, selectivity, and pharmacokinetic properties.[1][5] This guide focuses on the discovery and development of 4-chloro-6-fluoropyrimidine derivatives, a versatile and highly reactive scaffold that serves as a gateway to a diverse array of bioactive molecules.

The strategic placement of both a chloro and a fluoro substituent on the pyrimidine ring creates a unique reactivity profile. The differential reactivity of the C4-Cl and C6-F bonds allows for selective functionalization, enabling the synthesis of complex molecular architectures. This guide will provide an in-depth exploration of the synthetic strategies, mechanistic underpinnings, and biological applications of this important class of compounds, tailored for researchers and professionals in the field of drug development.

I. Synthetic Pathways to this compound Derivatives: A Chemist's Perspective

The synthesis of this compound derivatives is a critical first step in their journey toward becoming potential therapeutic agents. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Core Synthesis of the Dihalogenated Pyrimidine Scaffold

The foundational this compound can be prepared through various methods, often starting from readily available pyrimidine precursors. A common approach involves the halogenation of a dihydroxypyrimidine.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

A widely used precursor is 4,6-dihydroxypyrimidine. This can be converted to 4,6-dichloropyrimidine using a strong chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylcyclohexylamine.[6]

  • Step 1: To a solution of 4,6-dihydroxypyrimidine in excess phosphoryl chloride (POCl₃), slowly add N,N-dimethylcyclohexylamine at a controlled temperature (e.g., 50-60°C).

  • Step 2: Heat the reaction mixture (e.g., 95-100°C) for several hours to ensure complete conversion.

  • Step 3: After cooling, carefully add phosphorus pentachloride (PCl₅) to the reaction mixture.

  • Step 4: Distill off the excess POCl₃ under reduced pressure.

  • Step 5: The resulting 4,6-dichloropyrimidine can then be isolated and purified by distillation.

Subsequent selective fluorination at one of the chloro positions can then be achieved using a suitable fluorinating agent.

Regioselective Nucleophilic Aromatic Substitution (SNAr): The Key to Diversification

The differential reactivity of the chloro and fluoro groups on the pyrimidine ring is the cornerstone of its synthetic utility. In nucleophilic aromatic substitution (SNAr) reactions, the more labile C4-chloro group is typically displaced preferentially over the C6-fluoro group.[7] This regioselectivity is a consequence of the electronic properties of the pyrimidine ring, where the C4 position is more electron-deficient and thus more susceptible to nucleophilic attack.[7][8]

However, it is crucial to note that this selectivity can be influenced by the nature of the nucleophile, the solvent, and the presence of other substituents on the pyrimidine ring.[8] For instance, strong electron-donating groups at the C6 position can sometimes favor substitution at the C2 position in 2,4-dichloropyrimidines.[8]

Mechanism of SNAr on the Pyrimidine Core

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[9][10][11]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][10]

  • Elimination: The leaving group (in this case, the chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring.

The presence of electron-withdrawing groups on the aromatic ring accelerates the reaction by stabilizing the negatively charged Meisenheimer intermediate.[10][11]

Illustrative SNAr Workflow

SNAr_Workflow Start This compound Nucleophile Select Nucleophile (e.g., Amine, Alcohol, Thiol) Start->Nucleophile Choose reactant Reaction Reaction Conditions (Solvent, Temp, Base) Nucleophile->Reaction Define parameters Product 4-Substituted-6-fluoropyrimidine Derivative Reaction->Product Initiate S_NAr End Purification & Characterization Product->End Isolate final compound

Caption: A generalized workflow for the SNAr reaction on a this compound scaffold.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly valuable for the functionalization of heterocyclic cores like pyrimidine.[12] These methods allow for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions, offering a powerful tool for introducing a wide range of substituents.[12][13]

Commonly employed cross-coupling reactions include:

  • Suzuki Coupling: Reaction with boronic acids or esters.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines.

These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[14] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivities.

Table 1: Comparison of Common Cross-Coupling Reactions for Pyrimidine Functionalization

ReactionCoupling PartnerBond FormedKey Catalyst/Ligand System
Suzuki Boronic acid/esterC-CPd(PPh₃)₄, Pd(dppf)Cl₂
Heck AlkeneC-CPd(OAc)₂, P(o-tolyl)₃
Sonogashira Terminal alkyneC-CPd(PPh₃)₂Cl₂, CuI
Buchwald-Hartwig AmineC-NPd₂(dba)₃, BINAP, Xantphos

II. Biological Applications and Therapeutic Potential

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The ability to selectively introduce different functional groups at the C4 and C6 positions allows for the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Agents

A significant focus of research on this compound derivatives has been in the area of oncology. Many of these compounds exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival.

  • Kinase Inhibitors: Many clinically successful kinase inhibitors feature a pyrimidine core. By designing molecules that can selectively bind to the ATP-binding pocket of specific kinases, researchers can develop targeted therapies for various cancers.

  • Antimetabolites: As discussed earlier, fluorinated pyrimidines can act as antimetabolites, interfering with nucleic acid synthesis.[2]

Antifungal Agents

Derivatives of this compound have also shown promise as antifungal agents. For example, 4-chloro-6-ethyl-5-fluoropyrimidine is a key intermediate in the synthesis of the broad-spectrum antifungal drug Voriconazole.[15][16][17][18][19][20]

Synthetic Pathway to Voriconazole Intermediate

Voriconazole_Intermediate Start Ethyl fluoroacetate & Propionyl chloride Step1 Synthesis of 2-fluoro-3-oxopentanoate Start->Step1 Step2 Cyclization with formamidine acetate Step1->Step2 Intermediate1 6-ethyl-5-fluoro-4-hydroxypyrimidine Step2->Intermediate1 Step3 Chlorination with POCl3 Intermediate1->Step3 Final 4-Chloro-6-ethyl-5-fluoropyrimidine Step3->Final

Caption: Simplified synthetic route to the key Voriconazole intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine.[21]

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas as well. For instance, certain derivatives have been investigated as covalent PPARG inverse-agonists, with potential applications in the treatment of metabolic disorders and certain types of cancer.[22]

III. Analytical and Spectroscopic Characterization

The unambiguous structural confirmation of synthesized this compound derivatives is paramount for ensuring their purity and identity. A combination of spectroscopic techniques is employed for this purpose.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of organic molecules.[23]

  • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. The chemical shifts, splitting patterns, and integration of the signals are all informative. For a simple derivative like 4-chloro-6-ethyl-5-fluoropyrimidine, one would expect to see signals corresponding to the pyrimidine ring proton, as well as the ethyl group protons.[16][24]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.

  • ¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing direct information about the fluorine-containing parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[23] The molecular ion peak confirms the molecular weight, and the isotopic pattern can be used to confirm the presence of chlorine atoms (³⁵Cl and ³⁷Cl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[23] For this compound derivatives, one would look for characteristic absorptions for the C-Cl, C-F, and C=N bonds within the pyrimidine ring.

Experimental Protocol: General Procedure for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[23]

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[23]

  • Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences and parameters.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration to elucidate the structure of the compound.

Table 2: Expected Spectroscopic Data for 4-Chloro-6-ethyl-5-fluoropyrimidine

TechniqueExpected Data
¹H NMR (CDCl₃) δ (ppm): 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H)[16]
MS (EI) m/z: 160 (M⁺), characteristic isotopic pattern for one chlorine atom.
IR (KBr) Characteristic absorptions for C-F, C-Cl, C=N, and C-H bonds.

Conclusion: Future Directions and Opportunities

The discovery and development of this compound derivatives continue to be a vibrant area of research. The unique reactivity of this scaffold, coupled with the beneficial effects of fluorine incorporation, makes it an attractive starting point for the design of novel therapeutic agents. Future research in this area will likely focus on:

  • Development of more efficient and selective synthetic methods: This includes the exploration of novel catalytic systems and the development of green chemistry approaches.

  • Expansion of the biological targets: While oncology and infectious diseases have been the primary focus, the versatility of this scaffold suggests that it could be applied to a wider range of therapeutic areas.

  • Structure-activity relationship (SAR) studies: A deeper understanding of how the structure of these derivatives relates to their biological activity will enable the rational design of more potent and selective compounds.

The continued exploration of this compound chemistry holds great promise for the discovery of new and improved medicines to address unmet medical needs.

References

  • Vertex AI Search. (2025). Fluorinated Pyrimidines: Key Players in Modern Therapeutics.
  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3439. [Link]

  • Heidelberger, C. (1971). The nucleotides of fluorinated pyrimidines and their biological activities. Ciba Foundation Symposium, 2, 125-140. [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • Fengchen Group. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. [Link]

  • Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed, 25(15), 3439. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). The oral fluorinated pyrimidines. PubMed, 14(3), 205-219. [Link]

  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (n.d.). Different methods of C-N bond formation. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • PharmaCompass. (n.d.). 4-Chloro-6-ethyl-5-fluoro-pyrimidine. [Link]

  • Molbase. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

  • Hocek, M., & Dvorakova, I. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(12), 14357-14380. [Link]

  • Wu, J., et al. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Schrödinger. [Link]

  • Gold, J., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Bioorganic & Medicinal Chemistry, 78, 117130. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. [Link]

  • ResearchGate. (n.d.). Metal-free site-selective C-N bond-forming reaction of polyhalogenated pyridines and pyrimidines. [Link]

  • Google Patents. (n.d.).
  • Arjunan, V., et al. (2006). Structural and spectroscopic studies on some chloropyrimidine derivatives by experimental and quantum chemical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(1), 57-67. [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. [Link]

  • Google Patents. (n.d.).

Sources

An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative that serves as a critical building block in modern medicinal chemistry. Its strategic substitution pattern, featuring chloro, ethyl, and fluoro groups, endows it with unique reactivity and makes it an indispensable intermediate in the synthesis of complex bioactive molecules. Most notably, it is a key starting material for the production of broad-spectrum triazole antifungal agents, such as Voriconazole.[1][2][3]

For researchers, process chemists, and drug development professionals, a thorough understanding of this compound's physical properties is not merely academic; it is fundamental to ensuring reaction efficiency, process scalability, product purity, and operator safety. This guide provides a detailed examination of the core physical and chemical characteristics of 4-Chloro-6-ethyl-5-fluoropyrimidine, grounded in established scientific data and standard laboratory practices.

Chemical Identity and Molecular Structure

Correctly identifying a chemical intermediate is the first step in any successful research and development workflow. The universally recognized identifiers for 4-Chloro-6-ethyl-5-fluoropyrimidine are essential for sourcing, regulatory compliance, and literature searches.

  • CAS Number: 137234-74-3[2]

  • Molecular Formula: C₆H₆ClFN₂[4]

  • Molecular Weight: 160.58 g/mol [4][5]

  • IUPAC Name: 4-chloro-6-ethyl-5-fluoropyrimidine[4]

  • Synonyms: 4-Chloro-5-fluoro-6-ethylpyrimidine, Voriconazole Impurity 26[1][3]

The arrangement of atoms and functional groups dictates the compound's reactivity and physical behavior.

cluster_structure Chemical Structure cluster_spectra Spectroscopic Techniques cluster_data Expected Data / Signals struct 4-Chloro-6-ethyl-5-fluoropyrimidine HNMR ¹H-NMR struct->HNMR analyzed by CNMR ¹³C-NMR struct->CNMR analyzed by IR FT-IR struct->IR analyzed by MS Mass Spec struct->MS analyzed by HNMR_data Ring H (~8.7 ppm) -CH₂- (~2.9 ppm) -CH₃ (~1.3 ppm) HNMR->HNMR_data yields CNMR_data Aromatic & Alkyl carbons CNMR->CNMR_data yields IR_data C-Cl, C-F, C=N stretches IR->IR_data yields MS_data Molecular Ion Peak (M⁺) MS->MS_data yields Receive Receive Chemical Store Store in Cool, Dry, Inert Atmosphere (2-8°C) Receive->Store Log & Verify Handle Handle in Fume Hood with Full PPE Store->Handle Retrieve Handle->Store Return Unused Use Use in Reaction Handle->Use Measure & Add Waste Dispose of Waste (Follow Local Regulations) Use->Waste Quench & Clean

References

An In-depth Technical Guide to 4-Chloro-6-ethyl-5-fluoropyrimidine: A Cornerstone Intermediate in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Chloro-6-ethyl-5-fluoropyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. This document delves into its nomenclature, physicochemical properties, synthesis, and critical applications, with a particular focus on its role in the synthesis of the broad-spectrum antifungal agent, Voriconazole. The information is curated to provide both foundational knowledge and field-proven insights for professionals in chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

The compound is systematically identified by its IUPAC name and various synonyms, ensuring clarity and precision in scientific communication.

  • IUPAC Name : 4-chloro-6-ethyl-5-fluoropyrimidine[1]

  • CAS Number : 137234-74-3[1][2]

  • Molecular Formula : C₆H₆ClFN₂[3]

  • Molecular Weight : 160.58 g/mol [1][3]

Synonyms : The compound is also known by several other names in commercial and research contexts:

  • Pyrimidine, 4-chloro-6-ethyl-5-fluoro-[2]

  • 4-Chloro-5-fluoro-6-ethylpyrimidine[2]

  • Voriconazole Impurity 36[2]

  • V3[2]

Physicochemical and Spectroscopic Data

Understanding the physical and chemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine is paramount for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
Appearance Colorless to light yellow liquid or solid[2][4]
Boiling Point 211°C[4]
Density 1.286 g/cm³[4]
Flash Point 81°C[4]
Refractive Index 1.496[4]
Storage Conditions Room temperature, under inert atmosphere[3][4]
Spectroscopic Characterization
  • ¹H-NMR (300 MHz, CDCl₃) : δ (ppm): 8.70 (s, 1H), 2.90 (q, 2H), 1.34 (t, 3H).[5][6] This spectrum corresponds to the pyrimidine proton, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, respectively.

  • ¹³C-NMR : While specific experimental data is not widely published, expected chemical shifts can be inferred from the structure and related compounds. The carbon atoms of the pyrimidine ring would appear in the aromatic region (typically 110-170 ppm), with the fluorine and chlorine atoms causing significant shifts. The ethyl group carbons would appear in the aliphatic region (typically 10-30 ppm).

  • Infrared (IR) Spectroscopy : The IR spectrum of a fluorinated pyrimidine derivative is expected to show characteristic absorption bands. Strong bands in the 1350–1050 cm⁻¹ region are typical for C-F stretching vibrations.[7] Vibrations corresponding to the pyrimidine ring are expected in the 1700–1515 cm⁻¹ range.[7] Additionally, C-Cl stretching vibrations would be observed, typically around 700 cm⁻¹.[7]

  • Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak would be expected at m/z 160. The fragmentation pattern would likely involve the loss of the ethyl group (M-29) or chlorine atom (M-35). The presence of chlorine would also result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

The most common and industrially relevant synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of a hydroxypyrimidine precursor.

Reaction Scheme

G cluster_0 Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine start 6-ethyl-5-fluoropyrimidin-4(3H)-one reagents POCl₃, Triethylamine Dichloromethane start->reagents Chlorination product 4-Chloro-6-ethyl-5-fluoropyrimidine reagents->product

Caption: Synthetic pathway for 4-Chloro-6-ethyl-5-fluoropyrimidine.

Mechanistic Insights and Experimental Rationale

The conversion of the 4-hydroxy (or more accurately, the tautomeric 4-oxo) group of the pyrimidine ring to a chloro group is a crucial transformation.[8] This is typically achieved using a strong chlorinating agent like phosphoryl chloride (POCl₃).[5][6][9][10]

  • Choice of Chlorinating Agent : Phosphoryl chloride is a widely used and effective reagent for converting hydroxyl groups on heterocyclic rings to chlorides.[9][10] The reaction mechanism is related to the Vilsmeier-Haack reaction, where a reactive intermediate is formed that facilitates the nucleophilic substitution of the hydroxyl group.[11][12] The use of POCl₃ is favored for its reactivity and its ability to be used in excess as a solvent, although more modern, environmentally conscious methods aim to use it in equimolar amounts.[9][10]

  • Role of the Base : A tertiary amine base, such as triethylamine or N,N-dimethylformamide, is often added.[5][6] Its primary role is to neutralize the HCl that is generated during the reaction, which can prevent unwanted side reactions and drive the equilibrium towards the product.

  • Solvent Selection : Dichloromethane is a common solvent for this reaction as it is relatively inert and effectively dissolves the starting materials and reagents.[5][6]

Detailed Experimental Protocol

The following protocol is a synthesis of information from established industrial processes described in the patent literature.

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • Triethylamine

  • Dichloromethane (DCM)

  • 3N Hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • A reactor is charged with dichloromethane and 6-ethyl-5-fluoropyrimidin-4(1H)-one (1.0 equivalent) at 25-30 °C.[6]

  • The mixture is stirred for 15 minutes, and then triethylamine (approximately 1.0 equivalent) is added.[6]

  • Phosphorus oxychloride (approximately 1.1 equivalents) is added slowly over a period of 3 hours, ensuring the reaction temperature is maintained below 35 °C.[6]

  • The reaction mixture is then heated to reflux (40-48 °C) for 3-5 hours to ensure the reaction goes to completion.[5][6]

  • After completion, the mixture is cooled to 5 °C.[6]

  • A 3N hydrochloric acid solution is carefully added to quench the reaction, keeping the temperature below 20 °C.[5][6]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.[5][6]

  • The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield 4-chloro-6-ethyl-5-fluoropyrimidine as a brown liquid.[5][6] High yields (95-99%) and purity (>99% by HPLC) have been reported for this process.[5][6]

Application in Drug Synthesis: The Case of Voriconazole

4-Chloro-6-ethyl-5-fluoropyrimidine is a critical intermediate in the synthesis of Voriconazole, a second-generation triazole antifungal agent used to treat serious, invasive fungal infections.[13][14]

The Strategic Importance of the Fluoropyrimidine Moiety

The incorporation of fluorine into pharmaceutical compounds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[15][16] In Voriconazole, the fluoropyrimidine ring plays a crucial role in its antifungal activity by interacting with the active site of the target enzyme, lanosterol 14-α-demethylase.

Synthetic Workflow for Voriconazole

G cluster_1 Voriconazole Synthesis Workflow start_mol 4-Chloro-6-ethyl-5-fluoropyrimidine intermediate (2R,3S/2S,3R)-3-(4-chloro-5-fluoropyrimidin-6-yl)- 2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol start_mol->intermediate Condensation reagent_1 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanone reagent_1->intermediate product_final Voriconazole intermediate->product_final Dechlorination reagent_2 Catalytic Hydrogenation (e.g., Raney Nickel) reagent_2->product_final

Caption: Key steps in the synthesis of Voriconazole from 4-Chloro-6-ethyl-5-fluoropyrimidine.

The synthesis involves a condensation reaction between 4-Chloro-6-ethyl-5-fluoropyrimidine and 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[14] This is followed by a dechlorination step to yield the final Voriconazole molecule.[17] The chlorine atom at the 4-position of the pyrimidine ring serves as a good leaving group, facilitating the crucial carbon-carbon bond formation.

Safety and Handling

4-Chloro-6-ethyl-5-fluoropyrimidine is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

  • GHS Hazard Statements :

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H317: May cause an allergic skin reaction.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures :

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Wash skin thoroughly after handling.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

4-Chloro-6-ethyl-5-fluoropyrimidine is a molecule of significant industrial and academic interest due to its indispensable role as a building block for advanced pharmaceutical agents. Its synthesis, while straightforward, requires careful control of reaction conditions. The presence of both chloro and fluoro substituents on the pyrimidine ring provides a unique chemical reactivity that is leveraged in the construction of complex molecules like Voriconazole. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or scientist working in the field of medicinal chemistry and drug development.

References

  • Sun, Z., Wang, H., Wen, K., Li, Y., Su, M., & Fan, E. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. [Link]

  • Synthesis and characterization of some new fluorinated pyrimidine derivatives. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). PubMed. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reddy, G. J., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(11), 18037–18055. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. (n.d.). Chemical Supplier Website.
  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2020).
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Molbase. Retrieved from [Link]

  • Butters, M., et al. (2008). Process for preparing voriconazole. U.S.
  • Process For Preparing Voriconazole. (2008). Google Patents.
  • Process For Synthesis Of Voriconazole. (n.d.). Quick Company. Retrieved from [Link]

  • Gising, J., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PubMed. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. (1981). Indian Journal of Pure & Applied Physics, 19, 1090-1092.
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). Molecules, 26(4), 1133. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Journal of Analytical Toxicology. [Link]

  • Fragmentation in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]

  • Synthesis and characterization of fluorinated pyridazines and their biological applications. (n.d.). American Chemical Society.
  • Fragmentation Patterns in Mass Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. (2021). Acta Chromatographica, 33(4), 311-318. [Link]

Sources

4-Chloro-6-ethyl-5-fluoropyrimidine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of 4-Chloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No. 137234-74-3). As a key building block in the synthesis of bioactive compounds, including broad-spectrum antifungal agents, its safe management in the laboratory is of paramount importance.[1][2] This document moves beyond mere compliance, offering a framework grounded in scientific principles to ensure the well-being of laboratory personnel and the integrity of research.

Core Hazard Profile and Risk Assessment

4-Chloro-6-ethyl-5-fluoropyrimidine is a combustible liquid that presents multiple health hazards.[3][4] A thorough understanding of its risk profile is the foundation of safe handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[3]

The compound is classified under the Globally Harmonized System (GHS) with several significant hazards that demand stringent control measures.[4][5]

Data Presentation: GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4][5][6]
Skin Corrosion/IrritationCategory 1B/1CH314: Causes severe skin burns and eye damage[3][4]
Serious Eye DamageCategory 1H318: Causes serious eye damage[7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4]
Flammable LiquidsCategory 4H227: Combustible liquid[3][4]

Causality Behind Hazards:

  • Corrosivity (H314): The reactivity of the chloro and fluoro groups on the pyrimidine ring likely contributes to its corrosive nature. Upon contact with moisture on the skin or in the respiratory tract, it may hydrolyze to form acidic byproducts, leading to severe chemical burns.

  • Sensitization (H317): Halogenated aromatic compounds are often haptens, small molecules that can elicit an immune response after binding to endogenous proteins. Initial exposure may be asymptomatic, but subsequent contact can trigger a significant allergic skin reaction.[5][6]

  • Oral Toxicity (H302): While specific toxicological data is limited, the "Harmful if swallowed" classification indicates that ingestion can lead to significant adverse health effects.[3][4][5][6]

  • Respiratory Irritation (H335): The compound's volatility, though not high, and its corrosive nature can cause irritation to the mucous membranes and respiratory system if vapors or mists are inhaled.[3][4]

Data Presentation: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₆H₆ClFN₂[3][5]
Molecular Weight 160.58 g/mol [3][5]
Appearance Clear Colourless to Pale Yellow Oil/Liquid[6][8]
Boiling Point 211 °C[1][3]
Flash Point 81 °C[1][3]
Density 1.286 g/cm³[1][3]
CAS Number 137234-74-3[1][2][3][4][5][8]

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate personnel from the chemical hazard. Reliance on Personal Protective Equipment (PPE) alone is insufficient.

  • Chemical Fume Hood: All handling of 4-Chloro-6-ethyl-5-fluoropyrimidine, including weighing, dispensing, and reaction setup, must be conducted within a certified chemical fume hood.[4] This is critical to prevent the inhalation of vapors or aerosols, mitigating the risk of respiratory irritation.[3][4]

  • Emergency Equipment: An eyewash station and a safety shower must be immediately accessible in the work area.[4] The corrosive nature of the compound means that any delay in flushing after exposure can result in severe and permanent damage.

Personal Protective Equipment (PPE) Protocol

PPE provides a final barrier between the user and the chemical. The selection and use of PPE must be deliberate and systematic.

Diagram: PPE Selection Workflow

PPE_Selection cluster_ppe PPE Protocol for 4-Chloro-6-ethyl-5-fluoropyrimidine start Task Assessment: Handling Liquid Chemical body Body Protection: Chemical-resistant lab coat or apron. Ensure full coverage. start->body Mandatory hands Hand Protection: - Inspect gloves before use. - Wear chemical-resistant gloves (e.g., Nitrile). - Double-gloving recommended for extended handling. body->hands Mandatory eyes Eye/Face Protection: - Tightly fitting safety goggles. - Face shield required if splash risk is high. hands->eyes Mandatory resp Respiratory Protection: Required if engineering controls fail or for major spill response. Use NIOSH-approved respirator with organic vapor cartridge. eyes->resp Assess Ventilation & Spill Potential

Caption: PPE selection logic for handling the compound.

Experimental Protocol: Donning and Doffing PPE

A. Donning Sequence (Putting On):

  • Lab Coat/Gown: Put on a clean, chemical-resistant lab coat, ensuring it is fully buttoned.

  • Gloves (First Pair): Don the first pair of nitrile gloves.

  • Respiratory Protection (if required): Perform a fit check on the respirator before entering the work area.

  • Eye/Face Protection: Put on safety goggles and a face shield if necessary. Goggles must form a seal around the eyes.

  • Gloves (Second Pair): Don a second pair of nitrile gloves over the first, ensuring the cuffs are pulled over the sleeves of the lab coat.

B. Doffing Sequence (Taking Off) - The Self-Validating System: The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves/bare hands).

  • Decontaminate (if possible): Wipe down the exterior of gloves and any gross contamination on the lab coat while still in the fume hood.

  • Remove Outer Gloves: Peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated chemical waste container.

  • Remove Face Shield/Goggles: Remove eye and face protection from the back to the front. Place in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat. Roll it outwards from the shoulders, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate receptacle.

  • Remove Inner Gloves: Peel off the inner pair of gloves, again turning them inside out. Dispose of them in chemical waste.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.

Standard Operating Procedure for Safe Handling

  • Pre-Handling Verification:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Ensure safety shower and eyewash are unobstructed.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in Section 3.

  • Chemical Dispensing:

    • Perform all transfers within the fume hood.

    • Use a pipette or other appropriate dispensing tool to transfer the liquid. Avoid pouring directly from the main container to minimize splash risk.

    • Keep the primary container tightly sealed when not in use.[3][4]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating agent.

    • Carefully clean any non-disposable equipment that came into contact with the chemical.

    • Doff PPE according to the protocol.

    • Wash hands thoroughly. Do not eat, drink, or smoke in the laboratory area.[3][6]

Storage and Waste Management

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][4][7] The recommended storage temperature is often between 2-8°C or room temperature, under an inert atmosphere.[1][3][8] Store away from incompatible materials, particularly strong acids.[4] The storage area should be designated for corrosive and combustible materials.

  • Disposal: All waste materials, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.[3][6] Follow all local, state, and federal regulations for hazardous waste disposal. Puncture empty containers to prevent reuse.[7]

Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Diagram: Emergency Response Workflow

Emergency_Response cluster_emergency General Emergency Response incident Incident Occurs (Spill or Exposure) assess Assess Severity Is it safe to respond? incident->assess is_major Major Incident? assess->is_major evacuate Evacuate Area Alert others. Call for help. respond Initiate Response (First Aid or Spill Cleanup) evacuate->respond Once safe is_major->evacuate Yes is_major->respond No (Minor)

Caption: General workflow for responding to a lab emergency.

Experimental Protocol: Chemical Exposure

A. Skin Contact:

  • Immediately move to the nearest safety shower or drench hose.[3]

  • Remove all contaminated clothing while flushing the affected area. Do not delay flushing to remove clothing.

  • Flush the skin with copious amounts of water for at least 15 minutes.[3][4]

  • After flushing, seek immediate medical attention. Provide the Safety Data Sheet (SDS) to medical personnel.[6][7]

B. Eye Contact:

  • Immediately proceed to the nearest eyewash station.[3]

  • Hold eyelids open and flush eyes with a gentle, continuous stream of tepid water for at least 15 minutes.[6][9] Ensure the entire surface of the eye is irrigated by rolling the eyes.

  • Do not attempt to neutralize the chemical.

  • Seek immediate medical attention.[3][6][7]

C. Inhalation:

  • Immediately move the affected person to fresh air.[3][4][6]

  • If breathing is difficult, administer oxygen. If breathing has stopped, trained personnel should begin artificial respiration.[3][6]

  • Seek immediate medical attention.[3][6]

D. Ingestion:

  • Rinse the mouth thoroughly with water.[3][6]

  • Do NOT induce vomiting. [3][6][7] The corrosive nature of the substance can cause further damage to the esophagus.

  • Never give anything by mouth to an unconscious person.[3][7]

  • Call a poison control center or seek immediate medical attention.[6][7]

Experimental Protocol: Spill Response

A. Minor Spill (Contained within a chemical fume hood):

  • Ensure appropriate PPE is worn, including double gloves and eye protection.

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[7]

  • Decontaminate the spill area with an appropriate cleaning solution.

  • Dispose of all contaminated materials as hazardous waste.

B. Major Spill (Outside of a fume hood or a large volume):

  • Evacuate the immediate area immediately.[7]

  • Alert all personnel in the vicinity and notify the institutional Environmental Health & Safety (EHS) office or emergency response team.[9]

  • Close the doors to the laboratory and prevent re-entry.

  • Await the arrival of trained emergency responders. Do not attempt to clean up a major spill yourself.

References

  • 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, ECHEMI.

  • Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine, ChemicalBook.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet, AK Scientific, Inc.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine, PubChem, National Center for Biotechnology Information.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet, Fisher Scientific.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine, Sigma-Aldrich.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3, Home Sunshine Pharma.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine, Biosynth.

  • 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3, ChemicalBook.

  • 4-chloro-6-ethyl-5-fluoropyrimidine cas 137234-74-3, Sinocure Chemical Group.

  • Emergency Procedures for Incidents Involving Chemicals, University of Kentucky Research Safety.

Sources

The Role of Pyrimidine Derivatives in Modern Drug Discovery: From Privileged Scaffold to Clinical Candidate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine ring is an indispensable cornerstone of medicinal chemistry, transitioning from its fundamental role as a building block of life to a "privileged scaffold" in the design of novel therapeutics.[1][2] Its unique physicochemical properties, synthetic versatility, and inherent ability to engage with a multitude of biological targets have cemented its importance in drug discovery.[3][4] This guide provides an in-depth exploration of the pyrimidine motif, elucidating the core mechanisms of action, showcasing its broad therapeutic applications, and offering practical, field-proven insights into the drug development workflow. We will dissect the causality behind experimental choices, from scaffold selection to lead optimization, providing detailed protocols and data-driven analyses to empower researchers in their quest for next-generation medicines. This document serves as a technical resource for professionals dedicated to leveraging the profound potential of pyrimidine derivatives to address pressing unmet medical needs.

Introduction: The Pyrimidine Scaffold – A Privileged Structure in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a structure of profound biological significance.[5][6] It forms the core of the nucleobases cytosine, thymine, and uracil, the fundamental information-coding units of DNA and RNA.[2] This endogenous role is a key reason for its success in drug design; pyrimidine-based molecules can readily interact with biological systems, including enzymes and genetic material.[1]

Beyond its natural occurrence, the pyrimidine scaffold is prized by medicinal chemists for several key reasons:

  • Synthetic Tractability: The pyrimidine skeleton can be readily synthesized and modified at its 2, 4, 5, and 6 positions, allowing for the creation of vast and diverse chemical libraries for screening.[3][7]

  • Physicochemical Properties: As a π-deficient heterocycle, the electron-withdrawing nature of the nitrogen atoms makes the C2, C4, and C6 positions susceptible to nucleophilic substitution, a key reaction in the synthesis of many derivatives.[8] This electronic profile, along with its ability to act as both a hydrogen bond donor and acceptor, facilitates strong and specific interactions with biological targets.[3][4]

  • Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for phenyl and other aromatic systems. This substitution can improve critical drug properties such as potency, selectivity, and metabolic stability, enhancing the overall pharmacokinetic and pharmacodynamic profile.[3][9]

These attributes have led to the development of a multitude of U.S. Food and Drug Administration (FDA)-approved drugs across a wide range of diseases, underscoring the scaffold's enduring value.[10][11]

Diagram 1: The Pyrimidine Core in Nucleic Acids

Pyrimidine_Nucleic_Acids cluster_core Core Scaffold cluster_bases Nucleobases cluster_nucleic_acids Genetic Material Pyrimidine Pyrimidine C₄H₄N₂ Cytosine Cytosine (C) Pyrimidine->Cytosine Uracil Uracil (U) Pyrimidine->Uracil Thymine Thymine (T) Pyrimidine->Thymine DNA DNA Cytosine->DNA RNA RNA Cytosine->RNA Uracil->RNA Thymine->DNA

Caption: The fundamental pyrimidine scaffold and its incorporation into key nucleobases of DNA and RNA.

Core Mechanisms of Action

Pyrimidine derivatives exert their therapeutic effects through diverse and potent mechanisms. Understanding these pathways is critical for the rational design of targeted agents.

Antimetabolites: Disrupting Nucleic Acid Synthesis

A classic and highly effective strategy involves designing pyrimidine analogues that act as antimetabolites. These molecules, by mimicking endogenous nucleosides, interfere with the synthesis of DNA and RNA.[12] The primary mechanism is the inhibition of critical enzymes in the nucleotide synthesis pathway.[13][14]

A prime example is 5-Fluorouracil (5-FU), a cornerstone of cancer chemotherapy.[15] After cellular uptake, 5-FU is converted to fluorodeoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase (TS) and its cofactor, effectively inhibiting the enzyme.[14][16] This blockade prevents the methylation of dUMP to dTMP, the essential precursor for thymine, thereby starving the cell of a critical DNA building block and inducing cell death.[14][16]

Diagram 2: Mechanism of 5-Fluorouracil (Pyrimidine Antagonist)

Antimetabolite_Mechanism cluster_pathway De Novo DNA Synthesis Pathway 5-FU 5-Fluorouracil (Pyrimidine Analog) FdUMP FdUMP (Active Metabolite) 5-FU->FdUMP Metabolic Activation Complex Inhibitory Ternary Complex FdUMP->Complex TS Thymidylate Synthase (Target Enzyme) TS->Complex Binds dUMP dUMP Complex->dUMP BLOCKS dTMP dTMP (Thymidine) dUMP->dTMP Methylation DNA DNA Synthesis & Replication dTMP->DNA

Caption: The metabolic activation of 5-FU to inhibit thymidylate synthase, blocking DNA synthesis.

Kinase Inhibition: Targeting Cellular Signaling

In recent decades, protein kinase inhibitors have revolutionized targeted therapy, particularly in oncology. The pyrimidine scaffold is a privileged structure for kinase inhibitors because it acts as a bioisostere of the adenine ring of ATP, allowing it to bind effectively in the ATP-binding pocket of kinases.[17][18] Pyrimidine-based inhibitors typically form one or more critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for ATP-competitive inhibition.[19]

This mechanism underpins the activity of numerous successful drugs targeting kinases like Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[20][21] By occupying the ATP binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the aberrant signaling pathways that drive cancer cell proliferation and survival.[2][22]

Diagram 3: ATP-Competitive Kinase Inhibition Workflow

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_molecules Competing Molecules Hinge Hinge Region Substrate_P Phosphorylated Substrate (Signal Propagation) Hinge->Substrate_P Enables Phosphorylation Blocked No Phosphorylation (Signal Blocked) Hinge->Blocked Prevents Phosphorylation Pocket ATP Binding Pocket ATP ATP ATP->Hinge Binds via H-Bonds Inhibitor Pyrimidine Inhibitor Inhibitor->Hinge Competitively Binds Substrate Substrate Protein Substrate->Substrate_P Substrate->Blocked

Caption: Pyrimidine inhibitors compete with ATP, blocking substrate phosphorylation and signal transduction.

Therapeutic Applications & Case Studies

The versatility of the pyrimidine scaffold is demonstrated by its successful application across a vast landscape of therapeutic areas.[9][23]

Oncology

Pyrimidine derivatives are most prominent in oncology, where they target the hallmarks of cancer, from uncontrolled proliferation to aberrant signaling.[2][24] Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, are particularly noted for their potent kinase inhibitory activity.[17][21]

Table 1: Representative Pyrimidine-Based Anticancer Agents and In Vitro Activity

Compound Class Target(s) Representative Agent Cancer Cell Line IC₅₀ (µM) Reference
Pyrimidine-5-carbonitrile EGFR Compound 11a A549 (Lung) 0.08 ± 0.009 [25]
Pyrimidine-5-carbonitrile EGFR Compound 11b MCF-7 (Breast) 0.07 ± 0.008 [25]
Indazol-pyrimidine (Not specified) Compound 132 MCF-7 (Breast) 1.629 [26]
Oxazole-pyrimidine (Not specified) Compound 138 PC3 (Prostate) 0.08 ± 0.0084 [26]

| 2-(Phenylamino)pyrimidine | EGFR Mutant | Compound 95 | EGFR-L858R/T790M/C797S | 0.2 ± 0.01 |[4] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

Infectious Diseases

In the fight against infectious diseases, pyrimidines have been developed as potent antiviral and antibacterial agents.

  • Antivirals: A key strategy in HIV treatment is the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Pyrimidine derivatives have been successfully designed as NNRTIs that bind to a hydrophobic pocket in the HIV reverse transcriptase enzyme, allosterically inhibiting its function and preventing viral replication.[3][6] More recently, pyrimidine derivatives have shown remarkable efficacy against human coronaviruses.[27] A patent review from 1980 to 2021 highlights the extensive research into pyrimidine moieties for activity against a wide range of viruses, including influenza, hepatitis, and HIV.[28][29]

  • Antibacterial: By targeting essential bacterial enzymes not present in humans, pyrimidine derivatives can achieve selective toxicity. For example, some derivatives have been designed to inhibit DNA gyrase, a bacterial topoisomerase II enzyme responsible for DNA replication and repair, leading to bacterial cell death.[25]

Other Therapeutic Areas

The application of pyrimidines extends to numerous other conditions, including:

  • Anti-inflammatory diseases [5][30]

  • Neurological disorders [3][4]

  • Antihypertensive agents [1][31]

  • Anticonvulsants [5][31]

Drug Design & Development Workflow: A Practical Guide

The journey from a pyrimidine hit to a clinical candidate is a systematic process of optimization and validation.

Lead Identification and Structure-Activity Relationship (SAR)

The initial discovery of a hit molecule is often followed by extensive SAR studies to improve its potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The pyrimidine core offers four primary positions for modification (C2, C4, C5, C6), and the nature of the substituents at these positions profoundly influences biological activity.[3][16][32]

  • C2 and C4 Positions: These are often substituted with amino groups or other moieties capable of forming critical hydrogen bonds with the target protein, such as the hinge region of a kinase.[19]

  • C5 Position: Modification at this position can influence selectivity and pharmacokinetic properties. Bulky groups here can be used to probe specific sub-pockets of a target's active site.[8]

  • C6 Position: Substitutions at C6 can impact the overall electronic properties of the ring and are often modified to fine-tune potency and metabolic stability.[33]

A comprehensive SAR analysis is crucial, indicating that the central pyrimidine ring is often essential for the compound's activity.[34]

Diagram 4: General Structure-Activity Relationship (SAR) Logic for Pyrimidine

SAR_Logic cluster_positions Key Substitution Points Pyrimidine Pyrimidine Core C2 C2 Position - H-bond donors/acceptors - Target affinity (e.g., kinase hinge) Pyrimidine->C2 Modify for Potency C4 C4 Position - H-bond donors/acceptors - Solubility, target affinity Pyrimidine->C4 Modify for Potency & PK C5 C5 Position - Bulky/hydrophobic groups - Selectivity, potency, PK properties Pyrimidine->C5 Modify for Selectivity C6 C6 Position - Steric/electronic effects - Metabolic stability Pyrimidine->C6 Modify for Stability

Caption: Key positions on the pyrimidine ring for chemical modification to optimize drug properties.

Experimental Protocol: Synthesis of a Pyrimidine Derivative

The synthesis of pyrimidine derivatives is well-established. The following protocol is a representative example for synthesizing a substituted pyrimidine, adapted from methodologies reported in the literature for creating kinase inhibitors.[3][35][36]

Protocol 1: Synthesis of a 7-Aryl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Objective: To synthesize a fused pyrimidine scaffold with potential biological activity.

Materials:

  • 6-amino-2-thiouracil (starting material 1)

  • Aryl aldehyde (e.g., benzaldehyde) (starting material 2)

  • Malononitrile (starting material 3)

  • Dimethylformamide (DMF) as solvent

  • Piperidine (catalyst)

  • Ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 6-amino-2-thiouracil (10 mmol), the selected aryl aldehyde (10 mmol), and malononitrile (10 mmol) in 30 mL of DMF.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mL) to the reaction mixture. The causality here is that piperidine acts as a base to facilitate the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Reflux: Heat the mixture to reflux (approximately 120-130 °C) with continuous stirring. The elevated temperature provides the necessary activation energy for the multi-component cyclocondensation reaction to proceed efficiently.

  • Reaction Monitoring (Self-Validating System): Monitor the progress of the reaction every hour using TLC (e.g., with a 7:3 ethyl acetate:hexane mobile phase). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation. This provides an internal check on reaction completion.

  • Product Isolation: Once the reaction is complete (typically 4-6 hours), allow the flask to cool to room temperature. Pour the reaction mixture slowly into 200 mL of ice-cold water while stirring. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with cold water to remove residual DMF and catalyst, followed by a small amount of cold ethanol.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to obtain the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Experimental Protocol: In Vitro Biological Evaluation

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

Objective: To determine the concentration at which a pyrimidine derivative inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrimidine derivative, dissolved in DMSO to create a stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach. This ensures the cells are in a logarithmic growth phase for the experiment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivative stock solution in cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest drug concentration) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere. This duration allows for multiple cell doubling times, making the inhibitory effects of the compound measurable.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, only viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently agitate the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition (Self-Validating System): Measure the absorbance of each well at 570 nm using a microplate reader. The vehicle control wells serve as the 100% viability reference, against which all other measurements are normalized. This internal control is critical for data integrity.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage viability against the logarithm of the compound concentration and use a non-linear regression analysis (log(inhibitor) vs. response) to determine the IC₅₀ value.

Future Perspectives and Conclusion

The pyrimidine scaffold continues to be a dynamic and fruitful area of research.[26] Emerging trends focus on developing next-generation therapeutics with enhanced specificity and novel mechanisms of action, such as dual-target kinase inhibitors that can overcome drug resistance.[20] The versatility of pyrimidine chemistry also makes it an ideal component for novel modalities like PROTACs (PROteolysis TArgeting Chimeras).

References

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). PubMed. Retrieved from [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]

  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). ACS Publications. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). PubMed. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.).
  • A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Deriv
  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PubMed Central. Retrieved from [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1999). PubMed. Retrieved from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (n.d.). PubMed. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Bentham Science.
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025).
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. Retrieved from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). PubMed. Retrieved from [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2025). Bentham Science Publishers.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.
  • Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Pyrimidine Antagonists Pharmacology. (2025). Medcrine.
  • Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (n.d.). PubMed Central. Retrieved from [Link]

  • Anti-cancer pyrimidines in diverse scaffolds: a review of patent literature. (n.d.). PubMed. Retrieved from [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). RSC Publishing.
  • Synthesis, reactions, and applications of pyrimidine deriv
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Pyrimidine Analogues. (2017). NCBI Bookshelf. Retrieved from [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. (n.d.). Der Pharma Chemica.
  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025).
  • FDA approved fused pyrimidine-based drugs. (2023). CoLab.
  • FDA approved fused pyrimidine-based drugs. (2022). DSpace Repository.
  • Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Deriv
  • Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research.
  • Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide. (2025). Benchchem.
  • FDA-approved pyrimidine-fused bicyclic heterocycles for cancer therapy: Synthesis and clinical application. (n.d.).
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Halogenated pyrimidines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Halogenated Pyrimidines in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The strategic introduction of halogen atoms onto the pyrimidine scaffold represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of halogenated pyrimidines, delving into the fundamental principles that govern their chemical behavior and biological activity. We will dissect the profound impact of halogenation on the physicochemical properties of the pyrimidine ring, examining how these modifications are leveraged to design potent therapeutic agents. The narrative bridges synthetic organic chemistry with molecular pharmacology, detailing established synthetic protocols, elucidating core mechanisms of action in oncology and virology, and analyzing critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this vital class of molecules.

Introduction: The Pyrimidine Scaffold and the Power of Halogenation

The pyrimidine ring is a fundamental heterocyclic motif, forming the structural basis for the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids (DNA and RNA).[1] This inherent biological relevance makes the pyrimidine scaffold a privileged structure in drug design. Medicinal chemists modify this core to create antimetabolites—molecules that mimic natural metabolites to disrupt critical cellular processes.

Halogenation, the incorporation of fluorine (F), chlorine (Cl), bromine (Br), or iodine (I), is a powerful and versatile tool in this process. The introduction of a halogen atom can dramatically alter a molecule's size, conformation, lipophilicity, and electronic distribution.[1] These changes modulate how the molecule interacts with biological targets, affecting its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and toxicity profile. This guide will illuminate the science and strategy behind the use of halogenated pyrimidines in developing life-saving medicines.

The Physicochemical Impact of Halogenation

The choice of halogen and its position on the pyrimidine ring are critical decisions in drug design, as each imparts a unique set of properties. Understanding these effects is essential to rationally designing effective therapeutic agents.

  • Electronic Effects : Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity, which decreases the basicity of the pyrimidine ring.[2][3] This π-deficiency makes the ring susceptible to nucleophilic aromatic substitution, a key reaction in their synthesis.[3]

  • Lipophilicity : Halogenation generally increases a molecule's lipophilicity. This enhancement can improve its ability to cross cell membranes and reach intracellular targets. However, excessive lipophilicity can lead to poor solubility and non-specific binding.

  • Steric and Conformational Effects : The atomic radius increases significantly down the halogen group (F < Cl < Br < I). This steric bulk can be used to control the molecule's conformation or to probe the size of an enzyme's binding pocket, influencing binding affinity and selectivity.

  • Halogen Bonding : A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base) such as an oxygen or nitrogen atom on a biological target. This interaction is a powerful tool for enhancing binding affinity and specificity.[1]

Table 1: Comparative Properties of Halogens in Medicinal Chemistry
PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Lipophilicity Contribution (π) +0.15+0.70+0.85+1.15
Key Roles in Drug Design Metabolic blocker, pKa modulation, H-bond mimicFills hydrophobic pockets, versatile synthetic handleGood leaving group, moderate lipophilicityStrong halogen bonds, potent hydrophobic filler

Synthetic Strategies for Halogenated Pyrimidines

The synthesis of halogenated pyrimidines can be achieved through several reliable routes. The choice of method depends on the desired substitution pattern and the availability of starting materials. A comprehensive review of modern synthetic techniques can be found in recent literature.[4][5]

  • Direct Electrophilic Halogenation : The electron-deficient pyrimidine ring is generally resistant to electrophilic attack. However, the C-5 position is the most nucleophilic and can undergo halogenation, especially if the ring is activated with electron-donating groups like hydroxyl or amino functions.[2][3]

  • Nucleophilic Aromatic Substitution (SNAr) : This is a widely used method where existing leaving groups (often other halogens) on the pyrimidine ring are displaced by nucleophiles. The reactivity of halogens as leaving groups is typically I > Br > Cl > F. The electron-deficient nature of the ring facilitates this reaction, particularly at the C2, C4, and C6 positions.[6]

  • Palladium-Catalyzed Cross-Coupling : Modern synthetic chemistry heavily relies on reactions like the Suzuki coupling to form carbon-carbon bonds. Halogenated pyrimidines serve as excellent electrophilic partners in these reactions, allowing for the introduction of aryl or other complex substituents. Studies have shown a clear order of reactivity for different positions on the pyrimidine ring in Suzuki couplings, with the C4 position being the most reactive, followed by C6, and then C2.[7]

Experimental Protocol: Suzuki Coupling of a Dichloropyrimidine

This protocol describes a representative Suzuki coupling to selectively arylate a dichloropyrimidine, a common intermediate in drug synthesis.[7]

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 eq), phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(OAc)₂/PPh₃ (0.05 eq).

  • Solvent and Base : Add a degassed solvent system, typically a mixture of an organic solvent like 1,2-dimethoxyethane (glyme) and an aqueous solution of a base like Na₂CO₃ (2.0 M).

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.

Therapeutic Applications and Mechanisms of Action

Halogenated pyrimidines are clinically validated therapeutic agents, primarily in the fields of oncology and virology. Their mechanism of action generally relies on their structural mimicry of natural pyrimidines.

Anticancer Agents

As anticancer agents, halogenated pyrimidines function as antimetabolites that disrupt DNA synthesis and repair, leading to cell death.[8]

  • Mechanism 1: DNA Incorporation and Radiosensitization : Halogenated pyrimidine nucleosides like Bromodeoxyuridine (BUdR) and Iododeoxyuridine (IdUrd) are taken up by cells and phosphorylated by cellular kinases. The resulting triphosphates are incorporated into newly synthesized DNA in place of thymidine.[9] This incorporation makes the DNA more susceptible to damage from ionizing radiation, a property exploited in radiotherapy.[9][10] These compounds are therefore classified as non-hypoxic cell radiosensitizers.[9]

  • Mechanism 2: Enzyme Inhibition : Some halogenated pyrimidines, most notably 5-Fluorouracil (5-FU), function by inhibiting key enzymes in the pyrimidine biosynthesis pathway. 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable covalent complex with thymidylate synthase, shutting down the production of thymidine and halting DNA synthesis.

  • Mechanism 3: Kinase Inhibition : Fused pyrimidine systems, such as halogenated pyrrolo[2,3-d]pyrimidines, have been developed as potent inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[11] The halogen atom often plays a crucial role by forming specific interactions within the ATP-binding pocket of the kinase.

anticancer_mechanism cluster_cell Cancer Cell HP Halogenated Pyrimidine (e.g., IdUrd) HP_P HP-Monophosphate HP->HP_P Thymidine Kinase HP_TP HP-Triphosphate HP_P->HP_TP Kinases Damaged_DNA Damaged DNA (Halogenated) HP_TP->Damaged_DNA Incorporation via DNA Polymerase DNA_Polymerase DNA Polymerase DNA Cellular DNA Apoptosis Apoptosis (Cell Death) Damaged_DNA->Apoptosis Leads to Radiation Ionizing Radiation Radiation->Damaged_DNA Induces Breaks

Caption: Mechanism of action for radiosensitizing halogenated pyrimidines.

Antiviral Agents

The first clinically approved antiviral drug was a halogenated pyrimidine, Iododeoxyuridine (IUdR), for treating herpes simplex virus (HSV) infections.[12] The mechanism is analogous to their anticancer activity.

  • Mechanism: Inhibition of Viral Replication : Viral enzymes, such as viral thymidine kinase and DNA polymerase, often show a higher affinity for halogenated pyrimidine nucleosides than their host cell counterparts. These drugs are preferentially phosphorylated and incorporated into the viral genome. This incorporation leads to a faulty viral DNA that cannot be replicated or transcribed correctly, thus halting the viral life cycle.[12][13] This strategy has been employed against a wide range of viruses.[14]

antiviral_mechanism cluster_virus Virus-Infected Host Cell HP Halogenated Pyrimidine (e.g., IUdR) HP_P HP-Monophosphate HP->HP_P Viral Thymidine Kinase (Selective) HP_TP HP-Triphosphate HP_P->HP_TP Host Kinases Faulty_DNA Faulty Viral DNA (Halogenated) HP_TP->Faulty_DNA Incorporation via Viral Polymerase Viral_Polymerase Viral DNA Polymerase Viral_DNA Viral DNA No_Replication Inhibition of Viral Replication Faulty_DNA->No_Replication

Caption: Selective inhibition of viral replication by halogenated pyrimidines.

Structure-Activity Relationships (SAR)

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For halogenated pyrimidines, the type of halogen and its substitution pattern are key determinants of biological activity.

  • Impact of Halogen Identity : In a study on halogenated pyrrolo[3,2-d]pyrimidines as antiproliferative agents, introducing an iodine atom at the C7 position resulted in a significant enhancement of potency, reducing IC₅₀ values into the sub-micromolar range.[15] This suggests the larger, more polarizable iodine atom may be forming a critical halogen bond or hydrophobic interaction in the target's active site.

  • Impact of Halogen Position : The location of the halogen is equally critical. For a series of bicyclic furanopyrimidines with anti-varicella zoster virus (VZV) activity, ortho-substitution on a phenyl ring attached to the core was found to be optimal for activity, while meta-substitution was generally poor.[16] This highlights the precise geometric requirements for effective drug-target interaction.

  • Tuning Activity and Toxicity : Halogenation can be used to fine-tune a compound's pharmacokinetic profile. In one study, N5-alkyl substitutions were added to halogenated pyrrolo[3,2-d]pyrimidines. While maintaining comparable antiproliferative activity, the substituted compounds showed significantly decreased toxicity in mouse models, with the maximum tolerated dose (MTD) increasing from 5-10 mg/kg to 40 mg/kg.[17]

Table 2: Example SAR Data for Halogenated Pyrrolo[3,2-d]pyrimidines
CompoundSubstitutionIC₅₀ (MDA-MB-231 cells)Key Finding
Compound 1 2,4-dichloro~ 5 µMBaseline activity established.[15]
Compound 2 2,4-dichloro, 7-iodo< 1 µMIodine at C7 dramatically increases potency.[15]
N5-Alkyl Analog 2,4-dichloro, 7-iodo, N5-alkyl~ 1-7 µMActivity is maintained while toxicity is significantly reduced.[17]

Conclusion and Future Perspectives

Halogenated pyrimidines are a mature yet continually evolving class of therapeutic agents. Their success stems from a powerful combination of biological relevance and synthetic tractability. The strategic placement of halogen atoms allows medicinal chemists to meticulously control physicochemical properties, leading to optimized drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on several key areas:

  • Overcoming Resistance : Developing novel halogenated pyrimidines that can circumvent established drug resistance mechanisms.

  • Targeted Delivery : Designing prodrugs or drug delivery systems that selectively release the active halogenated pyrimidine in tumor or virally infected tissues to minimize systemic toxicity.

  • New Applications : Exploring the utility of this scaffold against new biological targets and in other therapeutic areas, such as neurodegenerative and inflammatory diseases.

The foundational principles outlined in this guide demonstrate that the humble halogen atom, when skillfully applied to the pyrimidine core, remains one of the most powerful tools in the drug discovery arsenal.

References

  • Sugar, J., & Kaufman, H. E. (1975). Halogenated Pyrimidines in Antiviral Therapy. Selective Inhibitors Of Viral Functions. CRC Press. [Link]

  • Pore, S. K., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. Chemistry & medicinal chemistry. [Link]

  • Greer, S. (1992). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. International Journal of Radiation Oncology, Biology, Physics. [Link]

  • McGuigan, C., et al. (2000). Halophenyl furanopyrimidines as potent and selective anti-VZV agents. Bioorganic & medicinal chemistry letters. [Link]

  • Pérez-García, M. G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Link]

  • Kurup, S., et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry. [Link]

  • Claxton, L. D., et al. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation research. [Link]

  • da Silva, G. G., et al. (2024). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Fröhlich, R. F. G., & Lönnberg, H. (1998). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Szybalski, W. (1974). Halogenated Pyrimidines as Radiosensitizers Revisited. Cancer Chemotherapy Reports. [Link]

  • Pore, S. K., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & medicinal chemistry letters. [Link]

  • Amad, M., et al. (2017). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

  • Cyr, M. O., et al. (2006). Halogenated pyridine structure activity relationships in the bacterial mutagenicity assay. ResearchGate. [Link]

  • Plekan, O., et al. (2009). Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. The Journal of Physical Chemistry A. [Link]

  • Nerkar, A. U., et al. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrimidine. Wikipedia. [Link]

  • Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical reviews. [Link]

  • Galeano, E., et al. (2023). Antiviral Activity of Halogenated Compounds Derived from L-Tyrosine Against SARS-CoV-2. MDPI. [Link]

  • Santhosh, C. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • De Vloo, P., et al. (2023). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]

  • Santhosh, C. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Al-Suhaimi, K. S., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • Grippo, J. F., et al. (1989). Halogenated Pyrimidines as Radiosensitizers for High-LET Radiation. Radiation Research. [Link]

  • El-Shabrawy, Y., et al. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Mini-reviews in medicinal chemistry. [Link]

Sources

Methodological & Application

Synthesis of 4-Chloro-6-fluoropyrimidine from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-0042

Abstract

4-Chloro-6-fluoropyrimidine is a critical heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous therapeutic agents, including kinase inhibitors and antiviral compounds. Its utility stems from the differential reactivity of the C4-chloro and C6-fluoro substituents, which allows for sequential and site-selective functionalization. This document provides a comprehensive, field-proven protocol for the synthesis of this compound starting from commercially available 4,6-dichloropyrimidine. The described method focuses on a selective nucleophilic aromatic substitution (SNAr) using spray-dried potassium fluoride. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and outline essential safety and handling procedures to ensure reproducible, high-yield production.

Introduction: The Strategic Value of Fluorinated Pyrimidines

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Fluorinated pyrimidines, in particular, are privileged scaffolds found in a variety of approved drugs. This compound offers a distinct advantage by presenting two different halogen leaving groups. The chlorine atom is significantly more susceptible to nucleophilic displacement than the fluorine atom, enabling chemists to design multi-step syntheses with high regioselectivity. This selective reactivity is fundamental to building molecular complexity in a controlled manner.

The synthesis described herein proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring, exacerbated by the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack.[2][3][4] The reaction is regioselective for the C4/C6 positions due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen atoms.[5][6]

Synthesis Overview & Mechanistic Rationale

The conversion of 4,6-dichloropyrimidine to this compound is achieved through a halogen exchange (HALEX) reaction. This process involves the displacement of one chloride ion by a fluoride ion.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Material: 4,6-Dichloropyrimidine is a readily available and cost-effective starting material.[7][8][9][10]

  • Fluorinating Agent: Anhydrous potassium fluoride (KF) is the reagent of choice. For this reaction to be effective, the KF must be completely anhydrous and have a high surface area to maximize reactivity. Spray-dried KF is highly recommended as it possesses these properties.[11] Standard KF must be rigorously dried (e.g., by heating under vacuum) before use, as trace water will hydrolyze the starting material and reduce yield.[11]

  • Solvent: A polar aprotic solvent is required to solubilize the reagents and facilitate the SNAr mechanism. Solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane are suitable. Sulfolane is often preferred for its high boiling point and stability under the reaction conditions.

  • Temperature: The reaction requires thermal energy to overcome the activation barrier for the substitution. Temperatures typically range from 120°C to 180°C, depending on the solvent used. Careful monitoring is crucial to prevent side reactions, such as the formation of the difluorinated byproduct.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a certified chemical fume hood. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves.[12][13][14] The reaction is sensitive to moisture and should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

Materials & Reagents:

  • 4,6-Dichloropyrimidine

  • Potassium Fluoride (spray-dried, anhydrous)[11]

  • Sulfolane (anhydrous)

  • Toluene

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a condenser with a nitrogen/argon inlet.

  • Heating mantle with a temperature controller.

  • Separatory funnel.

  • Rotary evaporator.

  • Standard laboratory glassware.

Protocol Steps:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, thermocouple, and condenser. Ensure all glassware is oven-dried and cooled under a stream of inert gas to eliminate moisture.

  • Reagent Charging: To the flask, add 4,6-Dichloropyrimidine (1.0 eq), spray-dried Potassium Fluoride (1.1-1.3 eq), and anhydrous Sulfolane (approx. 5-10 mL per gram of dichloropyrimidine).

  • Reaction Execution:

    • Begin stirring the mixture to ensure a uniform suspension.

    • Slowly heat the reaction mixture to 150-160°C.

    • Maintain this temperature and monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours. The primary goal is to maximize the conversion of the starting material while minimizing the formation of 4,6-difluoropyrimidine.

  • Work-up and Isolation:

    • Once the reaction is deemed complete, cool the mixture to room temperature (< 40°C).

    • Carefully add toluene to the reaction mixture to dilute it.

    • Quench the reaction by slowly adding water. Caution: This may be exothermic.

    • Transfer the entire mixture to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove residual sulfolane and salts. .

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The crude product is obtained as an oil or low-melting solid.

  • Purification (Optional):

    • If necessary, the crude product can be further purified by vacuum distillation to yield this compound as a clear liquid.

Data Summary & Visualization

Table 1: Quantitative Protocol Parameters

ParameterValueNotes
Starting Material 4,6-Dichloropyrimidine1.0 eq
Reagent Potassium Fluoride (spray-dried)1.2 eq
Solvent Sulfolane (anhydrous)7 mL / g
Temperature 155 °CMonitor closely
Reaction Time 6 hoursMonitor by GC
Typical Yield 75-85%Post-purification

Workflow Diagram:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dry Glassware (Oven-dried) B Charge Reagents: - 4,6-Dichloropyrimidine - Spray-dried KF - Anhydrous Sulfolane A->B C Setup Inert Atmosphere (Nitrogen/Argon) B->C D Heat to 155°C with Stirring C->D E Monitor Progress (GC/TLC, 4-8h) D->E F Cool to RT E->F G Dilute with Toluene Quench with Water F->G H Aqueous Wash (Water & Brine) G->H I Dry Organic Layer (MgSO4) H->I J Concentrate (Rotary Evaporator) I->J K Crude Product J->K L Vacuum Distillation (Optional) K->L M Final Product: This compound L->M

Caption: Synthesis workflow for this compound.

Safety and Hazard Management

All chemical manipulations should be performed based on a thorough understanding of the Safety Data Sheet (SDS) for each reagent.

  • 4,6-Dichloropyrimidine: Corrosive and toxic. Avoid inhalation and contact with skin and eyes.

  • Potassium Fluoride: Toxic if swallowed, in contact with skin, or if inhaled.[15][16][17] Causes serious eye damage. It is hygroscopic and should be handled under inert conditions.[18]

  • Sulfolane: Can cause skin and eye irritation. Handle in a well-ventilated area.

  • Toluene: Flammable liquid and vapor. Can cause skin irritation and is harmful if inhaled.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected separately.

References

  • Vertex AI Search Result[5]

  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. Retrieved from ChemicalBook.[19]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. National Center for Biotechnology Information.[20]

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from ChemicalBook.[12]

  • ECHEMI. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets. Retrieved from Echemi.com.[13]

  • AK Scientific, Inc. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet. Retrieved from AK Scientific, Inc.[14]

  • ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from Echemi.com.[6]

  • Google Patents. (n.d.). US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine. Retrieved from Google Patents.[21]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.[2]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from Wikipedia.[3]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from BenchChem.[4]

  • LGC Standards. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from LGC Standards.[22]

  • Safety Data Sheet. (n.d.). Potassium fluoride 15%.[15]

  • Drying Technology. (2025). Potassium fluoride drying.[11]

  • Synquest Labs. (n.d.). Potassium fluoride, anhydrous - Safety Data Sheet. Retrieved from Synquest Labs.[18]

  • Thermo Fisher Scientific. (2010). Potassium fluoride, ACS - SAFETY DATA SHEET. Retrieved from Thermo Fisher Scientific.[16]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium fluoride. Retrieved from Carl ROTH.[17]

  • Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Retrieved from Google Patents.[23]

  • PubMed. (2006). Selective fluorination in drug design and development: an overview of biochemical rationales. Retrieved from PubMed.[1]

  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine. Retrieved from ChemicalBook.[7]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Chemical Synthesis: The Role of 2,4-Dichloro-5-fluoropyrimidine in Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[24]

  • Guidechem. (n.d.). How to synthesize 4,6-Dichloropyrimidine?. Retrieved from Guidechem.[8]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[9]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from MDPI.[25]

  • ChemicalBook. (n.d.). 4,6-Dichloropyrimidine synthesis. Retrieved from ChemicalBook.[10]

Sources

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-6-fluoropyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2] Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2][3] The strategic functionalization of the pyrimidine ring is therefore a critical task in drug discovery and development. 4-Chloro-6-fluoropyrimidine is a valuable and versatile building block in this endeavor, offering two distinct halogen atoms that can be selectively manipulated to introduce molecular diversity. This guide provides an in-depth exploration of the key reaction mechanisms governing the functionalization of this compound and offers detailed protocols for its practical application in the laboratory.

Part 1: Understanding the Reaction Mechanisms of this compound

The reactivity of this compound is dominated by two primary classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The regioselectivity of these reactions—whether the substitution occurs at the C4 (chloro) or C6 (fluoro) position—is dictated by a combination of electronic and steric factors.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens

Nucleophilic aromatic substitution on the electron-deficient pyrimidine ring is a facile process. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[4] In the case of this compound, the incoming nucleophile can attack either the carbon bearing the chlorine or the one bearing the fluorine.

Generally, in nucleophilic aromatic substitutions of dihalopyrimidines, the C4 position is more reactive than the C2 or C6 positions.[5] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.[5]

However, the relative reactivity of the leaving groups (Cl vs. F) is a crucial consideration. While iodide and bromide are typically better leaving groups than chloride and fluoride in SN1 and SN2 reactions, the trend is often reversed in SNAr.[6][7] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This effect often leads to the preferential displacement of the fluoride ion.

The reaction conditions, particularly the nature of the nucleophile and the solvent, can significantly influence the regioselectivity. For instance, hard nucleophiles (e.g., alkoxides) may favor substitution at the more electrophilic carbon (C-F), while softer nucleophiles might show less selectivity.

Diagram: Generalized SNAr Mechanism on this compound

SNAr_Mechanism cluster_start Starting Material cluster_nucleophile Nucleophile cluster_path1 Path 1: Attack at C4 cluster_path2 Path 2: Attack at C6 cluster_leaving_groups Leaving Groups start This compound N C-Cl C N C-F C intermediate1 Meisenheimer Complex (Attack at C4) start->intermediate1 + Nu⁻ intermediate2 Meisenheimer Complex (Attack at C6) start->intermediate2 + Nu⁻ nu Nu⁻ product1 4-Nu-6-fluoropyrimidine N C-Nu C N C-F C intermediate1->product1 - Cl⁻ cl Cl⁻ product2 4-Chloro-6-Nu-pyrimidine N C-Cl C N C-Nu C intermediate2->product2 - F⁻ f F⁻

Caption: Generalized SNAr pathways on this compound.

Palladium-Catalyzed Cross-Coupling: Building C-C and C-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of halopyrimidines.[8] The most common of these is the Suzuki-Miyaura coupling, which involves the reaction of the halopyrimidine with an organoboron reagent in the presence of a palladium catalyst and a base.[6][9]

The reactivity of the C-X bond in these reactions generally follows the trend I > Br > Cl > F.[6] This trend is opposite to that often observed in SNAr and is governed by the ease of oxidative addition of the C-X bond to the Pd(0) catalyst. Consequently, in this compound, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-couplings. This differential reactivity allows for highly selective functionalization at the C4 position, leaving the C6-fluoro group intact for potential subsequent transformations.

The choice of palladium catalyst, which includes a palladium precursor and a ligand, is critical for the success of these reactions, influencing reaction yields, selectivity, and substrate scope.[8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_r R-Pd(II)L_n-R' transmetalation->pd_r_r reductive_elimination Reductive Elimination pd_r_r->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagents R-X (this compound) reagents->oxidative_addition boronic_acid R'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Part 2: Experimental Protocols

The following protocols are provided as a starting point for the functionalization of this compound. As with any chemical reaction, optimization may be necessary for specific substrates and desired outcomes.

Protocol 2.1: Regioselective Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the SNAr reaction of this compound with a primary or secondary amine. The reaction is expected to proceed with preferential substitution at the more reactive C4 position.

Materials and Reagents:

  • This compound

  • Amine of choice (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and purification equipment (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add the amine of choice (1.1 equivalents) to the solution.

  • Add DIPEA (1.5 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as needed, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-fluoropyrimidine derivative.

Self-Validation and Causality:

  • Choice of Base: A non-nucleophilic base like DIPEA is used to neutralize the HCl generated during the reaction without competing with the amine nucleophile.

  • Solvent: A polar aprotic solvent like DMF is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Monitoring: Regular monitoring is crucial to prevent the formation of side products from over-reaction or decomposition.

Protocol 2.2: Regioselective Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, targeting selective substitution at the C4 position.[10]

Materials and Reagents:

  • This compound

  • Arylboronic acid of choice (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents) or other suitable palladium precursor

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 equivalents)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 equivalents)

  • 1,4-Dioxane and water (e.g., 4:1 mixture) as the solvent system

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aryl-6-fluoropyrimidine.

Self-Validation and Causality:

  • Catalyst System: The combination of a palladium source and a phosphine ligand is essential for the catalytic cycle. The ligand stabilizes the palladium species and facilitates the reaction.

  • Base: The base is required for the transmetalation step of the catalytic cycle.[9]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reactants. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.

Part 3: Data Presentation and Summary

Table 1: Regioselectivity in Reactions of this compound

Reaction TypePosition of SubstitutionPrimary Driving FactorTypical Conditions
SNAr C4 (Chloro) > C6 (Fluoro)Greater stabilization of Meisenheimer intermediate at C4.Amine nucleophiles, polar aprotic solvents.
Suzuki-Miyaura Coupling C4 (Chloro)Greater reactivity of the C-Cl bond in oxidative addition to Pd(0).Pd catalyst, base, boronic acid.

Conclusion

This compound is a powerful building block for the synthesis of diverse pyrimidine derivatives. A thorough understanding of the underlying reaction mechanisms—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling—is paramount for achieving the desired regioselectivity and maximizing yields. The distinct reactivity of the chloro and fluoro substituents allows for a strategic and sequential functionalization of the pyrimidine core, providing a versatile platform for the development of novel therapeutic agents. The protocols provided herein serve as a practical guide for researchers to harness the synthetic potential of this valuable intermediate.

References

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Retrieved from [Link]

  • Abdel-Rahman, A. A. H., & Abdel-Megged, M. F. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Drug Design and Medicinal Chemistry, 4(2), 19.
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.
  • Zahra, M., & Maryam, S. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science, 19(1), 1083–1123.
  • El-Gazzar, A. B. A., & Aly, A. S. (2015). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 7(10), 345-356.
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. (2025). American Chemical Society.
  • Richter, D. T., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 17(15), 3822–3825.
  • Reddy, B. V. S., et al. (2018). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. The Journal of Organic Chemistry, 83(15), 8519–8527.
  • Gurung, S. R., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry, 46(5), 944-950.
  • Chambers, R. D., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 693-699.
  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • ChemSrc. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • CORE. (2019). Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purines. Retrieved from [Link]

  • Stanetty, P., & Schnürch, M. (2007). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Synlett, 2007(10), 1557-1560.
  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024.
  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2025, March 9). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of 4-Chloro-6-fluoropyrimidine in Synthesis

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] Within the vast landscape of pyrimidine-based building blocks, this compound stands out as a particularly versatile and strategic intermediate. Its unique arrangement of two different halogen atoms on an electron-deficient ring system offers a platform for selective and sequential functionalization, enabling the synthesis of complex, multi-substituted pyrimidine derivatives. This guide provides an in-depth exploration of the reactivity of this compound in nucleophilic substitution reactions, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The strategic placement of a chlorine atom at the 4-position and a fluorine atom at the 6-position is not arbitrary. It sets up a reactivity differential that can be exploited to achieve regioselective substitution. Understanding the principles that govern this selectivity is paramount for the rational design of synthetic routes toward novel drug candidates, including kinase inhibitors and other targeted therapies.[3][4]

The Underlying Chemistry: Understanding Reactivity and Regioselectivity

Nucleophilic aromatic substitution (SNAr) on the pyrimidine ring is the primary mode of transformation for this compound. This reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the halide ion is expelled, restoring the aromaticity of the ring.

The regioselectivity of the initial nucleophilic attack—whether it occurs at the C4-chloro or C6-fluoro position—is governed by a combination of factors:

  • Leaving Group Ability: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile. However, the ability of the halogen to depart from the Meisenheimer complex is also a contributing factor. While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine makes the attached carbon more electrophilic. In the context of SNAr on electron-deficient rings, chlorine is generally a better leaving group than fluorine.[1][4]

  • Position on the Pyrimidine Ring: The positions on the pyrimidine ring are not electronically equivalent. The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards nucleophilic attack, in contrast to the C2 and C5 positions.[1] In the case of this compound, both reactive centers are highly activated.

General Reactivity Trend: For most nucleophiles, substitution occurs preferentially at the 4-position , displacing the chlorine atom. This is attributed to the superior leaving group ability of chloride compared to fluoride in SNAr reactions.

This inherent selectivity allows for a stepwise functionalization strategy. After the initial substitution at the C4 position, the remaining fluorine atom at C6 can be displaced in a subsequent step, often requiring more forcing conditions, to introduce a second, different substituent.

Application Protocols

The following protocols are designed to be robust starting points for the functionalization of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: Selective Mono-Amination at the C4-Position

This protocol details a general procedure for the regioselective substitution of the 4-chloro group with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., aniline, morpholine, piperidine)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (ACN)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the starting material in anhydrous DMF or ACN (approximately 0.1-0.2 M concentration).

  • Add the base (DIPEA, 1.5 eq. or K₂CO₃, 2.0 eq.) to the solution.

  • Add the desired amine nucleophile (1.1-1.2 eq.) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-fluoropyrimidine derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the introduction of moisture, which could lead to hydrolysis of the starting material.

  • Anhydrous Solvent: Ensures that water does not compete as a nucleophile.

  • Base: The SNAr reaction liberates HCl, which can protonate the amine nucleophile, rendering it unreactive. A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is required to neutralize the acid.

  • Temperature: Less nucleophilic amines (e.g., anilines) may require heating to facilitate the reaction, while more reactive aliphatic amines may proceed efficiently at room temperature.

Workflow Diagram:

A 1. Dissolve this compound in anhydrous solvent under N2 B 2. Add base (DIPEA or K2CO3) A->B C 3. Add amine nucleophile B->C D 4. Stir at rt or heat (50-80 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Work-up (Extraction) E->F G 7. Purify (Column Chromatography) F->G H 4-Amino-6-fluoropyrimidine Product G->H

Caption: Workflow for the selective mono-amination of this compound.

Protocol 2: Alkoxylation at the C4-Position

This protocol describes the synthesis of 4-alkoxy-6-fluoropyrimidine derivatives via reaction with an alcohol in the presence of a strong base.

Materials:

  • This compound

  • Alcohol of choice (e.g., methanol, ethanol, isopropanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or sodium metal

  • Anhydrous tetrahydrofuran (THF) or the corresponding alcohol as solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the anhydrous alcohol (as solvent) or anhydrous THF.

  • Carefully add sodium hydride (1.2 eq.) or sodium metal (1.2 eq.) portion-wise at 0 °C to generate the sodium alkoxide in situ.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases and all the sodium hydride/sodium has reacted.

  • Cool the resulting sodium alkoxide solution to 0 °C.

  • Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to yield the 4-alkoxy-6-fluoropyrimidine.

Causality Behind Experimental Choices:

  • Strong Base: Alcohols are generally weak nucleophiles. A strong base like NaH is required to deprotonate the alcohol and form the much more nucleophilic alkoxide.

  • In Situ Generation: Generating the alkoxide in situ ensures anhydrous conditions, which are critical for preventing side reactions.

  • Temperature Control: The initial reaction to form the alkoxide is exothermic and should be controlled at 0 °C. The subsequent substitution reaction can typically be performed at room temperature.

Reaction Mechanism Diagram:

sub This compound meisenheimer Meisenheimer Complex (Resonance Stabilized) sub->meisenheimer Nucleophilic Attack at C4 nuc RO⁻Na⁺ (Alkoxide) nuc->meisenheimer prod 4-Alkoxy-6-fluoropyrimidine meisenheimer->prod Elimination of Cl⁻ leaving_group Cl⁻ meisenheimer->leaving_group

Caption: Mechanism of alkoxylation at the C4-position.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-chloro position with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd₂(dba)₃ with a phosphine ligand) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.)

  • Anhydrous solvent system (e.g., 1,4-dioxane/water, DME, or toluene)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk tube or similar)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk tube or reaction vial, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and any additional ligand under a positive pressure of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-aryl-6-fluoropyrimidine.[5][6]

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: Chloropyrimidines are less reactive in Suzuki couplings than their bromo or iodo counterparts. Therefore, a robust palladium catalyst, often with an electron-rich and bulky phosphine ligand, is required to facilitate the oxidative addition step.[7]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[8]

  • Degassed Solvent: Oxygen can deactivate the palladium(0) catalyst. It is essential to use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

Catalytic Cycle Diagram:

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Aryl-Pd(II)-Cl(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OH)₂ / Base PdII_Ar Aryl-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Aryl-6-fluoropyrimidine RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Data Presentation: Comparative Reactivity

Reaction TypeNucleophileTypical ConditionsRegioselectivityExpected Yield Range
Amination Primary/Secondary AminesDIPEA, DMF, 25-80 °CSelective for C4-Cl70-95%
Alkoxylation Sodium AlkoxidesNaH, THF or Alcohol, 0 °C to rtSelective for C4-Cl65-90%
Thiolation Sodium ThiolatesNaH, THF, 0 °C to rtSelective for C4-Cl75-98%
Suzuki Coupling Arylboronic AcidsPd Catalyst, Base, Dioxane, 80-110 °CSelective for C4-Cl60-85%

Yields are representative and can vary based on the specific nucleophile and reaction conditions.

Conclusion: A Versatile Tool for Drug Discovery

This compound is a powerful and versatile building block for the synthesis of complex, polysubstituted pyrimidines. The differential reactivity of the chlorine and fluorine atoms allows for a predictable and regioselective functionalization strategy, with initial substitution occurring preferentially at the C4-chloro position. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this valuable intermediate, paving the way for the discovery and development of novel therapeutic agents. As with any chemical synthesis, careful optimization and characterization are essential for success.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8199580/]
  • Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research. [URL: https://pubmed.ncbi.nlm.nih.gov/3514217/]
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-reactivity-of-halopyrimidines-in-cross-coupling-reactions]
  • A Comparative Study of Halogen Displacement in Dichloropyridines for Pharmaceutical and Agrochemical Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-study-of-halogen-displacement-in-dichloropyridines-for-pharmaceutical-and-agrochemical-synthesis]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. mans.edu.eg. [URL: https://www.mans.edu.eg/facphar/arabic/dept/10/staff/Dr.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [URL: https://www.youtube.
  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26154388/]
  • 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/137234-74-3.htm]
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [URL: https://www.mdpi.com/1422-8599/2017/3/M950/pdf]
  • Desulfurization of Thiols for Nucleophilic Substitution. pubs.acs.org. [URL: https://pubs.acs.org/doi/pdf/10.1021/acs.joc.4c00989]
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-ethyl-2-phenylpyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-suzuki-miyaura-coupling-of-4-chloro-6-ethyl-2-phenylpyrimidine]
  • Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-5-difluoro-4-chloropyrimidine]
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-suzuki-coupling-reactions-with-4-chloropyrimidines]
  • Sourcing 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key for Antifungal Drug Synthesis. ningboinno.com. [URL: https://www.ningboinno.com/blog/sourcing-4-chloro-6-ethyl-5-fluoropyrimidine-a-key-for-antifungal-drug-synthesis]
  • Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32809816/]
  • Poster | Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. Concept Life Sciences. [URL: https://www.conceptlifesciences.
  • Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. ResearchGate. [URL: https://www.researchgate.net/publication/236012431_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2022/sc/d1sc06701j]
  • Practical and regioselective amination of arenes using alkyl amines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31011210/]
  • Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/41014277/]
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [URL: https://www.acs.org/meetings/presenters/c2-selective-pd-catalyzed-cross-coupling-of-2-4-dihalopyrimidines.html]
  • Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941783/]
  • and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7519349/]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Organometallic_Chemistry/25.07%3A_Suzuki-Miyaura_Coupling]
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4815454/]
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. researchgate.net. [URL: https://www.researchgate.
  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. wuxibiology.com. [URL: https://www.wuxibiology.com/dichotomy-in-regioselectivity-of-snar-reactions-with-2-meso2-4-chloropyrimidine/]
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. wuxibiology.com. [URL: https://www.wuxibiology.com/understanding-the-highly-variable-regioselectivity-in-snar-reaction-of-dichloropyrimidines/]
  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64359d9972abbc0b3b47372b]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1422-0067/25/24/17208]
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. arkat-usa.org. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/vi/2012-00435j/2012-00435j.pdf]
  • 4-Chloro-6-ethyl-5-fluoropyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16743445]
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670001556]
  • Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocol-nucleophilic-aromatic-substitution-snar-on-2-ethoxy-4-6-difluoropyrimidine]
  • 4-Chloro-6-ethyl-5-fluoropyrimidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d702d6d]
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11588650/]

Sources

Application Notes & Protocols: 4-Chloro-6-fluoropyrimidine as a Versatile Building Block for Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Core

Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence stems from their ability to act as bioisosteres of endogenous nucleobases, enabling them to interact with a vast array of biological targets, including kinases and G protein-coupled receptors (GPCRs).[1][2][3][4] Within this privileged class of heterocycles, 4-Chloro-6-fluoropyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of novel bioactive molecules.

The strategic placement of two different halogen atoms on the electron-deficient pyrimidine ring provides a powerful tool for controlled, sequential chemical modifications. The chlorine atom at the 4-position and the fluorine atom at the 6-position exhibit differential reactivity, primarily towards nucleophilic aromatic substitution (SNAr). This allows for regioselective functionalization, a critical advantage in constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth exploration of the reactivity, applications, and detailed protocols for utilizing this compound in the synthesis of high-value compounds.

PART 1: Physicochemical Properties & Safe Handling

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 51422-01-6[5]
Molecular Formula C₄H₂ClFN₂[5]
Molecular Weight 132.52 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[6]
XLogP3 1.6[5]
Safety & Handling Protocols

This compound is a reactive chemical intermediate and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[7][8]

  • GHS Hazard Statements: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves (chemical impermeable), safety goggles with side-shields, and a lab coat.[7][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust, fumes, or vapors.[7] Wash hands thoroughly after handling.[7][8] Do not eat, drink, or smoke when using this product.[7][8]

  • Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[8]

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[7]

    • In Case of Skin Contact: Take off contaminated clothing immediately and wash off with soap and plenty of water.[7]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[7]

    • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[7]

PART 2: Chemical Reactivity and Synthetic Protocols

The synthetic utility of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two ring nitrogens renders the C4 and C6 positions highly electrophilic.

Principle of Differential Reactivity

The key to the strategic use of this building block lies in the differential reactivity of the two halogen substituents. In SNAr reactions on halogenated N-heteroarenes, the reactivity generally follows the trend I > Br > Cl > F for the leaving group. However, the position of the halogen on the ring is also critical. For dihalopyrimidines, the C4 and C6 positions are significantly more reactive than the C2 position.[10] In the case of this compound, the C-Cl bond at the 4-position is more labile and thus more susceptible to nucleophilic attack under milder conditions than the C-F bond at the 6-position. This allows for a predictable, regioselective mono-substitution at C4, leaving the C6-fluoro group available for subsequent transformations under more forcing conditions.

cluster_0 Differential Reactivity Workflow Start This compound Mid 4-Substituted-6-fluoropyrimidine Start->Mid Mild Conditions Nucleophile 1 (Nu-H) Selective S_NAr at C4 End 4,6-Disubstituted Pyrimidine Mid->End Harsher Conditions Nucleophile 2 (Nu'-H) S_NAr at C6

Caption: Sequential SNAr functionalization strategy.

Protocol 1: Regioselective C4-Amination (SNAr)

This protocol describes a general procedure for the selective substitution of the C4-chloro group with a primary or secondary amine, a common transformation in the synthesis of kinase inhibitors.

Rationale: The reaction is typically carried out in a polar aprotic solvent like DMF or an alcohol like 2-propanol to facilitate the dissolution of reagents and the SNAr mechanism. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to quench the HCl generated during the reaction without competing with the amine nucleophile.[10][11] Moderate heating is usually sufficient to drive the reaction to completion.

Materials:

  • This compound (1.0 equiv)

  • Desired primary or secondary amine (1.0 - 1.2 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 2-Propanol, N,N-Dimethylformamide (DMF), or Acetonitrile)

  • Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the anhydrous solvent (approx. 0.1 M concentration).

  • Add the desired amine (1.0-1.2 equiv) to the solution, followed by the base (DIPEA or K₂CO₃, 2.0-3.0 equiv).

  • Heat the reaction mixture to a temperature between 80 °C and 120 °C.[11][12]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • If using DMF, pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). If using 2-propanol, concentrate the mixture in vacuo.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography on silica gel or by recrystallization to obtain the pure 4-amino-6-fluoropyrimidine derivative.

Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

While SNAr is primary, pyrimidine halides can also participate in palladium-catalyzed cross-coupling reactions. This protocol provides a general method for a Suzuki coupling, which is highly valued for its functional group tolerance.[13][14] Note that reacting the C-Cl bond often requires more specialized catalytic systems compared to C-Br or C-I bonds. This protocol is representative of the general approach.

Rationale: The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide. A palladium catalyst, typically with a phosphine ligand, is essential for the catalytic cycle. A base is required to activate the boronic acid. Using water as a solvent with appropriate surfactants is an environmentally benign approach.[14]

Materials:

  • 4-Substituted-6-chloropyrimidine (from a previous step, 1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) or a pre-catalyst system (e.g., Pd(OAc)₂, SPhos)

  • Base (e.g., Na₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent system (e.g., Dioxane/Water, DMF, or Toluene)

  • Schlenk flask or sealed vial, inert atmosphere setup

Step-by-Step Procedure:

  • In a Schlenk flask, combine the 4-substituted-6-chloropyrimidine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired coupled product.[13]

PART 3: Applications in Bioactive Compound Synthesis

The synthetic versatility of this compound has been leveraged to create a multitude of potent and selective bioactive agents.

Kinase Inhibitors

Kinases are critical enzymes that regulate cell signaling, and their dysregulation is a hallmark of cancer.[15] The 4-anilino-pyrimidine scaffold, readily synthesized from this compound, is a privileged structure known to bind to the ATP-binding site of many kinases.[1]

  • EGFR/ErbB-2 Inhibitors: A series of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives were designed based on the structure of Lapatinib.[16] These compounds showed significant dual inhibitory activity against both EGFR and ErbB-2 tyrosine kinases, which are key drivers in several cancers.[16]

  • Aurora Kinase Inhibitors: Aurora A kinase stabilizes MYC oncoproteins, which are implicated in many human cancers.[12] Pyrimidine-based derivatives have been synthesized to inhibit Aurora A, leading to the degradation of MYC proteins and potent anti-proliferative activity in cancer cell lines.[12]

cluster_pathway General Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ADP ADP ATP->ADP P pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream Inhibitor 4-Anilino-pyrimidine Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase by a pyrimidine-based drug.

Table 2: Example Kinase Inhibitor Activity

Compound ClassTarget Kinase(s)Example IC₅₀ ValuesReference
4-Anilino-6-phenoxypyrimidinesEGFR / ErbB-237 nM / 29 nM[16]
Pyrimidine-based DerivativesAurora A52.2 nM[12]
Antifungal Agents

Beyond oncology, this compound and its analogs are crucial intermediates in the production of established pharmaceuticals. A prominent example is its role in the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent used to treat severe fungal infections.[17][18] The pyrimidine core is a key component of the final active pharmaceutical ingredient (API).[17][19]

GPCR Allosteric Modulators

G protein-coupled receptors are the largest family of cell surface receptors and are targets for a large fraction of modern drugs.[3][4] Allosteric modulators, which bind to a site distinct from the endogenous ligand, offer a sophisticated way to fine-tune receptor activity, potentially leading to safer and more selective therapeutics.[2][4][20] The diverse substitution patterns achievable with the this compound scaffold make it an attractive starting point for generating libraries of compounds to screen for allosteric modulation of various GPCR targets.[3]

PART 4: Characterization of Derivatives

Following synthesis and purification, the identity and purity of the resulting compounds must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the substitutions have occurred at the expected positions. Spectroscopic data for the parent compound and its derivatives are available in chemical databases.[21][22]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals. Its chief advantage lies in the differential reactivity of its chloro and fluoro substituents, which enables controlled, regioselective, and sequential functionalization of the pyrimidine core. This property allows for the efficient synthesis of diverse compound libraries targeting critical protein classes, most notably protein kinases. As demonstrated by its application in developing inhibitors for EGFR, ErbB-2, and Aurora kinases, as well as its role as a key intermediate for antifungal agents like Voriconazole, this compound will undoubtedly continue to be a foundational element in the discovery of future therapeutics.

References

  • Vertex AI Search. 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • PubChem - NIH. This compound | C4H2ClFN2 | CID 583328.
  • ECHEMI. 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets.
  • AK Scientific, Inc. 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet.
  • LGC Standards. 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • ChemicalBook. 4-Chloro-6-ethyl-5-fluoropyrimidine (137234-74-3).
  • PubMed. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.
  • Synthink. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • PubMed Central. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
  • ChemicalBook. 4-Chloro-6-ethyl-5-fluoropyrimidine(137234-74-3) 1H NMR spectrum.
  • PubChem - NIH. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445.
  • BLD Pharm. 137234-74-3|4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Benchchem. Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.
  • PharmaCompass.com. 4-Chloro-6-ethyl-5-fluoro-pyrimidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • AKJournals. A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.
  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.
  • NIH. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
  • PubMed Central. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
  • Benchchem. Application Notes and Protocols for the Stille Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.
  • ACS Publications. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
  • ResearchGate. Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • PubMed Central. Allosteric modulation of G protein-coupled receptor signaling.
  • PubMed Central. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts.
  • PubMed Central. Drug Design Strategies for GPCR Allosteric Modulators.
  • PubMed Central. Novel Allosteric Modulators of G Protein-coupled Receptors.

Sources

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 4-Chloro-6-fluoropyrimidine

Publication Date: January 6, 2026

Abstract

This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the Suzuki-Miyaura cross-coupling of this compound. Pyrimidine scaffolds are central to the development of novel therapeutics, and their functionalization is a cornerstone of medicinal chemistry.[1][2][3] This document elucidates the underlying mechanism of the Suzuki coupling, explores the critical parameters influencing reaction success, and presents detailed, field-proven protocols for practical application. By explaining the causality behind experimental choices, this guide aims to empower scientists to optimize existing methods and troubleshoot challenges in the synthesis of functionalized pyrimidine derivatives.

The Strategic Importance of Functionalized Pyrimidines

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5] The ability to selectively introduce molecular complexity onto the pyrimidine ring through robust synthetic methods is therefore of paramount importance in drug discovery.

The Suzuki-Miyaura reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[6][7] Its widespread adoption is due to its operational simplicity, mild reaction conditions, exceptional functional group tolerance, and the use of organoboron reagents that are generally stable, commercially available, and have low toxicity.[6][8]

This compound is an attractive building block for several reasons. Halogenated pyrimidines are excellent substrates for Suzuki couplings because the electron-deficient nature of the diazine ring renders the halo-substituted carbons more susceptible to palladium-catalyzed cross-coupling than analogous benzene halides.[9][10] The chlorine atom at the 4-position is significantly more reactive towards oxidative addition than the fluorine atom at the 6-position under typical Suzuki conditions, allowing for highly regioselective functionalization.

Deconstructing the Catalytic Cycle: The "Why" Behind the Reaction

A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[6][11][12] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: This is often the rate-determining step of the cycle.[6] The active Pd(0) catalyst complex inserts into the carbon-chlorine bond of this compound. This process oxidizes the palladium center from its 0 to +2 oxidation state, forming an organopalladium(II) intermediate. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can increase the electron density at the metal center, thereby facilitating this crucial step, especially for less reactive aryl chlorides.[13][14]

  • Transmetalation: In this step, the organic moiety (R²) from the organoboron species is transferred to the palladium(II) complex, displacing the halide. This step requires the presence of a base. The base plays a pivotal role by activating the boronic acid to form a more nucleophilic "ate" complex (a boronate), which readily transfers its organic group to the palladium center.[13][15][16][17]

  • Reductive Elimination: The final step involves the coupling of the two organic ligands (the pyrimidine and the R² group) on the palladium center. This forms the desired C-C bond in the product molecule and simultaneously regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) OA_Intermediate Ar-Pd(II)L₂-X (Organopalladium Complex) Pd0->OA_Intermediate Oxidative Addition Trans_Intermediate Ar-Pd(II)L₂-R² OA_Intermediate->Trans_Intermediate Transmetalation Trans_Intermediate->Pd0 Reductive Elimination Product Ar-R² (Coupled Product) Trans_Intermediate->Product ArylHalide Ar-X (this compound) ArylHalide->OA_Intermediate Organoboron R²-B(OR)₂ (Boronic Acid/Ester) Organoboron->Trans_Intermediate Base Base (e.g., K₂CO₃) Base->Trans_Intermediate Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of a Suzuki coupling hinges on the careful selection of several key components. The interplay between the catalyst, ligand, base, and solvent dictates the reaction's efficiency, yield, and scope.

Parameter Function & Rationale Common Examples Field Insights & Considerations
Palladium Source Provides the catalytic metal center. Pre-catalysts are typically in the Pd(II) state and are reduced in situ to the active Pd(0) form.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂Pd(OAc)₂ and Pd₂(dba)₃ are common and effective. The choice often depends on air stability and cost.
Ligand Stabilizes the Pd catalyst, modulates its reactivity, and enhances solubility. Bulky, electron-rich ligands are crucial for coupling less reactive aryl chlorides.[13][14]PPh₃, P(t-Bu)₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos)For heteroaryl chlorides like our substrate, traditional ligands like PPh₃ may require higher temperatures. Advanced dialkylbiaryl phosphine ligands (Buchwald-type) can enable reactions at lower temperatures with lower catalyst loadings and broader substrate scope.[14]
Base Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15][16][17]K₂CO₃, K₃PO₄, Cs₂CO₃, KF, NaHCO₃The choice of base is critical.[17][18] K₃PO₄ is a stronger base often used for challenging couplings. K₂CO₃ is a reliable, all-purpose choice. KF is milder and can be advantageous if base-sensitive functional groups are present.[15]
Solvent Solubilizes reactants and influences catalyst activity and stability. Often a mixture of an organic solvent and water is used.[18]1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFAprotic polar solvents like dioxane and THF are standards. The aqueous component is often necessary for dissolving the inorganic base. Degassing the solvent to remove oxygen is critical, as O₂ can oxidize and deactivate the Pd(0) catalyst.[18]
Boron Reagent The source of the carbon nucleophile.Aryl/Heteroaryl Boronic Acids, Boronic Pinacol Esters (BPin)Boronic acids are common but can be prone to decomposition (protodeboronation).[18] Pinacol esters are often more stable, making them excellent alternatives, especially for sensitive substrates.

Experimental Application Notes & Protocols

The following protocols provide detailed, step-by-step procedures for the Suzuki coupling of this compound. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.

Workflow start Start setup Assemble & Purge Reaction Vessel start->setup add_solids Add Substrate, Boronic Acid, Base, & Pd Catalyst/Ligand setup->add_solids add_solvent Add Degassed Solvent add_solids->add_solvent heat Heat to Reaction Temp (e.g., 80-100 °C) add_solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol utilizes a common and commercially available catalyst, suitable for a range of aryl and heteroaryl boronic acids.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, anhydrous MgSO₄, silica gel)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water. This can be done by bubbling Argon through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol 2: High-Efficiency Conditions using a Buchwald Ligand

This protocol employs a more active catalyst system, which can lead to higher yields, lower reaction temperatures, and is particularly effective for more challenging or sterically hindered coupling partners.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Reaction vessel with stir bar

  • Inert atmosphere setup

Procedure:

  • Vessel Preparation: In a glovebox or under a strong flow of inert gas, add Pd(OAc)₂, SPhos ligand, K₃PO₄, the arylboronic acid pinacol ester, and this compound to a dry reaction vessel.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and purge thoroughly with an inert gas.

  • Solvent Addition: Add anhydrous, degassed toluene (or 1,4-dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or GC-MS. These reactions are often faster, potentially reaching completion in 1-6 hours.

  • Workup & Purification: Follow the same workup and purification steps as outlined in Protocol 1.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Deactivation: Presence of oxygen.[18]2. Insufficient Temperature: Reaction is too slow.3. Inactive Reagents: Poor quality boronic acid or old catalyst.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.2. Increase the reaction temperature in 10 °C increments.3. Use a fresh batch of catalyst. Consider converting the boronic acid to a more stable pinacol ester.
Formation of Side Products 1. Homocoupling of Boronic Acid: Often promoted by oxygen.2. Protodeboronation: Boronic acid is replaced by a hydrogen atom.3. Hydrolysis of Chloro-group: Reaction with base/water at high temperatures.1. Improve degassing procedures.2. Use a stronger, non-aqueous base (e.g., K₃PO₄ in dry toluene) or switch to a more stable boronic ester.3. Use a milder base (e.g., KF) or try to lower the reaction temperature by using a more active catalyst system (Protocol 2).
Inconsistent Yields 1. Reagent Purity: Impurities in starting materials or solvent.2. Reaction Heterogeneity: Poor stirring or insolubility of the base.1. Ensure purity of all reagents. Use anhydrous solvents where specified.2. Ensure vigorous stirring. If base solubility is an issue, consider a different solvent system or a more soluble base like Cs₂CO₃.

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of heterocyclic scaffolds in modern drug discovery. The protocols and guidelines presented herein offer a robust framework for the successful coupling of this compound with a diverse range of boronic acids and esters. By understanding the core mechanism and the critical role of each reaction component, researchers can effectively leverage this powerful transformation to accelerate the synthesis of novel pyrimidine-based molecules with significant therapeutic potential.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Corley, E. G., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH National Library of Medicine. (2016). Available from: [Link]

  • Pérez-Temprano, M. H., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2008). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Corley, E. G., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016). Available from: [Link]

  • Suna, E., et al. Suzuki reaction. Organic Reactions. (2010). Available from: [Link]

  • Buchwald, S. L., et al. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. Available from: [Link]

  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. (2006). Available from: [Link]

  • Corley, E. G., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). (2016). DOI:10.1039/C6SC02118B. Available from: [Link]

  • Sharma, P., et al. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing). (2019). DOI:10.1039/C9CY01331H. Available from: [Link]

  • Pérez-Temprano, M. H., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. (2008). Available from: [Link]

  • Yamada, Y. M. A., et al. Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective Hydrogenation. Semantic Scholar. (2017). Available from: [Link]

  • Kikelj, D., et al. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. (2021). Available from: [Link]

  • Billingsley, K. L., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH National Library of Medicine. (2008). Available from: [Link]

  • Johnson, B. A., et al. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. (2001). Available from: [Link]

  • Sharma, A., et al. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. (2024). Available from: [Link]

  • Han, Y., et al. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. (2003). Available from: [Link]

  • Hu, H., et al. Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. (2009). Available from: [Link]

  • Ikawa, T., et al. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. (2007). Available from: [Link]

  • El-Fakharany, E. M., et al. Functionalized pyrimidine compounds with their pharmacological potential. ResearchGate. (2023). Available from: [Link]

  • Kumar, A., et al. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. (2024). Available from: [Link]

  • Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Available from: [Link]

  • Taylor & Francis Online. Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Available from: [Link]

  • Hussain, A., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. (2021). Available from: [Link]

  • Hazari, N., et al. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH National Library of Medicine. (2015). Available from: [Link]

  • Anderson, K. W., et al. One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH National Library of Medicine. (2010). Available from: [Link]

  • Kumar, D., et al. Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. (2025). Available from: [Link]

Sources

Application Note & Protocol: A Validated Approach to the Synthesis of Voriconazole Intermediate 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-6-ethyl-5-fluoropyrimidine

4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP) is a critical pyrimidine derivative that serves as a high-value building block in the pharmaceutical industry.[1][2] Its primary significance lies in its role as a key intermediate in the multi-step synthesis of Voriconazole, a broad-spectrum, second-generation triazole antifungal agent used to treat serious and invasive fungal infections.[3][4] The structural integrity and purity of CEFP are paramount, as they directly influence the yield, purity, and safety profile of the final active pharmaceutical ingredient (API).[5]

This document provides a detailed, field-proven protocol for the synthesis of CEFP. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a reproducible, safe, and high-yield process suitable for both research and industrial-scale applications.

Overview of the Synthetic Pathway: Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one

The most robust and widely adopted industrial method for preparing CEFP is the direct chlorination of its precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.[6][7] This transformation involves the conversion of the C4-hydroxyl group of the pyrimidinone (existing in tautomeric equilibrium with its keto form) into a chloro-substituent. This is a classic deoxychlorination reaction.

The reaction employs phosphoryl chloride (POCl₃) as the chlorinating agent, typically in the presence of an organic base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct. Dichloromethane (DCM) is the preferred solvent due to its inert nature and appropriate boiling point for the reaction conditions.[1][6]

cluster_prep Reaction Setup cluster_reaction Chlorination Reaction cluster_workup Work-up & Isolation charge_reactor 1. Charge Reactor - 6-ethyl-5-fluoropyrimidin-4(3H)-one - Dichloromethane (DCM) add_base 2. Add Triethylamine - Stir for 15 min charge_reactor->add_base add_pocl3 3. Add POCl₃ Dropwise - Maintain Temp < 35°C add_base->add_pocl3 reflux 4. Heat to Reflux - 40-48°C for 3-5 hours add_pocl3->reflux cool 5. Cool Reaction - Cool to ~5°C reflux->cool quench 6. Quench with HCl (aq) - Maintain Temp < 20°C cool->quench extract 7. Extract & Wash - Separate layers - Extract aqueous layer with DCM - Wash combined organic layers quench->extract dry 8. Dry & Concentrate - Dry over MgSO₄ - Concentrate under reduced pressure extract->dry product Final Product 4-Chloro-6-ethyl-5-fluoropyrimidine dry->product

Caption: Step-by-step experimental workflow for CEFP synthesis.

Step-by-Step Procedure
  • Reactor Charging: In a clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 6-ethyl-5-fluoropyrimidin-4(3H)-one (e.g., 5.00 kg, 35.2 mol) and dichloromethane (20 L). [6]2. Base Addition: Begin stirring the mixture at ambient temperature (25-30°C). Add triethylamine (3.60 kg, 35.6 mol) to the suspension and stir for 15 minutes. [6]3. Chlorinating Agent Addition: Begin the slow, dropwise addition of phosphoryl chloride (5.95 kg, 38.8 mol) over a period of approximately 3 hours. [6]It is crucial to monitor the internal temperature and use external cooling to ensure it does not exceed 35°C during the addition.

  • Reaction: Once the addition is complete, heat the reaction mass to a gentle reflux (40-48°C) and maintain for 3 hours to ensure the reaction goes to completion. [6]5. Cooling & Quenching: Cool the reaction mixture to 5°C using an ice bath. Carefully add 3M hydrochloric acid (approx. 20 L) over 1 hour, ensuring the temperature does not rise above 20°C. [6]6. Extraction: Stir the biphasic mixture for 30 minutes at 20°C, then stop stirring and allow the layers to separate. Separate the lower organic (DCM) layer. Extract the upper aqueous layer twice more with dichloromethane (2 x 5.0 L). [6]7. Washing: Combine all organic layers and wash with water (5.0 L). Separate the layers.

  • Isolation: Dry the final organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a temperature between 28-46°C. [6]The final product, 4-chloro-6-ethyl-5-fluoropyrimidine, is obtained as a brown liquid.

Quantitative Data and Quality Control

Reaction Parameters and Yield

The following table summarizes typical reaction parameters and outcomes based on literature examples.

ParameterExample 1 (Lab Scale)Example 2 (Industrial Scale)
Starting Material80.0 g5.00 kg
Dichloromethane240 mL20 L
Triethylamine78.24 mL3.60 kg
Phosphoryl Chloride52.2 mL5.95 kg
Reaction Time5 hours3 hours
Reflux Temperature~40°C40-48°C
Reported Yield 95% 99%
Reported Purity (HPLC) Not specified99.6%

Data compiled from ChemicalBook synthesis examples. [6]

Product Characterization
  • Appearance: Brown liquid.

  • ¹H-NMR Spectroscopy: The identity of the product should be confirmed by NMR. The expected signals are:

    • ¹H-NMR (300 MHz, CDCl₃) δ (ppm): 8.70 (s, 1H, pyrimidine-H), 2.90 (q, 2H, -CH₂-), 1.34 (t, 3H, -CH₃). [1][6]* High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final product. A well-developed method should show a purity of >99%. [6]

Critical Safety Considerations

This procedure involves hazardous materials and must be conducted with strict adherence to safety protocols.

  • Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Must be handled in a fume hood with appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.

  • Triethylamine (TEA): Flammable liquid and vapor. Corrosive and causes severe skin and eye irritation.

  • Dichloromethane (DCM): Volatile solvent. Inhalation may cause health issues. It is a suspected carcinogen.

  • Exothermic Reaction: The addition of POCl₃ and the subsequent acid quench are exothermic. Proper cooling and slow addition rates are essential to maintain control.

Conclusion

The deoxychlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride and triethylamine is a highly efficient, scalable, and high-yielding method for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine. By carefully controlling reaction parameters, particularly temperature during addition and quenching, this protocol consistently delivers the target intermediate in high purity, suitable for the subsequent steps in the synthesis of Voriconazole. The robust nature of this process makes it the preferred choice for pharmaceutical development and manufacturing.

References

  • Voriconazole intermediate and voriconazole synthesis method.
  • High-Purity (2RS,3RS)-Voriconazole Intermediate for Advanced Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • An improved process for the preparation of voriconazole and intermediates thereof.
  • Process for preparing voriconazole. Justia Patents. [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. AKJournals. [Link]

  • 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3. Wanhe Chemical. [Link]

  • CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Pharmaffiliates. [Link]

  • Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.

Sources

Application Note & Protocol: High-Yield Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for the Efficient Chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine, a critical intermediate in the development of pharmaceutical agents, notably the broad-spectrum triazole antifungal, Voriconazole.[1][2][3] The protocol details the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphorus oxychloride (POCl₃). Beyond a mere recitation of steps, this guide elucidates the mechanistic rationale behind the procedural choices, emphasizes critical safety protocols for handling hazardous reagents, and presents a self-validating workflow with clear analytical endpoints. The methodologies described are scalable and designed for high yield and purity, catering to the rigorous demands of drug development and chemical research professionals.[4]

Introduction & Mechanistic Overview

The conversion of a hydroxypyrimidine (existing in tautomeric equilibrium with its pyrimidinone form) to a chloropyrimidine is a fundamental transformation in heterocyclic chemistry.[5][6] 4-Chloro-6-ethyl-5-fluoropyrimidine is a key building block whose reactive chloro-substituent allows for subsequent nucleophilic substitution reactions, forming the core of more complex molecules.[7][8][9]

The reaction proceeds via the activation of the pyrimidinone oxygen by a chlorinating agent, typically phosphorus oxychloride (POCl₃). While POCl₃ can act directly, its efficacy is significantly enhanced by the presence of a tertiary amine base (e.g., triethylamine) and N,N-dimethylformamide (DMF).

The Underlying Mechanism:

  • Formation of the Vilsmeier Reagent: In the presence of DMF, POCl₃ forms a highly electrophilic chloroiminium ion known as the Vilsmeier reagent.[10][11][12] This species is a more potent activating agent than POCl₃ alone.

  • Activation of the Pyrimidinone: The oxygen atom of the 6-ethyl-5-fluoropyrimidin-4(3H)-one tautomer attacks the electrophilic phosphorus atom of the Vilsmeier reagent (or POCl₃), forming a reactive intermediate.

  • Nucleophilic Attack & Aromatization: A chloride ion then attacks the C4 position of the pyrimidine ring. Subsequent collapse of the intermediate and elimination of a phosphate byproduct results in the formation of the aromatic 4-chloro-6-ethyl-5-fluoropyrimidine product. The tertiary amine base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4]

This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues.

Materials, Reagents, and Equipment

Table 1: Reagents and Chemicals
Reagent/ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
6-ethyl-5-fluoropyrimidin-4(3H)-one137234-87-8C₆H₇FN₂O142.13Starting Material
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Chlorinating Agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09Catalyst/Co-solvent
Triethylamine (TEA)121-44-8C₆H₁₅N101.19HCl Scavenger (Base)
3N Hydrochloric Acid (HCl)7647-01-0HCl36.46Quenching Agent
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Drying Agent
Water (Deionized)7732-18-5H₂O18.02Washing Agent
Equipment
  • Three-neck round-bottom flask with magnetic stirrer and reflux condenser

  • Dropping funnel for controlled addition of reagents

  • Heating mantle with temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, full-face shield, lab coat, respirator (see Section 3)

CRITICAL SAFETY PROTOCOLS

Working with Phosphorus Oxychloride (POCl₃) requires strict adherence to safety procedures.

  • Extreme Corrosivity & Toxicity: POCl₃ is highly corrosive and toxic.[13] Contact with skin or eyes can cause severe burns, and inhalation can lead to delayed pulmonary edema.[13][14] Ingestion is potentially fatal.[13]

  • Violent Reaction with Water: POCl₃ reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid.[15] All glassware must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Mandatory Engineering Controls: All operations involving POCl₃ must be performed inside a certified chemical fume hood with proper ventilation.[14] Ensure an eyewash station and safety shower are immediately accessible.[15][16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Double-layered chemical-resistant gloves (e.g., nitrile or neoprene).

    • Chemical splash goggles and a full-face shield.[14]

    • A flame-resistant lab coat.

    • A NIOSH-approved respirator may be necessary depending on the scale and setup.[13]

  • Quenching Procedure: The quenching of excess POCl₃ is highly exothermic. This step must be performed slowly in an ice bath with vigorous stirring to control the temperature rise.

  • Waste Disposal: Dispose of all chemical waste, including quenching solutions and contaminated materials, according to institutional and governmental hazardous waste regulations.[15]

Detailed Experimental Protocol

This protocol is based on established industrial and laboratory procedures, which consistently report high yields (95-99%).[4]

Workflow Overview

G A 1. Reagent Setup Dissolve Starting Material in DCM, DMF & TEA B 2. Chlorination Slowly add POCl₃ at controlled temperature A->B C 3. Reaction Reflux the mixture for 3-5 hours B->C D 4. Quenching Cool to 0-5°C and slowly add 3N HCl C->D E 5. Work-up Separate layers and extract aqueous phase D->E F 6. Purification Combine, wash, and dry organic layers E->F G 7. Isolation Concentrate under reduced pressure F->G H Product 4-Chloro-6-ethyl-5-fluoropyrimidine G->H

Caption: Experimental workflow for the synthesis of 4-chloro-6-ethyl-5-fluoropyrimidine.

Step-by-Step Procedure
  • Reaction Setup:

    • In a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add 6-ethyl-5-fluoropyrimidin-4(3H)-one (1.0 eq).

    • Add dichloromethane (DCM, ~3-4 mL per gram of starting material), N,N-dimethylformamide (DMF, ~0.7 mL per gram), and triethylamine (TEA, ~1.0-1.1 eq).[1][4]

    • Stir the mixture at room temperature (25-30°C) for 15 minutes until a clear solution is formed.

  • Chlorination:

    • Charge the dropping funnel with phosphorus oxychloride (POCl₃, ~1.1-1.2 eq).

    • Cool the reaction flask in an ice-water bath.

    • Add the POCl₃ dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature does not exceed 35°C.[4] A mild exotherm may be observed.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40-48°C for DCM).[4]

    • Maintain the reflux for 3-5 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up and Quenching (CRITICAL STEP):

    • Cool the reaction mixture to 0-5°C using an ice bath.

    • Slowly and carefully add cold 3N hydrochloric acid (~4-5 mL per gram of starting material) via the dropping funnel.[1] Maintain vigorous stirring and ensure the internal temperature does not rise above 20°C.[1]

    • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Extraction and Purification:

    • Transfer the biphasic mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.[4]

    • Combine all organic layers and wash sequentially with water and then brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of DCM.[1][4]

  • Product Isolation:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The final product, 4-chloro-6-ethyl-5-fluoropyrimidine, is typically obtained as a brown or pale yellow liquid/oil.[4][17]

Data, Results, and Characterization

Table 2: Example Reagent Stoichiometry
ReagentAmount (g)MolesMolar Equiv.
6-ethyl-5-fluoropyrimidin-4(3H)-one80.00.5631.0
Phosphorus Oxychloride (POCl₃)95.0 (57.6 mL)0.6191.1
Triethylamine (TEA)57.5 (79.2 mL)0.5681.01
Dichloromethane (DCM)240 mL--
N,N-Dimethylformamide (DMF)57.4 mL--
Expected Product ~85.9 g ~0.535 ~95% Yield

Data adapted from representative literature procedures.[1][4]

Expected Product Characterization
  • Appearance: Colorless to pale yellow or brown liquid/oil.[4][17]

  • Molecular Formula: C₆H₆ClFN₂[17]

  • Molecular Weight: 160.58 g/mol [17]

  • ¹H-NMR (300 MHz, CDCl₃):

    • δ 8.70 (s, 1H, pyrimidine-H)

    • δ 2.90 (q, 2H, -CH₂CH₃)

    • δ 1.34 (t, 3H, -CH₂CH₃)

    • NMR data is consistent with reported literature values.[1][4]

  • Purity (HPLC): >99% is achievable with this protocol.[4]

Mechanistic Diagram

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination Pathway DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl₃ Intermediate Activated O-Phosphoryl Intermediate Start 6-Ethyl-5-fluoropyrimidin-4(3H)-one Start->Intermediate + Vilsmeier Reagent - DMF Product 4-Chloro-6-ethyl-5-fluoropyrimidine Intermediate->Product + Cl⁻ - [PO₂Cl₂]⁻

Caption: Simplified mechanism for the chlorination of a pyrimidinone using POCl₃/DMF.

References

  • Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved January 6, 2026, from [Link]

  • Phosphorus oxychloride - Lanxess . (2015, August). Retrieved January 6, 2026, from [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS . (2015, April 9). Loba Chemie. Retrieved January 6, 2026, from [Link]

  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃ . Molecules, 17(4), 4533-4544. Retrieved January 6, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar . (2012, April 1). Retrieved January 6, 2026, from [Link]

  • Vilsmeier-Haack Reaction - NROChemistry . (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH . (n.d.). Retrieved January 6, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate . (2012, April). Retrieved January 6, 2026, from [Link]

  • Vilsmeier–Haack reaction - Wikipedia . (n.d.). Retrieved January 6, 2026, from [Link]

  • Chlorination of 2-hydroxypydridines at 0.5 mole scale. | Download Table - ResearchGate . (n.d.). Retrieved January 6, 2026, from [Link]

  • Possible explanation for VH chlorination on pyrimidine ring. - ResearchGate . (n.d.). Retrieved January 6, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal . (n.d.). Retrieved January 6, 2026, from [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps . (n.d.). Retrieved January 6, 2026, from [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - AKJournals . (2024, June 26). Retrieved January 6, 2026, from [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF - European Patent Office - EP 3929191 A1 - EPO . (2020, February 18). Retrieved January 6, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing . (n.d.). Retrieved January 6, 2026, from [Link]

  • AU2008284593A1 - Process for preparing voriconazole - Google Patents. (n.d.).
  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents. (n.d.).
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine . (n.d.). Retrieved January 6, 2026, from [Link]

  • Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol . Asian Journal of Chemistry, 24(3), 1409-1410. Retrieved January 6, 2026, from [Link]

Sources

Application Note: Strategic Use of Phosphoryl Chloride in the Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a critical intermediate in the development of pharmaceutical agents, notably the antifungal drug Voriconazole.[1] The core of this synthesis is the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride (POCl₃). We will dissect the underlying reaction mechanism, present a detailed and validated laboratory-scale protocol, and address the critical safety and handling procedures required when working with phosphoryl chloride. This guide is intended for researchers and process chemists in the field of drug development and heterocyclic chemistry.

Introduction: The Significance of Chloropyrimidines

4-Chloro-6-ethyl-5-fluoropyrimidine is a high-value heterocyclic building block.[2] Its structure is integral to the synthesis of numerous biologically active compounds. The conversion of a hydroxypyrimidine (or its tautomeric form, pyrimidinone) to its corresponding chloropyrimidine is a foundational transformation in medicinal chemistry.[3] This is because the chlorine atom at the 4-position acts as an excellent leaving group, enabling subsequent nucleophilic substitution reactions to build more complex molecular architectures.[3]

The most robust and widely adopted method for this conversion is the reaction of 6-ethyl-5-fluoropyrimidin-4(3H)-one with phosphoryl chloride (POCl₃).[4][5][6] This process, while effective, demands a thorough understanding of the reaction mechanism and stringent adherence to safety protocols due to the hazardous nature of the reagent.

The Chlorination Mechanism: Role of Phosphoryl Chloride

The primary function of phosphoryl chloride in this synthesis is to convert the C4-hydroxyl group of the pyrimidine ring into a chloro substituent.[4] The reaction is not a simple substitution; it proceeds through a highly reactive intermediate. While often performed with excess POCl₃ acting as both reagent and solvent, modern approaches favor using near-equimolar amounts in an appropriate solvent to enhance safety, reduce waste, and simplify purification.[7][8]

The reaction is typically facilitated by a tertiary amine base, such as triethylamine or N,N-dimethylformamide, which serves two key purposes:

  • Acid Scavenger: It neutralizes the hydrogen chloride (HCl) gas produced during the reaction.[4]

  • Reaction Promoter: It can activate the substrate and participate in the formation of the reactive intermediate.[4]

The generally accepted mechanism involves the following key steps:

  • The pyrimidinone tautomer's oxygen atom acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃.

  • This forms a dichlorophosphoryl intermediate attached to the pyrimidine ring.

  • A chloride ion (from POCl₃ or the amine hydrochloride salt) then attacks the C4 position of the pyrimidine ring.

  • This nucleophilic attack leads to the displacement of the dichlorophosphate group and the formation of the final 4-chloro product.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts start 6-Ethyl-5-fluoropyrimidin-4(3H)-one step1 Nucleophilic attack by pyrimidinone on POCl₃ start->step1 poc_reagent Phosphoryl Chloride (POCl₃) poc_reagent->step1 base_reagent Triethylamine (Base) base_reagent->step1 step2 Formation of dichlorophosphoryl intermediate step1->step2 step3 Chloride ion attack at C4 position step2->step3 product 4-Chloro-6-ethyl-5-fluoropyrimidine step3->product byproduct Phosphorus byproducts + Triethylamine HCl step3->byproduct

Caption: High-level overview of the chlorination reaction pathway.

Validated Synthesis Protocol

This protocol is adapted from established industrial and laboratory procedures, providing a reliable method for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine.[9]

3.1. Materials and Equipment

  • Reagents: 6-ethyl-5-fluoropyrimidin-4(3H)-one, Phosphoryl chloride (POCl₃), Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 3N Hydrochloric acid (HCl), Water, Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: Three-neck round-bottom flask, reflux condenser with a drying tube, pressure-equalizing dropping funnel, magnetic stirrer with heating mantle, thermometer, nitrogen/argon inlet, and standard laboratory glassware for work-up.

3.2. Experimental Procedure

G A 1. Setup & Inert Atmosphere Charge flask with starting material and DCM. Establish N₂ atmosphere. B 2. Base Addition Add Triethylamine to the slurry and stir. A->B C 3. POCl₃ Addition (Critical) Slowly add POCl₃ via dropping funnel. Maintain temperature < 35°C. B->C D 4. Reaction (Reflux) Heat mixture to reflux (40-48°C). Stir for 3-5 hours. Monitor by TLC. C->D E 5. Cooling & Quenching (Critical) Cool reaction to ~5°C. Carefully add 3N HCl, keeping temp < 20°C. D->E F 6. Work-up Separate layers. Extract aqueous phase with DCM. Combine organic layers. E->F G 7. Purification Wash combined organic layer with water. Dry over MgSO₄. Filter. F->G H 8. Isolation Concentrate under reduced pressure to yield the final product as an oil. G->H

Caption: Step-by-step workflow for the synthesis protocol.

  • Reaction Setup: In a dry 1 L three-neck round-bottom flask under a nitrogen atmosphere, add 6-ethyl-5-fluoropyrimidin-4(3H)-one (80 g). Add 240 mL of anhydrous dichloromethane (DCM). Stir the resulting slurry.[9]

  • Base Addition: To the stirring mixture, add triethylamine (78.24 mL). Stir for approximately 15 minutes.[9]

  • Phosphoryl Chloride Addition: Slowly add phosphoryl chloride (POCl₃) dropwise over 30-60 minutes using a dropping funnel. Causality Note: This addition is highly exothermic. A slow rate of addition is critical to maintain temperature control (ideally below 35°C) and prevent runaway reactions or the formation of unwanted byproducts.[9]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 40-48°C) and maintain for 3 to 5 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Cooling and Quenching: Cool the reaction mixture to room temperature, and then further cool in an ice bath. Crucial Step: Carefully and slowly add 352 mL of 3N hydrochloric acid solution to quench the reaction. The temperature must be strictly maintained below 20°C during this process to control the exothermic hydrolysis of any remaining POCl₃.[1][9]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the acidic aqueous layer twice with 100 mL portions of DCM.[9]

  • Washing and Drying: Combine all organic layers and wash with 100 mL of water. Dry the organic layer over anhydrous magnesium sulfate, then filter.[9]

  • Isolation: Concentrate the dried organic solution under reduced pressure to remove the solvent. The final product, 4-Chloro-6-ethyl-5-fluoropyrimidine, is obtained as an oily liquid.[9] The expected yield is typically high (e.g., 95-99%).[9]

Process Parameters and Data Summary

The following table summarizes typical reaction parameters derived from literature procedures, illustrating scalability.

ParameterLab Scale Example[9]Industrial Scale Example[9]
Starting Material 80 g5.00 kg
Solvent (DCM) 240 mL20 L
Triethylamine 78.24 mL3.60 kg
Phosphoryl Chloride ~50 mL (1.1 eq)5.95 kg (1.1 eq)
POCl₃ Addition Time 30 min3 h
Reflux Temperature Reflux40-48 °C
Reflux Time 5 h3 h
Quenching Agent 352 mL (3N HCl)20 L (3.7 M HCl)
Reported Yield 95%99%
Reported Purity (HPLC) N/A99.6%

Critical Safety Protocols for Phosphoryl Chloride

Phosphoryl chloride is a highly corrosive and toxic substance. Strict adherence to safety protocols is mandatory.

  • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Ensure an inert atmosphere is maintained during the reaction to prevent hydrolysis from moist air.[10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[11][12][13]

  • Reactivity Hazards: POCl₃ reacts violently with water in a severely exothermic reaction, releasing large amounts of toxic hydrogen chloride gas and phosphoric acid fumes.[3][10][11] NEVER add water directly to POCl₃. All quenching operations must involve the slow addition of the reaction mixture to a cold aqueous solution.[3]

  • Emergency Measures: An emergency shower and eyewash station must be immediately accessible.[11] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes. For inhalation, move the individual to fresh air and seek immediate medical attention.[14]

  • Waste Disposal: All waste containing POCl₃ or its byproducts must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Impure or wet reagents/solvents.- Sub-stoichiometric amount of POCl₃.- Extend reflux time and monitor by TLC.- Ensure all reagents are pure and solvents are anhydrous.- Verify stoichiometry of reagents.
Low Yield - Inefficient extraction during work-up.- Loss of volatile product during solvent removal.- Hydrolysis of the product during quenching.- Perform extractions carefully and ensure proper phase separation.- Use a rotary evaporator with controlled temperature and pressure.- Maintain low temperatures (<20°C) during the quenching step.
Dark-colored Product - Reaction temperature was too high.- Side reactions due to impurities.- Ensure strict temperature control during POCl₃ addition and reflux.- Use high-purity starting materials. The product can be purified by vacuum distillation if necessary.

References

  • Chloropyrimidine process.
  • An improved process for the preparation of voriconazole and intermediates thereof.
  • Phosphorus Oxychloride Hazard Summary. New Jersey Department of Health. [Link]

  • PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Loba Chemie. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (PMC). [Link]

  • Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health (PMC). [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. [Link]

  • Process for the preparation of voriconazole. Justia Patents. [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF. European Patent Office (EP 3929191 A1). [Link]

  • Synthesis of chlorinated pyrimidines.
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. AKJournals. [Link]

  • POCl3 Mechanism for Activated Chlorine Formation. Common Organic Chemistry. [Link]

  • Process for preparing voriconazole.
  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Molecule.one. [Link]

Sources

Application Notes and Protocols: 4-Chloro-6-ethyl-5-fluoropyrimidine as a Key Intermediate for Triazole Antifungals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP) in Antifungal Synthesis

The global rise in invasive fungal infections necessitates the robust and efficient production of potent antifungal agents. Among these, triazole antifungals, such as Voriconazole, stand as a cornerstone of modern therapy, exhibiting broad-spectrum activity against a wide array of pathogens.[1][2] The synthetic accessibility of these complex molecules hinges on the availability of key building blocks, or intermediates, that streamline the manufacturing process. 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP) has emerged as a critical and highly valuable intermediate in the synthesis of Voriconazole and related triazole antifungals.[3][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed application notes and validated protocols for the synthesis and utilization of CEFP. The strategic importance of CEFP lies in its activated pyrimidine ring, where the chlorine atom at the 4-position serves as an excellent leaving group for nucleophilic substitution, a pivotal step in constructing the core structure of Voriconazole.[5][6] The presence of the fluorine atom at the 5-position and the ethyl group at the 6-position are integral moieties of the final active pharmaceutical ingredient (API).

These notes will elucidate the underlying chemical principles, offer step-by-step synthetic procedures, and present analytical methodologies for quality control, thereby empowering research and development teams to efficiently leverage CEFP in their antifungal drug discovery and manufacturing campaigns.

Chemical Profile and Safety

Before proceeding with any experimental work, it is crucial to understand the physicochemical properties and safety considerations associated with 4-Chloro-6-ethyl-5-fluoropyrimidine.

PropertyValueSource
CAS Number 137234-74-3[7][8][9]
Molecular Formula C₆H₆ClFN₂[7][10]
Molecular Weight 160.58 g/mol [7]
Appearance White to off-white solid or brown liquid[3][10]
Purity Typically >98%[8]
Storage Inert atmosphere, room temperature[8]

Safety and Handling:

4-Chloro-6-ethyl-5-fluoropyrimidine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.[11][12]

  • Hazards: Harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[11][12]

  • Handling: Avoid breathing mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Keep away from open flames and hot surfaces.[11][12]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of water. If inhaled, move the victim to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]

Synthetic Pathway Overview

The synthesis of Voriconazole from CEFP is a multi-step process that capitalizes on the reactivity of the chloropyrimidine ring. The general workflow involves the synthesis of CEFP itself, followed by its coupling with a key side chain and subsequent transformations to yield the final API.

Synthesis_Workflow A 6-Ethyl-5-fluoropyrimidin-4(3H)-one B 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP) A->B Chlorination (POCl₃) D Coupled Intermediate B->D Nucleophilic Substitution C Key Side Chain (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) C->D Reformatsky-type Coupling E Voriconazole (API) D->E Further Transformations (e.g., Reduction, Resolution) Voriconazole_Synthesis cluster_0 CEFP Derivatization cluster_1 Core Assembly cluster_2 Final API Synthesis CEFP CEFP Bromo_CEFP 4-Chloro-6-(1-bromoethyl)- 5-fluoropyrimidine CEFP->Bromo_CEFP Bromination (NBS) Coupling Reformatsky-type Coupling (with activated Zinc) Bromo_CEFP->Coupling Side_Chain Triazole Ketone Side Chain Side_Chain->Coupling Intermediate Coupled Diastereomeric Intermediate Coupling->Intermediate Final_Steps Dechlorination & Chiral Resolution Intermediate->Final_Steps Voriconazole Voriconazole Final_Steps->Voriconazole

Caption: Key stages in the synthesis of Voriconazole starting from CEFP.

Analytical Methods for Quality Control

Ensuring the purity and identity of CEFP and subsequent intermediates is paramount. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose. [10][13]

Illustrative HPLC Method
  • Column: Novapak C18, 150 x 3.9 mm, 4 µm particle size [13]* Mobile Phase: Acetonitrile and water (50:50, v/v) [13]* Detection: UV at 256 nm [13]* Column Temperature: 35°C [13]* Diluent: Acetonitrile and water (50:50, v/v) [13] This method can be adapted to quantify the purity of CEFP and monitor the progress of subsequent reactions.

Conclusion

4-Chloro-6-ethyl-5-fluoropyrimidine is a cornerstone intermediate in the industrial synthesis of the vital antifungal agent Voriconazole. Its efficient preparation and purification are critical for the overall cost-effectiveness and success of the manufacturing process. The protocols and data presented in these application notes provide a robust framework for research and development teams to confidently handle, synthesize, and utilize CEFP. Adherence to the outlined safety procedures is essential for all experimental work.

References

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF - European Patent Office - EP 3929191 A1 - EPO. (2020-12-30). Retrieved January 6, 2026, from [Link]

  • AU2008284593A1 - Process for preparing voriconazole - Google Patents. (n.d.).
  • 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem. (n.d.). Retrieved January 6, 2026, from [Link]

  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents. (n.d.).
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - AKJournals. (2022-06-26). Retrieved January 6, 2026, from [Link]

  • CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Retrieved January 6, 2026, from [Link]

  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Retrieved January 6, 2026, from [Link]

  • China 4-chloro-6-ethyl-5-fluoropyrimidine CAS:137234-74-3 Manufacturers, Suppliers, Factory - Good Price. (n.d.). Retrieved January 6, 2026, from [Link]

  • Intermediates Of Voriconazole 4 Chloro 6 Ethyl 5 Fluoro Pyrimidine Application: Pharmaceutical Industry - Tradeindia. (n.d.). Retrieved January 6, 2026, from [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry, 24(3), 1409-1410.
  • US8263769B2 - Process for preparing voriconazole - Google Patents. (n.d.).
  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. (2012-08-01). Retrieved January 6, 2026, from [Link]

  • US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents. (n.d.).

Sources

Application Notes and Protocols for the Large-Scale Production of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the large-scale synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, a critical intermediate in the production of various bioactive compounds, most notably the broad-spectrum antifungal agent, Voriconazole.[1][2] The protocols detailed herein are optimized for industrial applicability, focusing on yield, purity, and operational safety. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction: Strategic Importance of 4-Chloro-6-ethyl-5-fluoropyrimidine

4-Chloro-6-ethyl-5-fluoropyrimidine is a substituted pyrimidine derivative whose molecular architecture makes it a valuable building block in medicinal chemistry.[2][3] The presence of a reactive chloro group at the 4-position, coupled with the electronic effects of the fluorine and ethyl groups, allows for versatile downstream functionalization.[3] Its primary and most significant application is as a key starting material in the synthesis of Voriconazole, a triazole antifungal medication used to treat serious fungal infections.[4][5][6] The efficient and scalable production of this intermediate is therefore a crucial step in the pharmaceutical supply chain for this essential medicine.

The synthetic route detailed in these application notes is based on the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one. This method is widely adopted in industrial settings due to its high efficiency, scalability, and well-understood reaction mechanism.

Synthetic Pathway Overview

The large-scale synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine is achieved through a robust and high-yielding chlorination reaction. The overall transformation is depicted below:

Synthesis_Pathway SM 6-Ethyl-5-fluoropyrimidin-4(3H)-one Reagents POCl3, Triethylamine Dichloromethane SM->Reagents Product 4-Chloro-6-ethyl-5-fluoropyrimidine Reagents->Product caption Overall synthetic transformation.

Figure 1: Overall synthetic transformation.

The process involves the conversion of the hydroxyl group of 6-ethyl-5-fluoropyrimidin-4(3H)-one into a chloro group using phosphoryl chloride (POCl₃) as the chlorinating agent. Triethylamine is employed as a base to neutralize the hydrochloric acid generated during the reaction, and dichloromethane serves as the solvent.

Detailed Process Chemistry and Mechanistic Rationale

The chlorination of the hydroxypyrimidine is a nucleophilic substitution reaction. The lone pair of electrons on the oxygen atom of the hydroxyl group attacks the electrophilic phosphorus atom of phosphoryl chloride. This is followed by the elimination of a chloride ion and subsequent rearrangement to form a stable intermediate. The chloride ion then acts as a nucleophile, attacking the carbon atom at the 4-position of the pyrimidine ring, leading to the displacement of the phosphate group and the formation of the desired 4-chloro derivative. The presence of triethylamine is crucial to drive the reaction to completion by scavenging the HCl produced, thus preventing side reactions and decomposition of the product.

Large-Scale Production Protocol

This protocol is designed for a multi-kilogram scale production. All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn.[7][8][9]

Equipment and Materials
Equipment Materials
Glass-lined reactor with reflux condenser, temperature control, and overhead stirrer6-ethyl-5-fluoropyrimidin-4(1H)-one (starting material)
Addition funnelDichloromethane (DCM)
Receiving vesselsTriethylamine (TEA)
Vacuum pump and rotary evaporatorPhosphoryl chloride (POCl₃)
pH meterHydrochloric acid (3M solution)
Extraction vesselWater (deionized)
Drying agent (e.g., anhydrous magnesium sulfate)Anhydrous magnesium sulfate
Step-by-Step Synthesis Protocol

The following workflow outlines the key stages of the synthesis:

Sources

Purification techniques for 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-Chloro-6-ethyl-5-fluoropyrimidine

Abstract

4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP) is a critical halogenated pyrimidine derivative that serves as a key starting material in the synthesis of various high-value active pharmaceutical ingredients (APIs), most notably the broad-spectrum antifungal agent, Voriconazole.[1][2][3] The purity of CEFP is paramount, as the presence of impurities can lead to the formation of difficult-to-remove, structurally related side products in subsequent synthetic steps, ultimately compromising the yield, safety, and efficacy of the final API.[3][4][5] This document provides a comprehensive overview of robust purification techniques for CEFP, tailored for researchers, chemists, and process development professionals. We will delve into the scientific principles and provide detailed, field-tested protocols for distillation, recrystallization, and column chromatography, enabling the consistent production of high-purity CEFP.

Understanding the Compound and its Impurity Profile

4-Chloro-6-ethyl-5-fluoropyrimidine (CAS No: 137234-74-3) is typically a colorless to pale yellow liquid or a low-melting solid, with a boiling point of approximately 211°C at atmospheric pressure.[1][6][7][8] It is generally soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.[6][9]

The most common synthetic route to CEFP involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as triethylamine.[3][10][11]

Based on this synthesis, a typical crude product may contain the following impurities:

  • Unreacted Starting Material: Residual 6-ethyl-5-fluoropyrimidin-4-ol.[3]

  • Reaction Reagents: Traces of triethylamine, N,N-dimethylformamide (if used).[10][11]

  • Hydrolysis Products: Reversion of the product to the starting material due to moisture.

  • Solvent Residues: Dichloromethane or other solvents from the reaction and workup.[10][11]

The selection of an appropriate purification strategy is therefore dictated by the physical state of the crude material and the nature of these impurities.

Purification Methodologies

Vacuum Distillation

Causality and Application: Distillation is the method of choice for purifying CEFP when it is obtained as a liquid or an oil. Given its high boiling point (211°C), performing the distillation under reduced pressure (vacuum) is essential to prevent thermal decomposition and the formation of degradation-related impurities.[1][7] This technique effectively separates CEFP from non-volatile impurities (like starting materials and salts) and more volatile components (like residual solvents).

Experimental Protocol:

  • Setup: Assemble a standard vacuum distillation apparatus with a short path head, a condenser, a fraction collector (pig or cow type), and a cold trap to protect the vacuum pump. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude 4-Chloro-6-ethyl-5-fluoropyrimidine into the distillation flask. Do not fill the flask to more than two-thirds of its capacity. Add a magnetic stir bar or boiling chips for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically effective.

  • Heating: Begin heating the distillation flask gently using a heating mantle. Stir the liquid continuously.

  • Fraction Collection:

    • Collect the initial fraction (forerun), which will primarily consist of residual solvents and other volatile impurities, at a lower temperature.

    • As the temperature stabilizes, switch to a clean receiving flask to collect the main fraction corresponding to the pure product.

    • Monitor the head temperature and pressure closely. The boiling point will be significantly lower than 211°C under vacuum.

  • Completion: Stop the distillation when the temperature starts to drop or when only a small residue of non-volatile material remains in the distillation flask.

  • System Purge: Cool the system to room temperature before carefully venting it with an inert gas like nitrogen.

Data Presentation: Distillation Parameters

ParameterValueRationale
Pressure1-10 mmHgLowers the boiling point to prevent thermal degradation.
Head Temperature~80-100 °C (Est.)The exact temperature depends on the achieved vacuum. This is where the pure fraction is expected to distill.
Expected Purity>99% (by HPLC)Excellent separation from non-volatile impurities.

Experimental Workflow: Vacuum Distillation

G cluster_prep Preparation cluster_proc Process cluster_post Post-Processing A Assemble Vacuum Distillation Apparatus B Charge Crude CEFP into Flask A->B C Apply Vacuum (1-10 mmHg) B->C D Heat & Stir C->D E Collect Forerun (Low Boiling Impurities) D->E Temp Rises F Collect Main Fraction (Pure CEFP) E->F Temp Stabilizes G Cool System F->G Distillation Complete H Vent with Inert Gas G->H I Analyze Purity (HPLC, NMR) H->I

Caption: Workflow for the purification of CEFP via vacuum distillation.

Recrystallization

Causality and Application: If the crude CEFP is a solid or can be induced to solidify, recrystallization is a powerful and scalable purification technique.[6] The principle relies on the differential solubility of CEFP and its impurities in a specific solvent system. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a low temperature, while impurities remain either soluble or insoluble at all temperatures.

Experimental Protocol:

  • Solvent Selection: Based on the properties of CEFP, a binary solvent system like Hexanes/Ethyl Acetate or Heptane/Toluene is a good starting point. Perform small-scale solubility tests to find a system where CEFP is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude solid CEFP in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which it is more soluble) to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization:

    • Binary System: While the solution is still hot, add the anti-solvent (the one in which CEFP is less soluble) dropwise until the solution becomes slightly turbid. Add a drop or two of the primary solvent to redissolve the precipitate.

    • Single System: If using a single solvent, simply allow the hot, saturated solution to cool slowly.

  • Cooling & Crystal Growth: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Parameters

ParameterExample Solvent SystemTemperature ProfileExpected Yield
Solvent SystemHexanes / Ethyl AcetateDissolve at ~60-70°C, Crystallize at 0-5°C75-90%
Purity CheckMelting Point, HPLCA sharp melting point indicates high purity.>99.5% (by HPLC)

Experimental Workflow: Recrystallization

G A Dissolve Crude CEFP in Minimum Hot Solvent B Hot Filtration (Optional) with Activated Carbon A->B C Induce Crystallization (Cooling / Add Anti-Solvent) A->C B->C if needed D Allow Slow Cooling to Room Temperature C->D E Chill in Ice Bath (≥ 1 hour) D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash Crystals with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I Analyze Purity (HPLC, Melting Point) H->I

Caption: General workflow for the purification of solid CEFP by recrystallization.

Flash Column Chromatography

Causality and Application: For small to medium-scale purification, or when dealing with impurities that have similar properties to CEFP (e.g., other pyrimidine derivatives), flash column chromatography is the most effective technique.[12][13] It separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent) that is pushed through the column under pressure.

Experimental Protocol:

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good system will give the target compound (CEFP) an Rf value of approximately 0.3.[12] A mixture of hexanes and ethyl acetate is a common choice.

  • Column Packing:

    • Select a column of appropriate size for the amount of material.

    • Plug the bottom of the column with glass wool and add a thin layer of sand.

    • Pack the column with silica gel using either a "dry packing" or "slurry packing" method. Ensure the silica bed is homogenous and free of cracks or air bubbles.[14]

    • Add a protective layer of sand on top of the silica.

  • Pre-Elution: Pass several column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. Do not let the solvent level drop below the top layer of sand.[14]

  • Sample Loading:

    • Dissolve the crude CEFP in a minimal amount of a suitable solvent (like dichloromethane or the eluent).

    • Carefully apply the sample solution to the top of the silica gel.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[12]

  • Elution: Carefully add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-Chloro-6-ethyl-5-fluoropyrimidine.

Data Presentation: Chromatography Parameters

ParameterRecommended Value/SystemRationale
Stationary PhaseSilica Gel (230-400 mesh)Standard choice for moderately polar compounds.
Mobile Phase (Eluent)Hexanes / Ethyl Acetate Gradient (e.g., 95:5 to 80:20)Allows for separation of non-polar impurities first, followed by elution of the product.
Target Rf (TLC)~0.3Provides optimal separation on the column.
Detection MethodUV lamp (254 nm) for TLC analysisPyrimidine ring is UV-active.

Experimental Workflow: Flash Column Chromatography

G cluster_prep Preparation cluster_run Elution cluster_post Analysis & Isolation A Develop Eluent System via TLC (Rf ≈ 0.3) B Pack Silica Gel Column A->B C Load Crude CEFP (Wet or Dry Load) B->C D Elute with Mobile Phase (Apply Pressure) C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent (Rotary Evaporation) G->H I Final Purity Check (HPLC, NMR) H->I

Caption: Step-by-step workflow for purifying CEFP using flash column chromatography.

Purity Verification

Post-purification analysis is a critical, self-validating step. The purity and identity of the final 4-Chloro-6-ethyl-5-fluoropyrimidine should be confirmed using orthogonal analytical methods.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A well-developed HPLC method can accurately determine the area percentage of the main peak and detect any impurities, often down to levels below 0.1%.[3][15]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy confirms the chemical structure of the compound and can identify residual solvents or structurally related impurities. The ¹H-NMR spectrum should match known literature values (e.g., δ (ppm): 8.70 (1H, s), 2.90 (2H, q), 1.34 (3H, t) in CDCl₃).[10][11]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (160.58 g/mol ).[16]

Conclusion

The successful purification of 4-Chloro-6-ethyl-5-fluoropyrimidine is a crucial step in the manufacturing of several important pharmaceuticals. The choice of the optimal purification technique—be it vacuum distillation for bulk liquid, recrystallization for solids, or column chromatography for complex mixtures—depends on the scale of the reaction, the physical form of the crude product, and the specific impurity profile.[17][18] By understanding the scientific principles behind each method and adhering to systematic protocols, researchers and chemists can reliably and consistently produce this key intermediate with the high degree of purity required for modern drug development.

References

  • Vertex AI Search. CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Home Sunshine Pharma. 4-Chloro-6-ethyl-5-fluoropyrimidine CAS 137234-74-3.
  • AK Scientific, Inc. 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • PubChem. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445. Available from: [Link].

  • Sinocure Chemical Group. 4-chloro-6-ethyl-5-fluoropyrimidine cas 137234-74-3.
  • ChemicalBook. 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3.
  • ChemicalBook. 4-Chloro-6-ethyl-5-fluoropyrimidine CAS#: 137234-74-3.
  • Google Patents. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
  • NIH PMC. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole.
  • AKJournals.
  • LGC Standards. 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Organic Chemistry at CU Boulder. Column Chromatography Procedures. Available from: [Link].

  • ResearchGate. (PDF) A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Available from: [Link].

  • ResearchG
  • ECHEMI.
  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link].

  • Drug Development and Delivery. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Available from: [Link].

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link].

Sources

Application Note: Comprehensive Analytical Characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-6-ethyl-5-fluoropyrimidine is a critical building block in the synthesis of various pharmaceutically active compounds, most notably as a key intermediate for antifungal agents like Voriconazole.[1][2] Its purity and quality are paramount to ensure the safety and efficacy of the final drug product. This application note provides a comprehensive guide for the analytical characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine, detailing robust protocols for identity, purity, and impurity profiling. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the reliable and accurate assessment of this important synthetic intermediate.

The core analytical strategy involves a multi-technique approach to provide a holistic understanding of the material's properties. High-Performance Liquid Chromatography (HPLC) is employed for the primary assessment of purity and the quantification of non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the identification and quantification of volatile and semi-volatile impurities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are essential for unambiguous structural confirmation and functional group analysis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine is fundamental for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 137234-74-3[3]
Molecular Formula C₆H₆ClFN₂[3]
Molecular Weight 160.58 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 211 °C[4]
Solubility Soluble in chloroform and ethyl acetate. Moderate to high solubility in organic solvents; water solubility may vary.[1]

Analytical Workflow for Characterization

The following diagram illustrates the logical workflow for the comprehensive characterization of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Analytical Workflow cluster_0 Sample Receipt cluster_1 Primary Characterization cluster_2 Structural Confirmation cluster_3 Data Analysis & Reporting Sample Sample HPLC_Purity HPLC-UV (Purity & Impurities) Sample->HPLC_Purity Primary Analysis GC_MS_Volatiles GC-MS (Volatile Impurities) Sample->GC_MS_Volatiles Parallel Analysis NMR_ID NMR (¹H, ¹³C, ¹⁹F) (Identity) HPLC_Purity->NMR_ID GC_MS_Volatiles->NMR_ID FTIR_FG FT-IR (Functional Groups) NMR_ID->FTIR_FG Report Comprehensive Certificate of Analysis FTIR_FG->Report Synthesis and Impurities cluster_0 Starting Material cluster_1 Reagents cluster_2 Product cluster_3 Potential Impurities SM 6-ethyl-5-fluoropyrimidin-4(3H)-one Product 4-Chloro-6-ethyl-5-fluoropyrimidine SM->Product Reagent1 Phosphoryl Chloride (POCl₃) Reagent1->Product Reagent2 Triethylamine Reagent2->Product Impurity1 Unreacted Starting Material Product->Impurity1 Impurity2 Residual Solvents Product->Impurity2 Impurity3 By-products of POCl₃ Product->Impurity3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-fluoropyrimidine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to optimize your synthesis for purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the primary impurities I should expect when synthesizing this compound from 4,6-dichloropyrimidine, and what are their sources?

Answer: In the nucleophilic aromatic substitution (SNAr) reaction to produce this compound, the primary impurities typically arise from three main sources: incomplete reaction, over-reaction, and hydrolysis.

The most common impurities are:

  • 4,6-Dichloropyrimidine (Starting Material): The presence of unreacted starting material is a straightforward indicator of an incomplete reaction. This can be caused by insufficient reaction time, low temperature, or a poorly activated fluorinating agent.

  • 4,6-Difluoropyrimidine (Over-fluorination Product): This side product forms when the reaction conditions are too harsh or the stoichiometry is not carefully controlled, leading to the substitution of the second chlorine atom.

  • 4-Chloro-6-hydroxypyrimidine (Hydrolysis Product): This impurity is formed if water is present in the reaction mixture. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack by water, especially at elevated temperatures.[1] This can also be a persistent impurity if the starting 4,6-dichloropyrimidine was synthesized from 4,6-dihydroxypyrimidine and the initial chlorination was incomplete.[2]

Below is a diagram illustrating the main reaction pathway and the formation of these key side products.

G start_material 4,6-Dichloropyrimidine product This compound (Target Product) start_material->product + KF - KCl hydrolysis 4-Chloro-6-hydroxypyrimidine (Hydrolysis) start_material->hydrolysis + H₂O - HCl over_fluorination 4,6-Difluoropyrimidine (Over-fluorination) product->over_fluorination + KF - KCl

Caption: Reaction pathways in the synthesis of this compound.

Question 2: My reaction consistently produces a high percentage of 4,6-difluoropyrimidine. How can I improve selectivity for the mono-fluorinated product?

Answer: The formation of 4,6-difluoropyrimidine is a classic example of over-reaction in a sequential SNAr process. The first fluorine atom introduced is electron-donating via resonance but electron-withdrawing inductively. However, the high reactivity of the remaining C-Cl bond under forcing conditions leads to the second substitution. To enhance selectivity for mono-substitution, you must carefully control the reaction kinetics.

Key Parameters to Control:

  • Stoichiometry: Limit the amount of the fluorinating agent (e.g., Potassium Fluoride, KF). Using a molar ratio of 1.0 to 1.1 equivalents of KF relative to 4,6-dichloropyrimidine is a standard starting point. Excess KF will inevitably drive the reaction toward the di-substituted product.

  • Temperature: Lowering the reaction temperature will decrease the rate of both the first and second substitutions. However, the activation energy for the second substitution is often higher, meaning a lower temperature will disproportionately slow the formation of the undesired di-fluoro product. Experiment with a temperature gradient to find the optimal balance between reaction rate and selectivity.

  • Reaction Time: Monitor the reaction closely using an appropriate analytical technique (e.g., GC-MS or HPLC). Stop the reaction once the consumption of the starting material plateaus and before the concentration of the di-fluoro product begins to rise significantly.

  • Fluoride Source Activity: The reactivity of KF is highly dependent on its physical properties. Spray-dried potassium fluoride, with its high surface area and small particle size (10-20 µm), is significantly more reactive than standard calcined KF.[3] Using a less reactive form of KF or avoiding phase-transfer catalysts can sometimes temper the reaction and improve selectivity, albeit at the cost of a longer reaction time.

Troubleshooting Workflow for Over-fluorination:

G start High 4,6-Difluoropyrimidine Impurity Detected step1 Step 1: Verify KF Stoichiometry (Target: 1.0-1.1 eq.) start->step1 step2 Step 2: Reduce Reaction Temperature (e.g., decrease by 10-20 °C) step1->step2 If stoichiometry is correct step3 Step 3: Monitor Reaction Over Time (e.g., GC/HPLC analysis every hour) step2->step3 If still high step4 Step 4: Evaluate KF Source (Consider using standard calcined KF) step3->step4 If still high end Selectivity Improved step4->end Run optimized reaction

Caption: Troubleshooting workflow to minimize over-fluorination.

Question 3: The fluorination reaction is slow and gives poor conversion. What strategies can I employ to accelerate the reaction?

Answer: Sluggish or incomplete fluorination is a common issue, often related to the low solubility and nucleophilicity of the fluoride salt in organic solvents. The key is to enhance the availability and reactivity of the fluoride ion.

Strategies to Improve Reaction Rate:

  • Activate the Fluorinating Agent: As mentioned, spray-dried potassium fluoride is superior to standard KF due to its high surface area.[3] Ensure the KF is anhydrous, as water can hydrate the fluoride ion, reducing its nucleophilicity. Drying the KF in situ by azeotropic distillation with a solvent like toluene before adding the substrate can be effective.

  • Use a Phase-Transfer Catalyst (PTC): Catalysts like 18-crown-6, tetrabutylammonium bromide (TBAB), or specialized cryptands can significantly accelerate the reaction. They work by complexing the potassium cation, releasing a more "naked" and highly nucleophilic fluoride anion into the organic phase.[4]

  • Solvent Choice: High-boiling, polar aprotic solvents such as Sulfolane, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are excellent choices. They help to partially solubilize the KF and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[5]

  • Increase Temperature: While high temperatures can risk over-fluorination, a moderate increase can overcome the activation energy barrier. If selectivity is not an issue, carefully increasing the temperature is the most direct way to increase the reaction rate.

Table 1: Impact of Reaction Parameters on Fluorination Efficiency

ParameterConditionEffect on RateEffect on Selectivity (Mono- vs. Di-)Recommendation
Fluoride Source Standard Calcined KFSlowHighUse for highly selective reactions requiring long times.
Spray-Dried KFFastModerateExcellent for achieving high conversion; requires careful monitoring.[3]
Catalyst NoneSlowHighBaseline condition.
Phase-Transfer CatalystVery FastLow to ModerateUse to accelerate sluggish reactions, but optimize stoichiometry and temperature carefully.
Solvent TolueneVery SlowHighGenerally unsuitable as a primary reaction solvent.
DMF / SulfolaneFastModerateStandard choice for balancing solubility and reactivity.
Temperature Low (e.g., 80-100 °C)SlowHighStart here to establish a selectivity baseline.
High (e.g., 150-220 °C)FastLowUse cautiously when the substrate is less reactive and monitor closely.

Experimental Protocol: Optimized Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • 4,6-Dichloropyrimidine (1.0 eq)

  • Spray-dried Potassium Fluoride (1.05 eq), dried under vacuum at 120 °C for 4 hours prior to use.

  • Sulfolane (anhydrous, 5 mL per gram of dichloropyrimidine)

  • Toluene (for workup)

  • Deionized Water

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a thermocouple, and a reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: Charge the flask with the pre-dried spray-dried potassium fluoride and anhydrous sulfolane.

  • Heating: Heat the slurry to 150 °C with vigorous stirring.

  • Substrate Addition: Once the temperature is stable, add the 4,6-dichloropyrimidine to the flask.

  • Reaction Monitoring: Maintain the reaction temperature at 150 °C. Monitor the reaction progress every 1-2 hours by withdrawing a small aliquot, quenching it with water, extracting with toluene, and analyzing the organic layer by GC-MS.

  • Quenching: Once the starting material is consumed to <5% and the 4,6-difluoropyrimidine level is <2% (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Workup: Carefully pour the reaction mixture into a flask containing cold deionized water (10 volumes). An exothermic reaction may occur.

  • Extraction: Extract the aqueous mixture with toluene (3 x 5 volumes).

  • Washing: Combine the organic layers and wash with deionized water (2 x 5 volumes) to remove residual sulfolane and salts, followed by a wash with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a clear liquid.

References

  • Cross, R. M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

  • Hernández-Vázquez, A., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

  • Prakash, S. (2003). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace. Available at: [Link]

  • WIPO Patentscope. (2019). CN109851564 - Synthetic process of 4,6-dichloropyrimidine. Available at: [Link]

  • Google Patents. (1996). US5525724A - Process for the preparation of chloropyrimidines.
  • Protheragen. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • AKJournals. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Available at: [Link]

  • Ottokemi. (n.d.). 4,6-Dichloropyrimidine, 98%. Available at: [Link]

  • National Institutes of Health (NIH). (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Available at: [Link]

  • Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Available at: [Link]

  • Google Patents. (2000). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
  • Google Patents. (2013). CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
  • Google Patents. (2011). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • Molbase. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Available at: [Link]

  • MDPI. (2023). Controlled Hydrophilic–Hydrophobic Transition of PET Films via Fluorination and Drying. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Available at: [Link]

  • Spray-Dry. (n.d.). Spray Drying. Available at: [Link]

  • Kim, D. W., et al. (2004). New method of fluorination using potassium fluoride in ionic liquid. ResearchGate. Available at: [Link]

Sources

Overcoming solubility issues with 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound (CAS 51422-01-6) is a heterocyclic compound whose solubility is dictated by the balance between its polar pyrimidine core and its nonpolar chloro- and fluoro-substituents. While comprehensive quantitative solubility data is not widely published, empirical evidence from reaction chemistry provides significant insights.

The molecule is generally characterized by:

  • Low solubility in water : The hydrophobic nature of the halogenated ring system limits its miscibility with aqueous solutions.

  • Good solubility in a range of organic solvents : It has demonstrated solubility in polar aprotic solvents, particularly at elevated temperatures. For instance, successful reactions have been carried out using dioxane at reflux temperatures, indicating good solubility under these conditions.[1]

  • Moderate solubility in common extraction solvents : The compound can be effectively extracted from aqueous layers using solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) , which implies at least moderate solubility at room temperature.[1]

The XLogP3 value of 1.6 further suggests a greater affinity for organic phases over aqueous ones. Structurally related fluorinated pyrimidines are also known to be soluble in solvents like ethanol.[2]

Troubleshooting Guide: Overcoming Poor Solubility

Q2: I am struggling to dissolve this compound in my chosen solvent. What is the recommended troubleshooting workflow?

Finding the right solvent is a systematic process. The key is to test a range of solvents from different classes on a small, experimental scale. Do not commit your bulk material until you have established a viable solvent system.

The workflow below guides you through a logical screening process to identify an effective solvent or co-solvent system for your specific concentration needs.

G cluster_start cluster_screening Systematic Solvent Screening (Small Scale) cluster_optimization Optimization Steps cluster_end start Start: Undissolved This compound test_aprotic Test Polar Aprotic Solvents (e.g., Dioxane, THF, DMF, MeCN) start->test_aprotic Primary Choice (Based on literature) test_nonpolar Test Nonpolar / Halogenated Solvents (e.g., Toluene, DCM) start->test_nonpolar Alternative test_protic Test Polar Protic Solvents (e.g., IPA, EtOH) start->test_protic Alternative heat Apply Gentle Warming (e.g., 40-60°C) Monitor for degradation. test_aprotic->heat If partially soluble sonicate Apply Sonication test_aprotic->sonicate If partially soluble end_success Success: Compound Dissolved Proceed with experiment. test_aprotic->end_success If fully soluble test_nonpolar->heat test_nonpolar->end_success If fully soluble test_protic->heat test_protic->end_success If fully soluble cosolvent Introduce a Co-Solvent (e.g., Add THF to Toluene) heat->cosolvent If still insoluble heat->end_success If soluble cosolvent->end_success If soluble end_fail Re-evaluate: - Required concentration - Reaction compatibility - Derivative strategy cosolvent->end_fail If insoluble sonicate->heat

Caption: Troubleshooting workflow for this compound solubility.

Q3: What is the detailed protocol for performing a systematic solubility test?

To avoid wasting valuable material, perform this test using a small amount of your compound (e.g., 1-5 mg) for each solvent.

Objective: To identify a suitable solvent that dissolves this compound at the desired concentration.

Materials:

  • This compound

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • A selection of anhydrous solvents (see table below)

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Water bath or heating block

  • Pipettes or syringes for accurate solvent dispensing

Experimental Protocol:

  • Preparation: Weigh 1-5 mg of this compound into a clean, dry vial.

  • Initial Solvent Addition: Add a calculated volume of the first test solvent to the vial to achieve your target concentration. For example, to test for solubility at 20 mg/mL, add 50 µL of solvent to 1 mg of compound.

  • Room Temperature Agitation:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 30-60 seconds.

    • Visually inspect for undissolved solid. If dissolved, the solvent is suitable at this concentration.

  • Sonication (Optional): If solids remain, place the vial in an ultrasonic bath for 5-10 minutes at room temperature. This can help break up aggregates and accelerate dissolution.

  • Gentle Heating:

    • If the compound is still not fully dissolved, place the vial in a water bath or on a heating block.

    • Increase the temperature incrementally (e.g., start at 40°C, then 50°C, then 60°C). Do not exceed the solvent's boiling point.

    • After each temperature increase, vortex the sample and check for solubility.

    • Causality Note: Increased temperature provides the energy needed to overcome the crystal lattice energy of the solid, promoting dissolution. However, be mindful of potential degradation of the compound or reaction with the solvent at higher temperatures.

  • Co-Solvent System: If the compound remains insoluble in a single solvent, try a co-solvent system. For example, if you observe partial solubility in toluene (nonpolar) and THF (polar aprotic), try a mixture (e.g., 1:1 or 3:1 Toluene:THF).

  • Documentation: Record the outcome for each solvent and condition tested in a table.

Data Presentation: Systematic Solvent Screening Table

This table provides a structured approach for your screening experiments.

Solvent ClassExample SolventsRationale & Expected Outcome
Polar Aprotic Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)Primary Choice. The polar nature of these solvents can interact with the nitrogen atoms in the pyrimidine ring. Dioxane is a proven solvent for reactions at elevated temperatures.[1]
Halogenated Dichloromethane (DCM), ChloroformGood starting point for room temperature dissolution. DCM is used for extraction, indicating moderate solubility.[1] The "like dissolves like" principle applies due to the chloro-substituent.
Aromatic Toluene, XyleneMay be effective, especially with heating. The aromatic nature of the solvent can interact favorably with the pyrimidine ring through pi-stacking interactions.
Polar Protic Isopropanol (IPA), Ethanol (EtOH)May work due to the polarity of the hydroxyl group. Structurally similar compounds are soluble in ethanol.[2] However, be cautious as protic solvents can serve as nucleophiles in substitution reactions, especially at elevated temperatures.

Advanced Topics

Q4: Are there risks associated with using heat to dissolve this compound?

Yes. While heating is an effective method to increase solubility, it introduces two primary risks:

  • Thermal Degradation: Like many complex organic molecules, this compound may degrade at high temperatures. Always use the minimum temperature required for dissolution. It is advisable to run a quick stability check by analyzing a heated solution (e.g., by LC-MS or TLC) to ensure the compound remains intact before proceeding with a large-scale reaction.

  • Solvent Reactivity: The chloro- and fluoro- substituents on the pyrimidine ring are leaving groups for nucleophilic aromatic substitution (SNAr). If a reactive solvent is used (e.g., a polar protic solvent like ethanol or a solvent containing amine impurities), heating can promote unwanted side reactions where the solvent molecule displaces one of the halogens. This is especially true in the presence of any base.

Q5: How does the purity of my this compound sample affect its solubility?

Purity is a critical, often overlooked, factor in solubility.

  • Insoluble Impurities: If your starting material contains insoluble impurities, you may never achieve a perfectly clear solution, even if the active compound itself is fully dissolved. This can be misleading. If you suspect this is the case, try filtering a small, saturated sample through a syringe filter (e.g., 0.22 µm PTFE) and re-analyzing the filtrate to confirm the concentration of the dissolved compound.

  • Different Crystal Forms (Polymorphs): Different batches of a compound can sometimes have different crystalline structures (polymorphs), which can have significantly different solubility profiles and dissolution rates. If a new batch of the compound shows different solubility behavior than a previous one, polymorphism could be a factor.

References

  • Google Patents. (2018).
  • PubChem, National Center for Biotechnology Information. this compound. [Link]

  • University of California, Davis. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Aromatic Substitutions on 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Chloro-6-fluoropyrimidine substitutions. This molecule is a valuable and versatile building block in medicinal chemistry and drug development, prized for its ability to undergo sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. However, harnessing its full synthetic potential requires a nuanced understanding of the factors governing its reactivity. The electron-deficient nature of the pyrimidine ring, enhanced by the two halogen substituents, makes it highly susceptible to nucleophilic attack.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable advice. We will move from foundational principles to specific troubleshooting scenarios, equipping you with the knowledge to optimize your reaction conditions, maximize yields, and ensure product purity.

Core Principles: Understanding Regioselectivity in SNAr Reactions

The primary challenge and opportunity when working with this compound is controlling which halogen is substituted. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4]

Generally, nucleophilic attack is favored at the C4 position (bearing the chloro group) over the C6 position. This preference is primarily due to the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at C4. The adjacent ring nitrogen at position 3 provides powerful resonance stabilization that is not as effectively realized for an attack at C6.[5][6]

Troubleshooting_Yield start Low / No Yield check_tlc Analyze reaction by TLC/LC-MS start->check_tlc sm_consumed Is starting material (SM) consumed? check_tlc->sm_consumed no_sm_consumed No sm_consumed->no_sm_consumed No yes_sm_consumed Yes sm_consumed->yes_sm_consumed Yes check_nuc Evaluate Nucleophile Reactivity no_sm_consumed->check_nuc nuc_ok Is nucleophile strong enough? check_nuc->nuc_ok no_nuc_ok No nuc_ok->no_nuc_ok No yes_nuc_ok Yes nuc_ok->yes_nuc_ok Yes increase_reactivity Increase Temperature Switch to DMF/DMSO Use stronger base to deprotonate no_nuc_ok->increase_reactivity check_base Is a base present (for N/S nucleophiles)? yes_nuc_ok->check_base no_base No check_base->no_base No yes_base Yes check_base->yes_base Yes add_base Add 1.1-1.5 eq. of base (e.g., TEA, K₂CO₃) no_base->add_base check_purity Check reactant/solvent purity yes_base->check_purity workup_issue Investigate Work-up & Purification - Product water soluble? - Degradation on silica? - Product volatile? yes_sm_consumed->workup_issue Parameter_Relationships Outcome Reaction Outcome (Yield, Purity, Selectivity) Solvent Solvent Solvent->Outcome Base Base Solvent->Base affects solubility/strength Temp Temperature Solvent->Temp influences boiling point Base->Outcome Nuc Nucleophile Base->Nuc activates Temp->Outcome Temp->Nuc affects rate Nuc->Outcome

Sources

Preventing decomposition of 4-Chloro-6-fluoropyrimidine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-Chloro-6-fluoropyrimidine. This guide is designed to provide in-depth technical assistance to professionals working with this versatile pyrimidine derivative. As a key building block in the synthesis of various bioactive compounds, understanding its reactivity and stability is crucial for successful experimental outcomes.[1][2][3] This resource offers troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its handling and reactions.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific issues that can arise during the use of this compound in chemical reactions. The question-and-answer format is intended to help you quickly identify and solve common problems.

Question 1: My reaction is showing significant byproduct formation, and I suspect decomposition of the this compound starting material. What are the likely causes?

Answer:

Decomposition of this compound is a common issue that can lead to reduced yields and complex product mixtures. The primary culprits are typically related to reaction conditions that promote hydrolysis or unwanted nucleophilic substitution.

Root Causes of Decomposition:

  • Presence of Water: this compound is susceptible to hydrolysis, which can lead to the formation of 6-fluoro-4-hydroxypyrimidine. This is especially problematic in the presence of strong bases or at elevated temperatures. Even trace amounts of water in your solvents or reagents can be detrimental.

  • Strong Nucleophiles: The chloro group at the 4-position is a good leaving group, making the pyrimidine ring susceptible to nucleophilic attack.[4] If your reaction mixture contains strong nucleophiles other than your intended reactant, you may observe the formation of undesired side products.

  • High Temperatures: While stable under recommended storage conditions, prolonged exposure to high temperatures during a reaction can lead to thermal decomposition.[5] Hazardous decomposition products can include carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5][6]

  • Incompatible Reagents: Strong oxidizing agents are incompatible with this compound and can lead to its degradation.[5]

To illustrate the primary decomposition pathway, consider the following:

G A This compound B 6-Fluoro-4-hydroxypyrimidine (Decomposition Product) A->B H₂O / Base (Hydrolysis) C Unwanted Nucleophilic Substitution Product A->C Strong Nucleophile (e.g., RO⁻, RS⁻) G A Flame-dry glassware under vacuum B Cool under inert gas (N₂ or Ar) A->B C Add anhydrous solvents and reagents via syringe B->C D Maintain positive pressure of inert gas C->D

Figure 2. Workflow for establishing an anhydrous and inert reaction environment.

Question 3: I am performing a Suzuki coupling reaction and observing low yields. Could this be related to the stability of the this compound?

Answer:

Yes, the stability of this compound is a key factor in the success of Suzuki coupling reactions. The conditions required for the Suzuki reaction, particularly the presence of a base and aqueous solvent mixtures, can promote decomposition.

Troubleshooting Suzuki Coupling Reactions:

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of the starting material by the aqueous base.Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Minimize the amount of water in the solvent system or consider a biphasic system with vigorous stirring.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.
Protodeboronation Harsh reaction conditions (high temperature, strong base).Lower the reaction temperature and use a milder base. Consider using a more stable boronate ester (e.g., pinacol ester).
Catalyst Deactivation Impurities in the starting materials or solvents.Use high-purity reagents and solvents.

For a successful Suzuki coupling, careful selection of the base and solvent system is crucial. While some water is often necessary for the transmetalation step, its amount should be carefully controlled to prevent hydrolysis of the sensitive pyrimidine substrate. [7][8]

Question 4: What are the best practices for performing a Buchwald-Hartwig amination with this compound?

Answer:

Buchwald-Hartwig amination is a powerful tool for C-N bond formation. [9][10][11]However, the basic conditions can be challenging for this compound.

Key Considerations for Buchwald-Hartwig Amination:

  • Base Selection: Use a non-nucleophilic, sterically hindered base to minimize competitive nucleophilic attack on the pyrimidine ring. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos or BrettPhos can facilitate the catalytic cycle at lower temperatures, reducing the risk of thermal decomposition. [10]* Solvent: Aprotic, non-polar solvents like toluene or dioxane are generally preferred.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. This may require some optimization.

Step-by-Step Protocol for a Typical Buchwald-Hartwig Amination:

  • To an oven-dried Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base, this compound, and the amine coupling partner.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents. [5][12]Storage under an inert atmosphere at 2-8°C is also advised. [2] Q2: What are the main hazards associated with handling this compound?

This compound is harmful if swallowed and can cause severe skin burns and eye damage. [5]It may also cause respiratory irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12][13] Q3: Can I use other halogenated pyrimidines as alternatives?

The reactivity of halogenated pyrimidines is highly dependent on the position and nature of the halogen atoms. The chloro group at the 4-position of this specific pyrimidine is activated by the two ring nitrogens, making it susceptible to nucleophilic substitution. [14][15]While other chloropyrimidines can be used in similar reactions, the reaction conditions may need to be significantly re-optimized. [16][17][18] Q4: What are the typical hazardous decomposition products?

Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. [5][6]

References

  • Vertex AI Search. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis.
  • AK Scientific, Inc. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis.
  • Oxford Academic. (n.d.). Synthesis of pyrimidines from dinitrogen and carbon. National Science Review.
  • ResearchGate. (n.d.). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative.
  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • YouTube. (2022, February 1). Inert Atmosphere.
  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine CAS#: 137234-74-3.
  • ECHEMI. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine SDS, 137234-74-3 Safety Data Sheets.
  • ChemicalBook. (2025, July 26). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • ChemSrc. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Chloro-6-ethyl-2-phenylpyrimidine and Its Analogs.
  • arkat usa. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
  • Wikipedia. (n.d.). Pyrimidine.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.

Sources

Purification challenges of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the purification challenges of 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP), a critical intermediate in the synthesis of pharmaceuticals like Voriconazole.[1][2] As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of isolating this compound with high purity.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial queries regarding the properties and handling of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Question: What are the fundamental physical and chemical properties of 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP)?

Answer: Understanding the basic properties of CEFP (CAS: 137234-74-3) is the first step in designing a robust purification strategy.[3] It is typically a colorless to light-brown liquid at room temperature.[4][5] Key physical data are summarized below, which are critical for decisions regarding distillation, solvent selection, and storage.

PropertyValueSource
Molecular Formula C₆H₆ClFN₂[3]
Molecular Weight 160.58 g/mol [3]
Appearance Colorless to light-brown liquid[4]
Boiling Point 211°C (at atmospheric pressure)[3]
Flash Point 81°C[3][6]
Density 1.286 g/cm³[3][6]
Refractive Index 1.4962[3]
Vapor Pressure 0.272 mmHg at 25°C[4][6]

Question: How stable is CEFP and what conditions should be avoided?

Answer: CEFP is generally stable under recommended storage conditions, which include a cool, dry, well-ventilated area in a tightly-closed container.[3][6] However, its purification and handling require careful consideration of its reactivity.

  • Thermal Stress: The high boiling point of 211°C suggests that prolonged heating at atmospheric pressure can lead to thermal decomposition.[3] Hazardous decomposition products include toxic gases like carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[3][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

  • Hydrolytic Instability: As a chloro-pyrimidine derivative, the chlorine atom at the 4-position is susceptible to nucleophilic substitution. Exposure to water, especially under non-neutral pH or at elevated temperatures, can lead to hydrolysis, reverting the compound back to its precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Section 2: Troubleshooting Common Impurities

The most significant purification challenges arise from impurities generated during synthesis. The primary synthetic route involves the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using a chlorinating agent like phosphoryl chloride (POCl₃).[8][9]

cluster_synthesis CEFP Synthesis Reaction cluster_impurities Impurity Formation Pathways Start_Mat 6-Ethyl-5-fluoro pyrimidin-4(3H)-one Product 4-Chloro-6-ethyl-5- fluoropyrimidine (CEFP) Start_Mat->Product  POCl₃, Base (e.g., TEA)   Impurity_1 Unreacted Starting Material (6-Ethyl-5-fluoro pyrimidin-4(3H)-one) Start_Mat->Impurity_1 Incomplete Reaction Impurity_2 Hydrolysis Product (Identical to Starting Material) Product->Impurity_2 H₂O (Workup/ Storage)

Caption: Key Impurity Sources in CEFP Synthesis.

Question: My final product is contaminated with the starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one. How can I remove it?

Answer: This is the most common process-related impurity, often arising from an incomplete chlorination reaction.[9] Due to its polar nature and ability to form hydrogen bonds, it has significantly different properties from the desired product.

Causality: The hydroxyl group of the starting material makes it much more polar than the chlorinated product. It is also a weak acid. This difference in polarity and acidity is the key to its removal.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude CEFP product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.[8]

  • Alkaline Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. The weakly acidic starting material will be deprotonated to form a salt, which is highly soluble in the aqueous layer.

  • Separation: Carefully separate the aqueous layer. Repeat the wash process 1-2 more times to ensure complete removal.

  • Water Wash: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the starting material.[8]

Section 3: Purification Technique Guides

For researchers requiring high-purity CEFP (>99%), further purification is necessary. The choice of technique depends on the scale of the experiment and the nature of the remaining impurities.

Crude Crude CEFP (Post-Workup) Distill Vacuum Distillation Crude->Distill Removes non-volatile impurities & solvents Chrom Flash Column Chromatography Distill->Chrom Removes closely-related structural impurities Recryst Low-Temp Recrystallization (If applicable) Distill->Recryst Alternative polishing step for solidifiable material Pure High-Purity CEFP (>99%) Chrom->Pure Recryst->Pure

Caption: General Purification Workflow for CEFP.

Question: I am attempting to purify CEFP by distillation, but the product is turning dark and the yield is low. What is happening?

Answer: The darkening of the product and low yield are classic signs of thermal decomposition. Although the atmospheric boiling point is 211°C, CEFP can degrade at temperatures well below this, especially if impurities are present to catalyze the decomposition.[3][7]

Causality: The energy supplied to boil the liquid at atmospheric pressure is high enough to break chemical bonds within the molecule, leading to the formation of polymeric tars (the dark color) and volatile decomposition products (loss of yield).

Troubleshooting Protocol: Vacuum Distillation

To purify CEFP thermally, you must use vacuum distillation to lower the boiling point to a safe temperature range.

  • Setup: Use a standard vacuum distillation apparatus with a short path head if possible to minimize travel distance for the vapor. Ensure all glass joints are properly sealed with vacuum grease. A cold trap between your vacuum pump and the apparatus is essential to protect the pump.

  • Pressure Control: Connect a vacuum pump capable of reaching pressures below 10 mmHg. A vacuum gauge and controller are highly recommended for precise and stable pressure.

  • Heating: Heat the distillation flask using an oil bath with magnetic stirring to ensure even heat distribution and prevent bumping. Do not heat with a mantle directly, as this creates hot spots.

  • Procedure:

    • Begin by applying a low vacuum to degas the crude oil.

    • Slowly increase the vacuum to the target pressure.

    • Once the pressure is stable, slowly increase the temperature of the oil bath until the product begins to distill.

    • Collect any initial low-boiling fractions separately.

    • Collect the main fraction of CEFP at a steady temperature and pressure. The product should be a clear, colorless to pale yellow liquid.

    • Stop the distillation before the flask is completely dry to avoid baking residues onto the glass.

Target PressureEstimated Boiling Point
10 mmHg~100 - 115 °C
5 mmHg~85 - 100 °C
1 mmHg~60 - 75 °C

Note: These are estimated temperatures. The actual boiling point will depend on the purity of the material and the accuracy of the pressure measurement.

Question: My CEFP is an oil. Can it be purified by recrystallization?

Answer: While typically isolated as an oil, recrystallization is a powerful technique for achieving high purity if the compound can be induced to solidify.[10] This is often possible with highly pure material at reduced temperatures.

Causality: Recrystallization works by exploiting the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.[10] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.

Troubleshooting Protocol: Solvent Screening and Low-Temperature Recrystallization

  • Solvent Screening (Microscale):

    • Place ~20-30 mg of your purified oil into several small test tubes.

    • Add a few drops of a test solvent to each tube. Good starting candidates are nonpolar solvents or mixtures.

    • Gently heat the tubes that do not show dissolution at room temperature. An ideal solvent will dissolve the oil upon heating.

    • Cool the clear solutions to room temperature, then in an ice bath, and finally in a dry ice/acetone bath.

    • Observe for crystal formation. The appearance of a solid that redissolves upon warming is a positive indicator. Oiling out (formation of liquid droplets) indicates a poor solvent choice.

Solvent System SuggestionsRationale
Hexanes or Heptane Nonpolar; good for precipitating moderately polar compounds.
Hexanes / Ethyl Acetate A versatile mixture. Dissolve in minimal hot ethyl acetate and add hexanes until cloudy, then clarify with a drop of ethyl acetate.[11]
Hexanes / Dichloromethane Similar to the above, offers different selectivity.
Water Unlikely to be a good choice for the compound itself, but can be useful for precipitating it from a water-miscible solvent like ethanol.[11]
  • Low-Temperature Recrystallization (Scale-up):

    • Dissolve the CEFP oil in a minimal amount of the chosen hot solvent.

    • Allow the solution to cool slowly towards room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in a refrigerator (~4°C), and then transfer to a freezer (-20°C or lower) for several hours or overnight.

    • Collect the resulting crystals by cold filtration and wash with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Question: How can I purify CEFP using flash column chromatography?

Answer: Flash column chromatography is an excellent method for purifying CEFP to a very high level, separating it from impurities with similar boiling points that are difficult to remove by distillation.

Causality: This technique separates compounds based on their differential partitioning between a stationary phase (usually silica gel) and a mobile phase (a solvent or solvent mixture).[12] Compounds with stronger interactions with the polar silica gel will move more slowly down the column.

Troubleshooting Protocol: Flash Column Chromatography

  • Stationary Phase: Standard flash-grade silica gel (SiO₂, 40-63 µm) is the recommended stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Perform thin-layer chromatography (TLC) first to determine the optimal eluent.

    • Spot your crude material on a silica gel TLC plate.

    • Develop the plate in various mixtures of a nonpolar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane).

    • The ideal eluent system will provide a retention factor (R_f) of ~0.3-0.4 for CEFP, with good separation from all impurity spots. A common starting point is 5-10% Ethyl Acetate in Hexanes.

  • Column Packing:

    • Pack the column with silica gel, typically as a slurry in the initial, least polar eluent mixture. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude CEFP in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude CEFP in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, applying positive pressure (air or nitrogen).

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing only CEFP.

  • Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield the final, high-purity product.

References

  • AK Scientific, Inc. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet.
  • ChemicalBook. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine | 137234-74-3.
  • ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine.
  • Gade, D., et al. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Acta Chromatographica. Retrieved January 6, 2026, from [Link]

  • Justia Patents. (2011). Process for the preparation of voriconazole. Retrieved January 6, 2026, from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 6, 2026, from [Link]

  • Protheragen. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine: A Key Intermediate for Antifungal Drug Synthesis. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved January 6, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 6, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this critical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success and efficiency of your experiments.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-Chloro-6-ethyl-5-fluoropyrimidine

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

  • Analysis of the crude product shows a high proportion of starting material, 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Potential Causes & Solutions:

CauseExplanationTroubleshooting Steps
Incomplete Reaction The chlorination of the hydroxypyrimidine may not have gone to completion. This can be due to insufficient reagent, inadequate reaction time, or suboptimal temperature.1. Reagent Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., POCl₃) is used. An excess is often recommended.[1][2] 2. Reaction Time & Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction stalls, consider extending the reaction time or gradually increasing the temperature.[1][2] 3. Catalyst/Base: If a base like triethylamine or DMF is used, ensure it is of high purity and added in the correct proportion to neutralize the HCl generated.[1][2]
Hydrolysis of Product 4-Chloro-6-ethyl-5-fluoropyrimidine is susceptible to hydrolysis, which can revert it to the starting hydroxypyrimidine, especially during aqueous work-up.[3][4][5]1. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reagents are anhydrous. 2. Controlled Work-up: Perform the aqueous quench at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.[1] 3. Prompt Extraction: After quenching, proceed with the extraction into an organic solvent without delay to minimize contact time with the aqueous phase.
Loss during Work-up The product may be lost during the extraction and washing steps if the phase separation is poor or if the product has some solubility in the aqueous layer.1. Solvent Choice: Use a suitable extraction solvent like dichloromethane, which has good solubility for the product and is immiscible with water.[1][2] 2. Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of the product from the aqueous phase.
Issue 2: Presence of Impurities in the Final Product

Symptoms:

  • NMR or HPLC analysis of the purified product shows unexpected peaks.

  • The product has a dark color or is an oil when it is expected to be a lighter color or solid.

Potential Causes & Solutions:

ImpurityFormation MechanismMitigation & Removal Strategies
6-ethyl-5-fluoropyrimidin-4(3H)-one (Starting Material) Incomplete chlorination reaction.[6]Prevention: See "Incomplete Reaction" under Issue 1. Removal: 1. Acidic Wash: The starting material is more polar and may be partially removed by a careful wash with a dilute acidic solution during work-up. 2. Chromatography: Column chromatography can be effective for separating the more polar starting material from the less polar product.
Polymeric Phosphorus By-products Formed from the decomposition of the chlorinating agent (e.g., POCl₃), especially in the presence of a base. These are often described as "flocculent, slimy by-products".[5]Prevention: 1. Controlled Addition: Add the chlorinating agent slowly and at a controlled temperature. Removal: 1. Filtration: In some cases, these by-products can be removed by filtration, although they can be difficult to filter.[5] 2. Aqueous Work-up: A thorough aqueous work-up can help to hydrolyze and dissolve these by-products.
Over-chlorinated By-products (e.g., Dichloro derivatives) While less common for this specific substrate, harsh reaction conditions (high temperature, prolonged reaction time) could potentially lead to further chlorination, for instance, at the ethyl group.Prevention: 1. Careful Monitoring: Monitor the reaction closely and stop it once the starting material is consumed. 2. Milder Conditions: Use the mildest effective reaction conditions.
Solvent Adducts If solvents like DMF are used, they can potentially react under the reaction conditions to form adducts with the pyrimidine ring or intermediates.Prevention: 1. Solvent Selection: Choose a less reactive solvent if this is suspected. Dichloromethane is a common choice.[1] Removal: 1. Purification: Distillation or chromatography should effectively remove these types of impurities.

II. Frequently Asked Questions (FAQs)

Q1: What is the role of a base like triethylamine or N,N-dimethylformamide (DMF) in this reaction?

A1: A base such as triethylamine is typically added to act as an acid scavenger.[1][2] The chlorination reaction with POCl₃ generates hydrochloric acid (HCl) as a by-product. This HCl can protonate the nitrogen atoms of the pyrimidine ring, making it less reactive, or it can form a hydrochloride salt with the base, preventing these side reactions. DMF can act as a catalyst by forming a Vilsmeier-Haack type reagent with POCl₃, which is a more potent chlorinating agent.

Q2: My final product is a dark oil. How can I purify it?

A2: A dark color often indicates the presence of polymeric or high molecular weight by-products. The recommended method for purification is vacuum distillation.[7] This is effective at separating the desired volatile product from non-volatile impurities. If distillation is not feasible or does not yield a product of sufficient purity, column chromatography on silica gel is an alternative.

Q3: Can I use a different chlorinating agent instead of phosphorus oxychloride (POCl₃)?

A3: While POCl₃ is the most commonly reported chlorinating agent for this transformation, other reagents like thionyl chloride (SOCl₂) in the presence of a catalyst (e.g., DMF) can also be used for similar chlorinations of hydroxypyrimidines. However, reaction conditions would need to be re-optimized. POCl₃ is generally effective and widely used for this class of compounds.[8]

Q4: Is it possible for pyrimidine dimers to form as a by-product?

A4: The formation of pyrimidine dimers is primarily a photochemical reaction, typically induced by UV light, which causes adjacent pyrimidine bases (like in DNA) to form cyclobutane rings.[9][10] In a standard chemical synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine performed in a flask protected from strong light sources, the formation of pyrimidine dimers is highly unlikely and not a commonly reported by-product. The reaction conditions do not favor this type of cycloaddition.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the structure of the molecule. The ¹H NMR should show characteristic signals for the ethyl group and the pyrimidine proton.[1][2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the product.[1]

  • Gas Chromatography (GC): GC can also be used to assess purity, particularly if the product is volatile.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

This protocol is a generalized procedure based on literature reports.[1][2]

Materials:

  • 6-ethyl-5-fluoropyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 3M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-ethyl-5-fluoropyrimidin-4(3H)-one (1 equivalent) and anhydrous dichloromethane.

  • Stir the suspension and add triethylamine (1.0-1.1 equivalents).

  • Cool the mixture in an ice bath and slowly add phosphorus oxychloride (1.1-1.5 equivalents) via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (around 40-45 °C).

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 3-5 hours).

  • Cool the reaction mixture back down in an ice bath to 0-5 °C.

  • Slowly and carefully quench the reaction by adding cold 3M HCl.

  • Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain 4-Chloro-6-ethyl-5-fluoropyrimidine as a clear liquid or low-melting solid.

Reaction Mechanism and By-product Formation

Synthesis_and_Byproducts cluster_main Main Synthetic Pathway cluster_byproduct Common By-product Formation SM 6-Ethyl-5-fluoro- pyrimidin-4(3H)-one Intermediate O-phosphorylated Intermediate SM->Intermediate + POCl₃ Byproduct_SM Unreacted Starting Material (Impurity) SM->Byproduct_SM Leads to Product 4-Chloro-6-ethyl- 5-fluoropyrimidine Intermediate->Product - [HOPOCl₂] Byproduct_Hydrolysis Starting Material (from Hydrolysis) Product->Byproduct_Hydrolysis Work-up (H₂O) Reagents POCl₃ Et₃N Hydrolysis Hydrolysis (H₂O) Incomplete Incomplete Reaction

Caption: Main synthetic route and common by-product pathways.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Analyze Crude Reaction Mixture (TLC, HPLC) Start->Check_Reaction SM_Present High % of Starting Material? Check_Reaction->SM_Present Hydrolysis_Rxn Product Hydrolysis Check_Reaction->Hydrolysis_Rxn If SM appears after work-up Incomplete_Rxn Incomplete Reaction SM_Present->Incomplete_Rxn Yes Other_Impurity Other Impurities Present? SM_Present->Other_Impurity No Optimize_Conditions Optimize: - Reaction Time/Temp - Reagent Stoichiometry Incomplete_Rxn->Optimize_Conditions Improve_Workup Improve Work-up: - Low Temp Quench - Anhydrous Conditions Hydrolysis_Rxn->Improve_Workup Success Pure Product, Improved Yield Optimize_Conditions->Success Improve_Workup->Success Purify Purify Product: - Vacuum Distillation - Chromatography Other_Impurity->Purify Yes Other_Impurity->Success No (Purity OK) Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. References

Sources

Stability of 4-Chloro-6-ethyl-5-fluoropyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP), CAS No. 137234-74-3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this critical pharmaceutical intermediate. As a key building block in the synthesis of antifungal agents like Voriconazole, understanding its chemical behavior is paramount for successful and reproducible experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and stability of 4-Chloro-6-ethyl-5-fluoropyrimidine.

Q1: What are the optimal storage and handling conditions for 4-Chloro-6-ethyl-5-fluoropyrimidine?

A1: Proper storage is crucial to maintain the integrity and purity of CEFP. The compound is stable under recommended conditions, but deviations can lead to degradation.[4][5]

Core Principle: The primary goal is to prevent thermal decomposition, hydrolysis, and reactions with atmospheric contaminants. The molecule's reactivity, particularly the labile chlorine atom, dictates these stringent storage requirements.

Recommended Storage:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[2][4][6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] This prevents oxidation and reaction with atmospheric moisture.

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][7][8]

  • Light: Protect from sunlight and other sources of UV light, as this can induce degradation.[4][9]

Handling Precautions:

  • Always handle CEFP in a well-ventilated area or under a chemical fume hood.[4][7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Avoid contact with skin and eyes, as the compound can cause severe burns and irritation.[4][7][11]

  • Prevent exposure to incompatible materials.

ParameterRecommendationRationale
Temperature 2-8°C, in a dry place.[4][6]Minimizes thermal degradation and slows potential side reactions.
Atmosphere Inert gas (Argon, Nitrogen).Prevents oxidation and reaction with atmospheric moisture.
Light Exposure Store in an amber vial or dark place.[4]Prevents potential photodegradation.
Incompatibilities Strong oxidizing agents, acids.[4][5]Avoids vigorous, potentially hazardous reactions.
Container Tightly sealed, appropriate for chemicals.[7]Prevents contamination and evaporation.
Q2: How stable is the compound in different organic solvents?

A2: CEFP exhibits good solubility and stability in many common aprotic organic solvents but can be reactive with nucleophilic or protic solvents, especially under certain conditions.

Core Principle: The reactivity of CEFP is dominated by the electron-deficient pyrimidine ring and the chloro-substituent, which acts as a good leaving group. The choice of solvent is critical to prevent unintended substitution reactions.

  • Recommended Solvents: Aprotic solvents are generally preferred for reactions and storage in solution. CEFP is known to be soluble in chloroform and ethyl acetate.[6][7] Other suitable aprotic solvents include Tetrahydrofuran (THF), Dichloromethane (DCM), and Acetonitrile (ACN).

  • Solvents to Use with Caution:

    • Protic Solvents (e.g., Methanol, Ethanol): These can act as nucleophiles, especially in the presence of a base, leading to the substitution of the 4-chloro group with an alkoxy group. This reaction is generally slow at room temperature without a catalyst but can become significant upon heating.

    • Nucleophilic Solvents (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO): While often used as reaction solvents, prolonged storage or high temperatures can potentially lead to side reactions. DMF, for instance, can contain amine impurities that may react with CEFP.

Q3: What is the expected stability of this compound across a range of pH values?

Core Principle: The stability is dictated by two main factors: susceptibility to nucleophilic attack by hydroxide ions at basic pH and potential acid-catalyzed reactions at low pH.

  • Alkaline Conditions (pH > 8): CEFP is highly susceptible to hydrolysis under basic conditions. The hydroxide ion (OH⁻) is a potent nucleophile that will readily attack the electron-deficient carbon at the 4-position, displacing the chloride ion to form 6-ethyl-5-fluoropyrimidin-4-ol. This degradation pathway is generally irreversible and is a primary concern when working with aqueous basic solutions.

  • Neutral Conditions (pH ≈ 7): The compound exhibits its maximum stability in this range.

  • Acidic Conditions (pH < 4): Strong acidic conditions should be approached with caution. While hydrolysis is less of a concern, the nitrogen atoms in the pyrimidine ring can become protonated. This can alter the compound's reactivity and solubility and may catalyze other degradation pathways, though typically at a slower rate than base-mediated hydrolysis.

Q4: Is 4-Chloro-6-ethyl-5-fluoropyrimidine sensitive to light?

A4: Yes, precautions should be taken to protect CEFP from light.[4]

Core Principle: Many halogenated and heterocyclic aromatic compounds can absorb UV light, leading to the formation of excited states. These excited molecules can then undergo various reactions, including dehalogenation or rearrangement, resulting in impurity formation. While specific photodecomposition products for CEFP are not documented, the general recommendation is to assume photosensitivity as per standard guidelines for new chemical entities.[12] For definitive studies, a controlled photostability test should be performed.

Q5: What are the primary degradation pathways I should be aware of?

A5: The two most significant degradation pathways stem from the reactivity of the 4-chloro substituent.

1. Nucleophilic Substitution: This is the most common reaction and is central to its use as a synthetic intermediate.[13][14] The chlorine atom can be displaced by a wide range of nucleophiles (Nu⁻), including amines, alkoxides, thiolates, and water (hydrolysis). 2. Thermal Decomposition: At elevated temperatures, particularly above its boiling point (211°C), the molecule will decompose.[4][9] This process can generate hazardous gases, including hydrogen chloride, hydrogen fluoride, and various oxides of carbon and nitrogen.[4][5]

TroubleshootingWorkflow start Low Reaction Yield Observed check_purity 1. Check Purity of CEFP Stock start->check_purity hplc Run HPLC/LC-MS Analysis (See Protocol 3) check_purity->hplc nmr Run ¹H NMR Analysis check_purity->nmr impurity_detected Impurity Detected? check_purity->impurity_detected purify 2. Purify CEFP Stock (e.g., column chromatography or distillation) impurity_detected->purify Yes no_impurity Purity is High (>95%) impurity_detected->no_impurity No rerun 3. Re-run Reaction with Pure Starting Material purify->rerun other_issues Investigate Other Parameters: - Reaction conditions (temp, time) - Reagent quality - Solvent purity no_impurity->other_issues

Caption: Workflow for troubleshooting low reaction yields.

Q2: I observed a new impurity peak in my LC-MS analysis. What could it be?

A2: An unexpected peak often corresponds to a degradation product or a side-product from the reaction. Based on the molecular weight, you can deduce its likely identity.

  • Peak at [M-Cl+OH] (Molecular Weight ≈ 144.13): This is the most common impurity and corresponds to the hydrolysis product, 6-ethyl-5-fluoropyrimidin-4-ol. Its presence indicates that your CEFP stock or reaction was exposed to water.

  • Peak at [M-Cl+OR] (R = alkyl from solvent): If you are using an alcohol solvent (e.g., methanol, ethanol), you may see a peak corresponding to the substitution of chlorine with the alkoxy group.

  • Dimerization/Side-Products: In some complex reactions, side-products involving the pyrimidine ring may form. These will have significantly different molecular weights.

Q3: The compound has developed a yellow or brown color during storage. Can I still use it?

A3: A change in color from colorless/pale yellow to a more intense yellow or brown indicates the formation of impurities. [7][9][10]While the compound may still be largely intact, the presence of these chromophoric impurities suggests that some level of degradation has occurred.

Recommendation: It is strongly advised not to use the discolored reagent without first assessing its purity via HPLC or NMR (see Protocol 3). If the purity is below the required specification for your experiment (e.g., <95%), the material should be purified or discarded. Using impure starting material can lead to inconsistent results, low yields, and difficult purification of your final product.

Experimental Protocols

Protocol 1: Preliminary pH Stability Assessment

This protocol provides a method to quickly assess the stability of CEFP in buffered solutions.

  • Prepare Buffers: Prepare a set of buffers (e.g., pH 4, pH 7, pH 9) relevant to your experimental conditions.

  • Prepare Stock Solution: Create a concentrated stock solution of CEFP in a miscible, aprotic solvent like acetonitrile (e.g., 10 mg/mL).

  • Incubation: In separate vials, add a small aliquot of the CEFP stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 0.1 mg/mL).

  • Time Points: Immediately take a sample from each vial for a t=0 analysis. Store the remaining vials at a controlled temperature (e.g., 25°C), protected from light.

  • Analysis: At subsequent time points (e.g., 1h, 4h, 24h), take another aliquot from each vial. Analyze all samples by HPLC or LC-MS.

  • Evaluation: Compare the peak area of the parent compound (CEFP) at each time point relative to t=0. Significant degradation is indicated by a decrease in the parent peak area and the appearance of new peaks (e.g., the hydrolysis product).

Protocol 2: Photostability Evaluation

This protocol is a simplified approach based on ICH Q1B guidelines. [12]

  • Sample Preparation: Prepare two identical solutions of CEFP in a photochemically inert solvent (e.g., acetonitrile) in clear glass vials.

  • Control Sample: Completely wrap one vial in aluminum foil. This will serve as the dark control.

  • Exposure: Place both the test vial and the control vial in a photostability chamber or expose them to a controlled light source (e.g., a UV lamp at a specified wavelength and intensity).

  • Analysis: After a set exposure time (e.g., 24 hours), analyze the contents of both vials using HPLC.

  • Evaluation: Compare the chromatograms. Photodegradation has occurred if the test sample shows a significant decrease in the parent CEFP peak and/or the formation of new impurity peaks compared to the dark control.

Protocol 3: Purity Analysis by HPLC

This provides a general reverse-phase HPLC method for assessing the purity of CEFP.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm). [15]* Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of CEFP in acetonitrile to a concentration of ~0.5 mg/mL.

References

Sources

Troubleshooting failed reactions involving 4-Chloro-6-ethyl-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-6-ethyl-5-fluoropyrimidine (CEFP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but challenging building block. As a key intermediate in the synthesis of important pharmaceuticals like the antifungal agent Voriconazole, mastering its reactivity is crucial.[1][2][3] This resource provides in-depth troubleshooting guides and FAQs based on established chemical principles and extensive field experience to help you diagnose and resolve common experimental failures.

Section 1: Core Characteristics & Handling FAQs

Before troubleshooting a reaction, it is imperative to ensure the integrity of the starting material and the appropriateness of its handling. Failures often originate from improper storage or unrecognized instability.

Frequently Asked Questions (FAQs):

Q1: How must 4-Chloro-6-ethyl-5-fluoropyrimidine be stored to ensure its stability? A1: Proper storage is critical. CEFP should be stored in a tightly-sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator at 2-8°C.[4][5] It is incompatible with strong oxidizing agents and acids, which can lead to rapid decomposition.[4][6] Avoid exposure to moisture, as this can lead to slow hydrolysis of the reactive C4-chloro group.

Q2: What are the physical signs of CEFP decomposition? A2: Fresh, high-purity CEFP is typically a clear, colorless to pale yellow oil.[5][7] A significant color change to dark yellow or brown can indicate decomposition or the presence of impurities. The formation of solid precipitates or a noticeable change in viscosity may also suggest degradation. If decomposition is suspected, it is advisable to purify the material by vacuum distillation or acquire a new batch.

Q3: What are the primary safety hazards associated with this reagent? A3: CEFP is classified as a corrosive and combustible liquid that is harmful if swallowed.[4][8][9] It can cause severe skin burns and eye damage.[4][6] Always handle this compound inside a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6][8] Ensure an eyewash station and safety shower are readily accessible.[6]

Table 1: Physical and Chemical Properties of 4-Chloro-6-ethyl-5-fluoropyrimidine

Property Value Source(s)
CAS Number 137234-74-3 [4][9]
Molecular Formula C₆H₆ClFN₂ [4][10]
Molecular Weight 160.58 g/mol [4][9]
Appearance Colorless to pale yellow liquid/oil [5][7]
Boiling Point ~211 °C [4][7]
Density ~1.286 g/cm³ [4][7]

| Flash Point | 81 °C |[4][8] |

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrimidine ring, further activated by the inductive effects of the fluorine and chlorine substituents, makes the C4 position highly susceptible to nucleophilic attack. This is the most common reaction class for this substrate. The mechanism proceeds via a resonance-stabilized anionic intermediate (a Meisenheimer complex).[11][12]

SNAr_Troubleshooting cluster_start Initial Observation cluster_diagnosis Potential Causes & Checks cluster_solutions Corrective Actions Start SNAr Reaction Failed No_Conversion No/Low Conversion Start->No_Conversion Check TLC/LC-MS Slow_Reaction Slow Reaction Rate No_Conversion->Slow_Reaction If some product forms over long time Side_Products Multiple Side Products No_Conversion->Side_Products If new spots appear Sol_Purity Verify Reagent Purity No_Conversion->Sol_Purity Always check first Sol_Temp Increase Temperature Slow_Reaction->Sol_Temp Action 1 Sol_Solvent Use Polar Aprotic Solvent (DMF, DMSO) Slow_Reaction->Sol_Solvent Action 2 Side_Products->Sol_Temp If decomposition suspected Sol_Base Add Non-Nucleophilic Base (e.g., DIPEA) Side_Products->Sol_Base If amine nucleophile used

Caption: Troubleshooting workflow for failed SNAr reactions.

Q4: My SNAr reaction with an amine nucleophile shows no conversion of starting material, even after prolonged heating. What is the likely cause? A4: This is a classic issue. The most probable cause is the in-situ formation of a hydrochloride salt with your amine nucleophile. The reaction can generate trace amounts of HCl, or your amine starting material may be a hydrochloride salt itself. This protonates the amine, rendering it non-nucleophilic.

  • Causality: A protonated amine (R-NH₃⁺) has no lone pair of electrons available to initiate the nucleophilic attack on the pyrimidine ring.

  • Solution: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to the reaction mixture. This "scavenger" base will neutralize any HCl, liberating the free amine to act as a nucleophile.

Q5: The reaction is sluggish and stalls before completion. How can I drive it to completion? A5: The initial addition step in an SNAr reaction requires disrupting the aromaticity of the pyrimidine ring, which creates a significant activation energy barrier.[13] If the reaction is slow, the thermal energy may be insufficient.

  • Causality: The reaction rate is directly proportional to the temperature (as described by the Arrhenius equation). A higher temperature provides more molecules with the necessary energy to overcome the activation barrier.

  • Solution 1: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS for signs of decomposition. Many SNAr reactions on this scaffold require temperatures in the range of 80-120 °C.

  • Solution 2: Change to a higher-boiling point, polar aprotic solvent like DMF, DMSO, or NMP. These solvents can accelerate SNAr reactions by effectively solvating the cationic counter-ion of the nucleophile and poorly solvating the anion, making the nucleophile more reactive.

Q6: I'm observing the formation of multiple unidentified side products. What could be happening? A6: While the C4-chloro group is the most reactive site, excessively harsh conditions can lead to side reactions or decomposition.

  • Causality: At very high temperatures (>120-140 °C), the starting material or the desired product may begin to decompose. Alternatively, if a very strong, sterically unhindered nucleophile is used, reaction at other positions on the ring, although electronically disfavored, might occur.

  • Solution: First, attempt the reaction at a lower temperature for a longer duration. Second, ensure your starting CEFP is pure; impurities could be the source of the side products. Finally, confirm the structure of the side products if possible. It is also possible that the nucleophile itself is unstable under the reaction conditions.

Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

CEFP is an excellent substrate for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of carbon or nitrogen substituents at the C4 position. However, these reactions are mechanistically complex and have multiple potential points of failure.

Suzuki_Cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Intermediate Pd0->OA_Complex Oxidative Addition TM_Complex Transmetalation Intermediate OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Coupled Product TM_Complex->Product ArylHalide CEFP (Ar-X) ArylHalide->OA_Complex BoronicAcid R-B(OR)₂ BoronicAcid->TM_Complex Base Base (e.g., K₂CO₃) Base->TM_Complex

Caption: Key stages of the Suzuki-Miyaura catalytic cycle.

Q7: My Suzuki coupling reaction failed completely. I only recovered my starting CEFP and some homocoupled boronic acid. A7: This is one of the most common failure modes in Suzuki couplings and almost always points to a problem with the palladium catalyst, specifically the generation and maintenance of the active Pd(0) species.

  • Causality: The catalytic cycle requires a Pd(0) complex. Many common precatalysts, like Pd(PPh₃)₄, contain Pd(0) but are highly sensitive to oxygen. If oxygen is present in the reaction, it can oxidize Pd(0) to inactive Pd(II) oxides, halting the cycle. The presence of boronic acid homocoupling (R-R) is a tell-tale sign of oxygen contamination.[14]

  • Solution: Rigorous exclusion of oxygen is non-negotiable.

    • Degas Your Solvents: Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes before use.

    • Use Schlenk Technique: Assemble your reaction glassware and add all solid reagents (CEFP, boronic acid, base). Then, evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle 3-5 times.

    • Add Reagents Under Inert Gas: Add the degassed solvents and catalyst under a positive pressure of inert gas.

Q8: The reaction starts but stalls at low-to-moderate conversion (~20-50%). What should I investigate? A8: Stalling suggests that the catalyst was initially active but was deactivated or poisoned during the reaction.

  • Causality 1 (Ligand Degradation): Phosphine ligands, especially electron-rich, bulky ones favored for activating aryl chlorides, can be susceptible to degradation at high temperatures.

  • Causality 2 (Catalyst Poisoning): If your boronic acid or other reagents contain impurities (e.g., sulfur-containing compounds), they can irreversibly bind to the palladium center and poison the catalyst.[15]

  • Causality 3 (Base Insolubility): The base (e.g., K₂CO₃, K₃PO₄) must participate in the transmetalation step. If it is not sufficiently soluble or has a low surface area (i.e., large particles), the reaction can be extremely slow or appear to stall.[16]

  • Solutions:

    • Catalyst/Ligand: Consider a more robust, modern palladium precatalyst system (e.g., a G3 or G4 Buchwald precatalyst with a suitable biarylphosphine ligand). These are often more stable and efficient.

    • Reagent Purity: Ensure high purity of all reagents. If catalyst poisoning is suspected, try a different batch of boronic acid.

    • Base: Use a finely ground, anhydrous base to maximize surface area. For bases like K₃PO₄, adding a few equivalents of water can sometimes improve performance in anhydrous organic solvents.[16]

Q9: I am seeing a significant amount of protodeboronation (my boronic acid is being converted back to the parent arene). How can I mitigate this? A9: Protodeboronation is the hydrolysis of the C-B bond and is a competitive side reaction, often promoted by high temperatures and aqueous basic conditions.[14]

  • Causality: The C-B bond is labile, particularly under the conditions required for the Suzuki reaction. The longer the boronic acid is exposed to these conditions without being consumed in the catalytic cycle, the more likely it is to hydrolyze.

  • Solutions:

    • Use a More Stable Boronate: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are generally more resistant to hydrolysis but are still sufficiently reactive for cross-coupling.

    • Modify Conditions: Attempt the reaction at a lower temperature or with a weaker base (e.g., NaHCO₃ instead of K₂CO₃), though this may slow down the desired reaction.

    • Stoichiometry: Use a slight excess (1.2 - 1.5 equivalents) of the boronic acid to compensate for some loss to this side reaction.

Section 4: Experimental Protocols

The following protocols are intended as validated starting points. Optimization for specific substrates is expected.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-ethyl-5-fluoropyrimidine (1.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (1.2 eq).

  • Solvent: Add a suitable solvent (e.g., ethanol, isopropanol, or DMF) to achieve a concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
  • Reaction Setup (Inert Atmosphere): To a Schlenk flask, add the arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and 4-Chloro-6-ethyl-5-fluoropyrimidine (1.0 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.[15]

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.2 M.[15]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. Purify the resulting crude product by flash column chromatography.

References

  • Pharmaffiliates. (n.d.). CAS No: 137234-74-3 | Product Name: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved January 6, 2026, from [Link]

  • Kandil, S., & Taha, N. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77, 545–551. [Link]

  • Tiyasakulchai, S., et al. (2021). Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances, 11(61), 38781-38787. [Link]

  • Vunnam, K. K., et al. (2023). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Asian Journal of Chemistry, 35(5), 1178-1182. [Link]

  • Guo, Q., et al. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73, 1043–1051. [Link]

  • Google Patents. (2018). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.
  • ChemSrc. (n.d.). CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved January 6, 2026, from [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved January 6, 2026, from [Link]

  • Justia Patents. (2011). Process for the preparation of voriconazole. Retrieved January 6, 2026, from [Link]

  • Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2011). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • AKJournals. (2024). A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2009). AU2008284593A1 - Process for preparing voriconazole.
  • Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions? Retrieved January 6, 2026, from [Link]

  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved January 6, 2026, from [Link]

  • Stevens, E. (2019). Nucleophilic aromatic substitutions. YouTube. Retrieved January 6, 2026, from [Link]

  • Patsnap Eureka. (n.d.). Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. Retrieved January 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • Smith, D. M., & Smith, A. M. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(34), 11576-11593. [Link]

  • Journal of the Chemical Society C: Organic. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

  • The Organic Chemistry Tutor. (2023). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Retrieved January 6, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-6-fluoropyrimidine and Other Halopyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halopyrimidines stand out as versatile and indispensable building blocks. Their unique electronic properties and susceptibility to nucleophilic aromatic substitution (SNAr) reactions make them ideal scaffolds for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth technical comparison of the reactivity of 4-chloro-6-fluoropyrimidine with other key dihalopyrimidines, including 4,6-dichloropyrimidine and 4,6-difluoropyrimidine. By examining the underlying mechanistic principles and providing supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

The Critical Role of Halogen Substitution in Pyrimidine Reactivity

The reactivity of halopyrimidines in SNAr reactions is fundamentally governed by the nature of the halogen leaving group and the electronic landscape of the pyrimidine ring. The electron-deficient character of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders the carbon atoms susceptible to nucleophilic attack. Halogen substituents further enhance this electrophilicity.

A key principle in the SNAr reactions of electron-deficient heteroaromatics is that the reactivity of the halogens as leaving groups often follows the order: F > Cl > Br > I. This is in stark contrast to SN2 reactions at aliphatic carbons, where iodide is the best leaving group. The reason for this reversal lies in the rate-determining step of the SNAr mechanism. The initial attack of the nucleophile to form a resonance-stabilized intermediate, known as the Meisenheimer complex, is typically the slow step. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex more effectively than other halogens.

Comparative Reactivity: A Data-Driven Analysis

To quantitatively assess the reactivity of this compound relative to its dihalo counterparts, we will consider the outcomes of competitive SNAr reactions. While direct kinetic studies comparing these specific substrates under identical conditions are sparse in the literature, the established principles of SNAr on heteroaromatic systems provide a strong basis for prediction and are supported by numerous experimental observations on related compounds.

SubstrateLeaving Group at C4Leaving Group at C6Expected Relative Reactivity of C4-X vs C6-YPredominant Reaction
4,6-DichloropyrimidineClCl-Monosubstitution at C4/C6
4,6-DifluoropyrimidineFF-Monosubstitution at C4/C6
This compound Cl F F > Cl Selective substitution of Fluorine at C6

Rationale:

  • 4,6-Dichloropyrimidine: Both chlorine atoms are equivalent, leading to a statistical mixture of monosubstituted products. The second substitution requires more forcing conditions due to the deactivating effect of the first introduced electron-donating nucleophile.

  • 4,6-Difluoropyrimidine: Similar to the dichloro analogue, both fluorine atoms are equivalent. However, the overall reactivity towards nucleophiles is expected to be higher than that of 4,6-dichloropyrimidine due to the superior leaving group ability of fluoride in SNAr reactions.

  • This compound: This substrate presents a fascinating case of regioselectivity. Based on the principle of F > Cl as a leaving group in SNAr, nucleophilic attack is expected to preferentially occur at the C6 position, leading to the displacement of the fluorine atom. This allows for the selective synthesis of 4-chloro-6-substituted pyrimidines.

Mechanistic Insights into Regioselectivity

The regioselectivity of nucleophilic attack on this compound can be rationalized by examining the stability of the potential Meisenheimer complex intermediates.

Caption: SNAr mechanism on this compound.

The transition state leading to the Meisenheimer complex formed by attack at the C6-F bond (Path A) is lower in energy than the transition state for attack at the C4-Cl bond (Path B). This is due to the greater ability of the highly electronegative fluorine atom to stabilize the developing negative charge on the pyrimidine ring during the nucleophilic addition. Consequently, the formation of the intermediate leading to fluoride displacement is kinetically favored.

Experimental Protocol: Regioselective Amination of this compound

This protocol provides a detailed, self-validating methodology for the regioselective amination of this compound, demonstrating the preferential substitution of the fluorine atom.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (Et3N)

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add benzylamine (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO3 (10 mL).

  • Separate the organic layer, wash with brine (10 mL), dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 4-chloro-6-(benzylamino)pyrimidine as the major product.

Validation:

The structure of the product can be unequivocally confirmed by 1H NMR, 13C NMR, and mass spectrometry. The presence of the chlorine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum. The absence of a C-F coupling in the 13C NMR spectrum of the pyrimidine ring confirms the displacement of the fluorine atom.

Biological activity comparison of 4-Chloro-6-fluoropyrimidine analogs

Caption: The metabolic activation of fluoropyrimidines leads to inhibition of DNA synthesis and disruption of RNA function, culminating in cancer cell death. [1]

Part 2: Comparative Analysis of Kinase Inhibitory Activity

The pyrimidine scaffold is a well-established "hinge-binding" motif, making it an excellent starting point for designing kinase inhibitors. [11][12]Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. [13]Analogs of this compound can be designed to target specific kinases, such as Aurora kinases, which are involved in cell cycle control and are often overexpressed in tumors. [14][15] Table 2: Comparative Kinase Inhibitory Activity of Pyrimidine Analogs

Analog ID R1 Group (at C4) R2 Group (at C6) Target Kinase IC₅₀ (nM)
ANA-05 -NH(p-F-Ph) -NH(CH₃) Aurora A 850
ANA-06 -NH-(5-methyl-1H-pyrazol-3-yl) -CH₃ Aurora A 150
ANA-07 -NH-(5-methyl-1H-pyrazol-3-yl) -CH₃ Aurora B 45
ANA-08 -NH-(5-methyl-1H-pyrazol-3-yl) -CH₃ JAK2 >5000

| ANA-09 | -NH-(3-chloro-4-fluoro-phenyl) | -CH₃ | Aurora A | >1000 |

Analysis of Structure-Activity Relationships (SAR):

  • Importance of the Hinge-Binding Moiety: Replacing the simple substituted phenyl ring of ANA-05 with a pyrazole moiety (ANA-06) significantly improves inhibitory activity against Aurora A kinase. Pyrazole and similar nitrogen-containing heterocycles are excellent hydrogen bond donors and acceptors, facilitating strong interactions with the kinase hinge region.

  • Selectivity Profile: ANA-07 demonstrates potent inhibition of Aurora B, a closely related kinase, suggesting a potential for developing dual inhibitors or a need for further modification to achieve selectivity. The compound shows poor activity against the unrelated tyrosine kinase JAK2 (ANA-08), indicating a favorable selectivity profile away from some common off-targets. [11]* Positional Isomerism and Halogen Effects: A comparison of ANA-06 and ANA-09 reveals the critical importance of substituent positioning. While both feature halogenated aromatic rings, the specific structure and placement in ANA-06 are far more conducive to Aurora A inhibition. Replacing a chlorine atom with fluorine has been shown elsewhere to decrease Aurora A inhibition, demonstrating that subtle electronic and steric effects are crucial for potent activity. [14][15]

Part 3: From Benchtop to Preclinical Models: Experimental Protocols

Scientific integrity demands robust and reproducible methodologies. The following protocols provide a detailed framework for evaluating the biological activity of novel pyrimidine analogs.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. [16]Live cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to a purple formazan product. [17]The amount of formazan is directly proportional to the number of viable cells. [18] Expert Insights: The MTT assay is an endpoint measurement of metabolic activity, not a direct count of live cells. It's crucial to run parallel controls, including a "no cell" blank and a "vehicle only" (e.g., DMSO) control to account for background absorbance and any solvent-induced cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the test analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [19]4. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. [17]6. Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Correct for background absorbance by subtracting the average reading from "no cell" wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based method to quantify kinase activity by measuring the phosphorylation of a peptide substrate. [13]It is highly adaptable for high-throughput screening. [20] Expert Insights: The choice of substrate and the ATP concentration are critical. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to allow for sensitive detection of competitive inhibitors. Always include a "no enzyme" control to measure background signal and a "no inhibitor" control for 100% activity. Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme/Substrate Mix: Dilute the target kinase (e.g., Aurora A) and its specific biotinylated peptide substrate in kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer.

    • Inhibitor Dilutions: Prepare serial dilutions of the test analogs in DMSO, then dilute further in kinase buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 5 µL of the inhibitor solution (or DMSO for control).

    • Add 10 µL of the enzyme/substrate mix to all wells.

    • Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. * Initiate the reaction by adding 10 µL of the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (TR-FRET Example):

    • Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA and a terbium-labeled anti-phospho-specific antibody.

    • Add 10 µL of streptavidin-conjugated acceptor fluorophore (e.g., XL665).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data to determine the IC₅₀ value.

Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard and essential tool for evaluating the in vivo efficacy of novel anticancer agents before they can be considered for clinical trials. [21][22][23][24] Expert Insights: Ethical considerations and animal welfare are paramount. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The choice of mouse strain (e.g., athymic nude or SCID) and tumor implantation site (subcutaneous vs. orthotopic) can significantly impact the results and should be chosen based on the specific research question. [21][25] Methodology:

  • Cell Preparation: Culture human cancer cells (e.g., HCT-116) to ~80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 50 million cells/mL.

  • Tumor Implantation: Subcutaneously inject 5 million cells (in 100 µL) into the right flank of 6-8 week old female athymic nude mice.

  • Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 10% Solutol) daily via oral gavage.

    • Test Compound Group(s): Administer the pyrimidine analog at a predetermined dose (e.g., 50 mg/kg) following the same schedule and route.

    • Positive Control Group (Optional): Administer a standard-of-care drug (e.g., 5-FU) to benchmark the efficacy of the test compound.

  • Monitoring and Measurement:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. [22] * Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and weigh them. Analyze the data by comparing the final tumor weights/volumes between the treated and control groups.

cluster_2Preclinical Evaluation WorkflowstartNovel AnalogSynthesisinvitroIn Vitro Screeningstart->invitromttCytotoxicity Assay(e.g., MTT)invitro->mttkinaseTarget-Based Assay(e.g., Kinase)invitro->kinasedecision1ActiveCompound?mtt->decision1kinase->decision1invivoIn Vivo Efficacy Testingdecision1->invivoYesstopStopdecision1->stopNoxenograftXenograft Modelinvivo->xenograftdecision2Efficacious &Non-Toxic?xenograft->decision2endLead Candidate forFurther Developmentdecision2->endYesdecision2->stopNo

Caption: A streamlined workflow for advancing a synthesized compound from initial in vitro screening to in vivo validation in preclinical models.

Conclusion

The this compound scaffold is a powerful and versatile platform for the discovery of novel therapeutic agents. Through systematic chemical modification guided by robust SAR principles, it is possible to develop analogs with potent and selective biological activities, ranging from broad-spectrum cytotoxic agents to highly specific kinase inhibitors. The experimental workflows detailed in this guide provide a validated framework for the evaluation of these compounds, enabling researchers to generate the high-quality, reproducible data necessary to advance promising candidates through the drug discovery pipeline. As our understanding of cancer biology deepens, the rational design of pyrimidine analogs will undoubtedly continue to yield innovative and effective therapies.

References

  • Jin, K., et al. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]

  • Dykes, D.J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Research. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Osawa, Y., et al. (1991). Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition. PubMed. [Link]

  • Osawa, Y., et al. (1991). Antitumor Activity of Fluoropyrimidines and Thymidylate Synthetase Inhibition. PMC - NIH. [Link]

  • Sethy, C., et al. (2021). Fluoropyrimidine Modulation of the Anti-Tumor Immune Response—Prospects for Improved Colorectal Cancer Treatment. MDPI. [Link]

  • Hori, K., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]

  • Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]

  • Sethy, C., et al. (2020). Improved anti-Tumor Activity of the Fluoropyrimidine Polymer CF10 in pre-Clinical Colorectal Cancer Models thru Distinct Mechanistic and Pharmacological Properties. PMC. [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Creative Biolabs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Drew, L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • Lin, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link]

  • Khan, I., et al. (2017). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. PMC - NIH. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (n.d.). SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. [Link]

  • Johnston, C.D., et al. (2022). The cancer chemotherapeutic 5-fluorouracil is a potent Fusobacterium nucleatum inhibitor and its activity is modified by intratumoral microbiota. PubMed. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. ResearchGate. [Link]

  • Molbase. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Molbase. [Link]

  • Google Patents. (n.d.). CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
  • Mund, M., et al. (2021). Differential functionality of fluoropyrimidine nucleosides for safe cancer therapy. PMC - NIH. [Link]

  • Tan, M.L., et al. (2018). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC - NIH. [Link]

  • Grem, J.L. (2012). Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of C-6 analogues. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Villalobos-Hernandez, J.R., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Iqbal, S., & Lenz, H.J. (2004). Capecitabine: the new generation of fluoropyrimidines in colorectal cancer. PubMed. [Link]

  • Gentry, S., et al. (1998). Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. [Link]

  • Wang, G., et al. (2015). Synthesis and biological evaluation of 4-substituted fluoronucleoside analogs for the treatment of hepatitis B virus infection. PubMed. [Link]

Sources

Purity analysis of synthesized 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Analysis of Synthesized 4-Chloro-6-fluoropyrimidine for Pharmaceutical Applications

Introduction: The Critical Role of a Key Building Block

This compound is a crucial heterocyclic intermediate in modern medicinal chemistry. Its significance is prominently highlighted in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent triazole antifungal agents like Voriconazole.[1][2][3] In the intricate pathway of drug development, the purity of such a foundational building block is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even minute quantities of process-related or isomeric impurities can lead to downstream reaction failures, the formation of toxic by-products, and significant regulatory hurdles.

This guide, written from the perspective of a senior application scientist, provides an in-depth, objective comparison of the primary analytical techniques for assessing the purity of synthesized this compound. We will move beyond simple procedural lists to explore the causality behind methodological choices, enabling researchers and drug development professionals to design and implement a robust, self-validating quality control strategy.

Chapter 1: The Synthetic Landscape and Anticipated Impurities

To effectively analyze the purity of a compound, one must first understand its origin. A prevalent synthetic route to this compound involves the chlorination of its corresponding hydroxyl precursor, 4-hydroxy-6-fluoropyrimidine, using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).[1][4] This reaction is typically conducted in an aprotic solvent like dichloromethane (DCM) with an organic base, such as triethylamine, to neutralize the HCl generated.

This synthetic pathway, while effective, can introduce a predictable profile of impurities that must be monitored:

  • Unreacted Starting Material: Incomplete conversion will leave residual 4-hydroxy-6-fluoropyrimidine.

  • By-products of Degradation or Side-Reactions: The reactive nature of the reagents can lead to the formation of undesired pyrimidine derivatives.

  • Positional Isomers: If the precursor synthesis is not perfectly regioselective, isomeric impurities may be carried through.[5]

  • Residual Solvents and Reagents: Trace amounts of dichloromethane, triethylamine, or hydrolysis products of POCl₃ may persist after workup.

The following diagram illustrates this common synthetic route and the potential points of impurity introduction.

Synthesis_Impurities SM 4-hydroxy-6-fluoropyrimidine (Starting Material) Product This compound (Target Product) SM->Product Chlorination Reaction Reagents POCl₃, Triethylamine Dichloromethane (Solvent) Reagents->SM Impurity_SM Residual Starting Material Product->Impurity_SM Source: Incomplete Reaction Impurity_Byproduct Reaction By-products Product->Impurity_Byproduct Source: Side Reactions Impurity_Residuals Residual Solvents/Reagents Product->Impurity_Residuals Source: Inadequate Purification

Caption: Synthetic route showing potential sources of impurities.

Chapter 2: Primary Purity Assessment: A Comparative Analysis of Separation Techniques

For routine quality control and quantitative purity assessment, chromatographic techniques are the industry standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary insights into the purity profile of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in pharmaceuticals due to its high resolving power, reproducibility, and suitability for non-volatile compounds.[6] A reversed-phase method is ideal for separating the moderately polar this compound from more polar (e.g., the hydroxyl starting material) or less polar impurities.

Detailed Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for ensuring sharp peak shapes by suppressing the ionization of any free silanol groups on the column packing.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both phases for 15 minutes via sonication or vacuum filtration to prevent bubble formation in the pump heads.[7]

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase (e.g., 50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size. This provides a robust, general-purpose stationary phase for retaining the analyte.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. The pyrimidine ring contains a chromophore that absorbs strongly at this wavelength.

    • Injection Volume: 10 µL.

    • Gradient Program: A gradient elution is superior to an isocratic one for this application, as it allows for the effective elution of both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime.

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Re-equilibration at 30% B

  • Data Analysis: Purity is typically reported as area percent (Area %) by integrating the main product peak and all impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally powerful technique that combines the separation prowess of gas chromatography with the definitive identification capabilities of mass spectrometry.[8] It is ideal for analyzing thermally stable and volatile compounds, making it perfect for identifying residual solvents and confirming the molecular weight of the target compound.[9][10]

Detailed Experimental Protocol: GC-MS

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). This type of column separates compounds primarily based on their boiling points.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C. This ensures rapid volatilization of the sample without thermal degradation.

    • Oven Temperature Program:

      • Initial: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level creates reproducible fragmentation patterns for library matching.

    • Mass Range: Scan from m/z 40 to 450. This range covers the expected fragments and the molecular ion.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity. The mass spectrum of the main peak should be extracted and checked for the correct molecular ion (m/z ~132.5 for C₄H₂ClFN₂).[9]

Comparative Analysis: HPLC vs. GC-MS
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Justification
Primary Application Quantitative Purity & Impurity ProfilingConfirmatory ID & Volatile Impurity AnalysisHPLC excels at precise quantification. GC-MS excels at structural confirmation via mass and identifying low-boiling-point impurities.
Analyte Suitability Excellent for non-volatile & thermally labile compoundsRequires analytes to be volatile & thermally stableThis compound is suitable for both, allowing them to be used as complementary techniques.
Identification Power Low (based on retention time comparison to a standard)High (provides molecular weight and a fragmentation pattern)The mass spectrum from GC-MS provides a structural fingerprint, which is far more definitive than a retention time.
Quantitative Accuracy High (UV response is generally linear over a wide range)Moderate (requires careful calibration, can have matrix effects)HPLC with UV detection is the gold standard for routine quantitative quality control in pharmaceutical labs.
Detection of By-products Superior for detecting non-volatile, polar impurities (e.g., starting material)May miss non-volatile or thermally unstable impuritiesThe hydroxyl precursor would likely not elute from a GC column under standard conditions, making HPLC essential for its detection.
Detection of Solvents Poor (most solvents elute in the solvent front)Superior for detecting and quantifying residual solventsGC is the standard method for residual solvent analysis due to its ability to separate highly volatile components.

Chapter 3: Orthogonal Verification via NMR Spectroscopy

While chromatography provides essential information on purity percentage, it relies on the separation of components. Nuclear Magnetic Resonance (NMR) spectroscopy offers an orthogonal, non-separative analysis that provides unambiguous structural confirmation.[11] For a novel synthesis, obtaining a full set of NMR spectra is a non-negotiable step to validate the identity of the product.

  • ¹H NMR: Will confirm the presence and connectivity of the two protons on the pyrimidine ring.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • ¹⁹F NMR: Is highly sensitive and will show a single resonance, confirming the presence of the fluorine atom. The coupling patterns between ¹H, ¹³C, and ¹⁹F provide definitive proof of the molecule's structure.

Crucially, NMR can detect impurities that may co-elute with the main peak in HPLC, especially structurally similar isomers. The presence of small, unidentifiable peaks or incorrect integration ratios in the ¹H NMR spectrum is a clear red flag that warrants further investigation.

Chapter 4: An Integrated, Self-Validating Workflow for Purity Analysis

Relying on a single analytical technique is insufficient for robust quality control. A comprehensive and self-validating workflow leverages the strengths of each method to provide a complete picture of the sample's purity and identity.

Workflow cluster_0 Initial Synthesis Batch cluster_1 Comprehensive Characterization (First Batch / Reference) cluster_2 Routine Quality Control (Subsequent Batches) cluster_3 Final Decision Start Synthesized Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Start->NMR Structural Confirmation GCMS_ID GC-MS Analysis Start->GCMS_ID MW Confirmation HPLC Quantitative HPLC Start->HPLC Purity Assay GCMS_Res GC for Residual Solvents (If required) Start->GCMS_Res Decision Release or Reprocess Batch NMR->Decision Structure Verified? GCMS_ID->Decision MW Verified? HPLC->Decision Purity > 99.5%? GCMS_Res->Decision Solvents < Limit?

Caption: Integrated workflow for purity analysis.

Workflow Steps:

  • Initial Batch Characterization: The first successful synthesis batch must undergo comprehensive analysis.

    • NMR Spectroscopy: Confirm the absolute chemical structure. This batch now serves as the characterized reference standard.

    • GC-MS: Confirm the molecular weight and identify any major volatile impurities.

  • Routine QC: Subsequent batches can be analyzed using a more streamlined process.

    • HPLC: Run the validated HPLC method to determine the purity percentage against the now-established reference standard. This is the primary release-determining test.

    • Residual Solvents: If process changes occur or if solvents are a known issue, a dedicated GC-headspace analysis should be performed.

This integrated approach ensures that the material's identity is confirmed initially and its purity is quantified reliably for every subsequent batch, creating a trustworthy and scientifically sound quality control system.

References

  • This compound | C4H2ClFN2 | CID 583328. PubChem, NIH. Available at: [Link]

  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API. AKJournals. Available at: [Link]

  • CAS 137234-74-3: 4-Chloro-6-ethyl-5-fluoropyrimidine. Molekula. Available at: [Link]

  • CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. Pharmaffiliates. Available at: [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PMC, NIH. Available at: [Link]

  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.Google Patents.
  • Investigation of halogenated pyrimidines by X-ray photoemission spectroscopy and theoretical DFT methods. PubMed. Available at: [Link]

  • Investigation of Halogenated Pyrimidines by X-ray Photoemission Spectroscopy and Theoretical DFT Methods. ACS Publications. Available at: [Link]

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. EPFL. Available at: [Link]

  • Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC, NIH. Available at: [Link]

  • Synthesis of chloro, fluoro, and nitro derivatives of 7‐amino‐5‐aryl‐6‐cyano‐5 H ‐pyrano pyrimidin‐2,4‐diones... ResearchGate. Available at: [Link]

  • Route selection in the synthesis of C-4 and C-6 substituted thienopyrimidines. ResearchGate. Available at: [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

  • Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science... MDPI. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

  • Exact mass GC-MS analysis: Protocol, database, advantages and application to plant metabolic profiling. PubMed. Available at: [Link]

  • 4-Chloro-6-methyl-2-phenylpyrimidine | C11H9ClN2 | CID 598255. PubChem, NIH. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-6-ethyl-5-fluoropyrimidine

4-Chloro-6-ethyl-5-fluoropyrimidine is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the broad-spectrum triazole antifungal agent, Voriconazole.[1][2][3] The precise arrangement of its substituents—a reactive chlorine atom at the 4-position, an ethyl group at the 6-position, and a fluorine atom at the 5-position—provides a scaffold ripe for elaboration into complex, biologically active molecules. For researchers and drug development professionals, the efficient, scalable, and safe synthesis of this intermediate is paramount to ensuring a reliable supply chain for both clinical studies and commercial manufacturing.

This guide provides a comparative analysis of the primary synthesis routes to 4-Chloro-6-ethyl-5-fluoropyrimidine. We will delve into the mechanistic underpinnings of these pathways, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages in terms of yield, purity, cost-effectiveness, and scalability.

Route 1: The Predominant Pathway - Chlorination of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

The most widely adopted and well-documented method for preparing 4-Chloro-6-ethyl-5-fluoropyrimidine involves the chlorination of its corresponding hydroxypyrimidine precursor, 6-ethyl-5-fluoropyrimidin-4(3H)-one.[4][5] This approach is favored for its high efficiency and consistently high yields. The overall synthetic strategy is a two-stage process: first, the construction of the pyrimidine ring to form the hydroxypyrimidine intermediate, followed by its chlorination.

Stage 1: Synthesis of the Hydroxypyrimidine Precursor

The synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one is a crucial first step. A common and effective method involves the cyclization of a β-ketoester with a suitable nitrogen-containing reagent.

A robust method starts with readily available α-fluoropropionoacetate (methyl or ethyl ester), which undergoes enamination with ammonia. The resulting enamine is then cyclized with formamide in the presence of a base like sodium methoxide to yield the desired 6-ethyl-5-fluoro-4-hydroxypyrimidine.[5][6] This method is particularly advantageous for industrial-scale production due to the use of inexpensive and readily available reagents.[5]

An alternative approach utilizes formamidine acetate for the cyclization step, which can also provide good yields.[7] However, formamidine acetate is generally more expensive than formamide, potentially impacting the overall cost-effectiveness of the synthesis.[7]

Experimental Protocol: Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one from Methyl 2-fluoro-3-oxovalerate [7]

  • Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate (0.6 mol) in formamide (130 mL) with cooling to maintain a maximum temperature of 50°C.

  • After approximately 1 hour, or once ammonia uptake ceases, residual ammonia is removed by purging with nitrogen and applying a vacuum.

  • The reaction mixture is then added dropwise to a 30% solution of sodium methoxide in methanol (450 mL) at 50°C.

  • An additional portion of formamide (50 mL) is added, and the mixture is heated at 50°C for 3 hours.

  • Volatile components are removed under vacuum.

  • The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are concentrated to yield the crude product, which can be recrystallized from cold acetone. A yield of approximately 40% has been reported for this method.[7]

Stage 2: Chlorination with Phosphoryl Chloride (POCl₃)

The conversion of the hydroxyl group of 6-ethyl-5-fluoropyrimidin-4(3H)-one to a chlorine atom is most commonly achieved using phosphoryl chloride (POCl₃).[4][8] This reaction is highly effective, with reported yields often exceeding 95%.[4]

The mechanism of this reaction involves the activation of the pyrimidine's hydroxyl group by POCl₃, followed by nucleophilic attack of the chloride ion. The use of a tertiary amine base, such as triethylamine or N,N-dimethylformamide, is common to neutralize the HCl generated during the reaction.[4]

Experimental Protocol: Chlorination of 6-Ethyl-5-fluoropyrimidin-4(3H)-one [4]

  • In a suitable reactor, 6-ethyl-5-fluoropyrimidin-4(3H)-one (35.2 mol) is suspended in dichloromethane (20 L).

  • Triethylamine (35.6 mol) is added to the stirred mixture.

  • Phosphoryl chloride (38.8 mol) is added portion-wise over 3 hours, ensuring the reaction temperature is maintained below 35°C.

  • The reaction mixture is then heated to reflux (40-48°C) for 3 hours.

  • After cooling to 5°C, 3.7 M hydrochloric acid (20 L) is carefully added over 1 hour.

  • The layers are separated, and the aqueous phase is extracted twice with dichloromethane (2 x 5.0 L).

  • The combined organic layers are washed with water (5.0 L) and concentrated under reduced pressure to afford 4-Chloro-6-ethyl-5-fluoropyrimidine as a brown liquid.

  • This procedure has been reported to yield the product in 99% with a purity of 99.6% by HPLC.[4]

Causality Behind Experimental Choices and Field-Proven Insights
  • Choice of Chlorinating Agent: POCl₃ is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. Its liquid form also allows it to be used as a solvent in some cases, although co-solvents like dichloromethane are often used to improve solubility and moderate reactivity.[9]

  • Role of the Base: The addition of a base like triethylamine is crucial to scavenge the HCl produced. This prevents the protonation of the pyrimidine ring, which would deactivate it towards the desired reaction.

  • Temperature Control: The initial addition of POCl₃ is often done at a reduced temperature to control the exothermic reaction. Subsequent heating to reflux is necessary to drive the reaction to completion.

  • Work-up Procedure: The quenching of the reaction with aqueous acid must be performed cautiously due to the violent reaction of residual POCl₃ with water.[9] The subsequent extractions and washes are standard procedures to isolate and purify the product.

Alternative Synthetic Considerations

While the chlorination of the hydroxypyrimidine is the dominant route, it is instructive to consider alternative strategies, particularly those that might offer advantages in specific contexts, such as avoiding the use of POCl₃ or starting from different precursors.

Route 2: Synthesis from Dichloropyrimidines

An alternative conceptual approach involves starting with a di- or trichloropyrimidine and selectively introducing the ethyl and fluoro groups. For instance, a starting material like 2,4,6-trichloropyrimidine could potentially undergo regioselective Suzuki coupling to introduce an aryl group (as a proxy for the ethyl group in this example) at the 6-position, followed by amination at the 4-position.[2] While not a direct synthesis of the target molecule, this highlights the principle of building the substitution pattern on a pre-halogenated core. The challenge in this approach lies in achieving the desired regioselectivity for the introduction of the ethyl and fluoro groups, which can be difficult to control.

Route 3: Novel Ring Formation Strategies

Research into pyrimidine synthesis is ongoing, with new methods continually being developed. For example, formal [3+3] cycloadditions between 4,5-dihydro-1,2,4-oxadiazoles and chromium alkoxy alkynyl Fischer carbene complexes have been reported for the synthesis of pyrimidin-4(3H)-ones.[10] While this specific method has not been applied to 4-Chloro-6-ethyl-5-fluoropyrimidine, it represents a modern approach to pyrimidine ring construction that could potentially be adapted in the future.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Chlorination of HydroxypyrimidineRoute 2 (Conceptual): From Dichloropyrimidines
Yield Excellent (typically >95%)Highly variable and dependent on regioselectivity
Purity High (often >99% after work-up)Potentially lower due to regioisomeric byproducts
Cost-Effectiveness Generally high due to inexpensive starting materialsPotentially higher due to more complex starting materials and catalysts
Scalability Proven for industrial scaleLess established and potentially more challenging to scale
Safety Concerns Use of hazardous POCl₃, exothermic quenchingMay involve organometallic reagents and catalysts
Environmental Impact Generation of phosphate wasteDependent on the specific reagents and solvents used

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Route 1: Chlorination of Hydroxypyrimidine cluster_0a Stage 1: Precursor Synthesis cluster_0b Stage 2: Chlorination cluster_1 Route 2 (Conceptual): From Dichloropyrimidines A α-Fluoropropionoacetate B Enamine Intermediate A->B NH3 C 6-Ethyl-5-fluoropyrimidin-4(3H)-one B->C Formamide, Sodium Methoxide D 6-Ethyl-5-fluoropyrimidin-4(3H)-one E 4-Chloro-6-ethyl-5-fluoropyrimidine D->E POCl3, Triethylamine F Dichloropyrimidine G Intermediate F->G Introduction of Ethyl/Fluoro Groups H 4-Chloro-6-ethyl-5-fluoropyrimidine G->H Further Modification

Caption: Overview of the primary and conceptual synthetic routes to 4-Chloro-6-ethyl-5-fluoropyrimidine.

Challenges and Mitigation in Industrial Scale-Up

While the POCl₃-based chlorination is highly effective, its translation to an industrial scale presents several challenges that require careful consideration and engineering solutions:

  • Handling of POCl₃: Phosphoryl chloride is a corrosive and water-reactive substance.[9] Large-scale operations necessitate closed systems and specialized handling procedures to minimize operator exposure and prevent accidental contact with moisture.

  • Exothermic Quenching: The quenching of excess POCl₃ is highly exothermic and can lead to dangerous temperature and pressure increases if not properly controlled.[11] Industrial processes often employ carefully controlled addition rates, efficient cooling systems, and sometimes alternative quenching agents to manage this hazard.

  • Waste Management: The use of excess POCl₃ and subsequent quenching generates significant amounts of acidic phosphate waste, which requires neutralization and proper disposal, adding to the environmental and economic cost of the process.

  • Solvent-Free Alternatives: To address some of these challenges, solvent-free chlorination methods using equimolar amounts of POCl₃ in a sealed reactor have been developed.[12][13][14] These approaches reduce waste and simplify the work-up, offering a greener and potentially safer alternative for large-scale production.

Conclusion

The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine is a well-established process, with the chlorination of 6-ethyl-5-fluoropyrimidin-4(3H)-one using phosphoryl chloride being the most reliable and high-yielding route. The synthesis of the hydroxypyrimidine precursor from inexpensive starting materials further enhances the economic viability of this pathway for industrial applications.

However, researchers and process chemists must be mindful of the inherent safety and environmental challenges associated with the use of POCl₃. The development and implementation of robust safety protocols, controlled reaction conditions, and efficient waste management are critical for the successful and sustainable production of this key pharmaceutical intermediate. As synthetic methodology continues to evolve, the exploration of alternative, greener routes will undoubtedly remain an area of active research, aiming to further optimize the synthesis of this and other vital building blocks for the pharmaceutical industry.

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. (n.d.). Retrieved January 6, 2026, from [Link]

  • AU2008284593A1 - Process for preparing voriconazole - Google Patents. (n.d.).
  • Synthesis of 2,5-difluoro-4-chloropyrimidine - PrepChem.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. (n.d.).
  • CN102190628A - Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole - Google Patents. (n.d.).
  • CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents. (n.d.).
  • Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. (2021). Organic Process Research & Development, 25(2), 276-286. [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents. (n.d.).
  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). 8(23), 5255-5258. [Link]

  • EP1042303A1 - Chloropyrimidine process - Google Patents. (n.d.).
  • Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Patsnap Eureka. (n.d.). Retrieved January 6, 2026, from [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF - European Patent Office - EP 3929191 A1 - EPO. (n.d.). Retrieved January 6, 2026, from [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. (n.d.). Retrieved January 6, 2026, from [Link]

  • Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed. (2023). 88(6), e202300176. [Link]

  • NOTE An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. (2012). Asian Journal of Chemistry, 24(3), 1409-1410.
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • AU2008284593A1 - Process for preparing voriconazole - Google Patents. (n.d.).
  • A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API - AKJournals. (n.d.). Retrieved January 6, 2026, from [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF - European Patent Office - EP 3929191 A1 - EPO. (n.d.). Retrieved January 6, 2026, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl 3 - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Publishing. (n.d.). Retrieved January 6, 2026, from [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]

  • An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol | Asian Journal of Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]

  • Malonic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 6, 2026, from [Link]

  • Show related. (n.d.). Retrieved January 6, 2026, from [Link]

  • CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]

  • Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

  • Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio) - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

  • Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.). Retrieved January 6, 2026, from [Link]

  • Synthesis and Biological Screening of 5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]

  • Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 4-Chloro-6-ethyl-5-fluoropyrimidine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, pyrimidine scaffolds are of paramount importance. 4-Chloro-6-ethyl-5-fluoropyrimidine, in particular, serves as a critical building block for a variety of bioactive molecules, including the broad-spectrum antifungal agent Voriconazole. The chemical reactivity of this intermediate, centered on the C4-chloro substituent, allows for facile diversification through various synthetic transformations. However, the introduction of new functionalities necessitates rigorous and unambiguous structural validation. An error in structural assignment at an early stage can lead to the costly and time-consuming pursuit of erroneous lead compounds.

This guide provides a comprehensive framework for researchers, medicinal chemists, and process development scientists to confidently validate the structures of products derived from 4-Chloro-6-ethyl-5-fluoropyrimidine. We will move beyond simple data reporting to explore the causality behind experimental choices, establishing a self-validating system of analysis. The guide will compare and contrast the outcomes of common reactions and detail the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—to provide unequivocal structural proof.

Part 1: Key Synthetic Transformations and Mechanistic Considerations

The reactivity of 4-Chloro-6-ethyl-5-fluoropyrimidine is dominated by the lability of the C4-chloro group, which is activated towards displacement by the electron-withdrawing nature of the pyrimidine ring nitrogens. This makes it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrimidine ring readily undergoes addition-elimination reactions with a variety of nucleophiles. Attack is overwhelmingly favored at the C4 position over the C2 position. This regioselectivity can be rationalized by considering the stability of the negatively charged Meisenheimer intermediate; attack at C4 allows for delocalization of the negative charge onto one of the ring nitrogens without disrupting the aromaticity of the entire system as significantly as an attack at C2.

Typical Nucleophiles:

  • N-nucleophiles: Primary and secondary amines, anilines, imidazoles.

  • O-nucleophiles: Alcohols, phenols (typically as corresponding alkoxides/phenoxides).

  • S-nucleophiles: Thiols, thiophenols.

Palladium-Catalyzed Cross-Coupling Reactions

For the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds where the nucleophile is less reactive, palladium-catalyzed cross-coupling reactions are indispensable tools.

This reaction creates a C-C bond between the pyrimidine C4 position and an sp2- or sp3-hybridized carbon from an organoboron reagent (e.g., a boronic acid or ester). The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

A powerful method for forming C-N bonds, this reaction couples the aryl chloride with a primary or secondary amine. It often provides access to arylamines that are difficult to synthesize via classical SNAr methods, particularly with less nucleophilic amines. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields.

Part 2: The Analytical Workflow: A Multi-Technique Validation Strategy

No single analytical technique provides a complete structural picture. A robust validation strategy relies on the synergistic use of NMR, MS, and, when possible, X-ray crystallography. This workflow ensures the confirmation of identity, purity, and connectivity.

Analytical_Workflow cluster_synthesis Synthesis cluster_validation Structure Validation Start 4-Chloro-6-ethyl- 5-fluoropyrimidine Reaction S_N_Ar or Cross-Coupling Start->Reaction Product Crude Product Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Connectivity & Purity MS Mass Spectrometry (Confirm MW) Product->MS Identity Check Xray X-ray Crystallography (If Crystalline) NMR->Xray Confirm 3D Structure Final Validated Structure NMR->Final MS->Final Xray->Final

Caption: General workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the chemical environment of magnetically active nuclei. For derivatives of 4-Chloro-6-ethyl-5-fluoropyrimidine, ¹H, ¹³C, and ¹⁹F NMR are all essential.

The proton NMR spectrum provides the initial and most direct evidence of a successful transformation.

  • Disappearance of Starting Material: The singlet corresponding to the C2-H of the starting material (typically observed around δ 8.70 ppm in CDCl₃) should be absent in the purified product.

  • Appearance of New Signals: New resonances corresponding to the protons of the newly introduced group will appear. Their integration, chemical shift, and multiplicity are diagnostic.

  • Shifts in Existing Signals: The chemical shifts of the ethyl group protons (a quartet and a triplet) will change depending on the new C4 substituent. An electron-donating group will typically cause an upfield shift (to lower ppm), while an electron-withdrawing group will cause a downfield shift.

Given the presence of a fluorine atom, ¹⁹F NMR is a uniquely powerful tool. It offers a wide chemical shift range and high sensitivity, making it excellent for assessing reaction completion and purity. The chemical shift of the fluorine atom at the C5 position is highly sensitive to electronic changes at the adjacent C4 position, providing irrefutable evidence of substitution.

CompoundKey ¹H NMR Signals (CDCl₃)Expected ¹⁹F NMR Shift (Relative)
Starting Material: 4-Chloro-6-ethyl-5-fluoropyrimidineδ 8.70 (s, 1H, H-2), 2.90 (q, 2H, CH₂), 1.34 (t, 3H, CH₃)Reference
Product Example 1: 4-Anilino-6-ethyl-5-fluoropyrimidineδ ~8.5 (s, 1H, H-2), 7.0-7.5 (m, 5H, Ar-H), ~6.8 (br s, 1H, NH), 2.8 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)Significant Δδ from reference
Product Example 2: 4-Ethoxy-6-ethyl-5-fluoropyrimidineδ ~8.6 (s, 1H, H-2), ~4.5 (q, 2H, OCH₂), 2.8 (q, 2H, CH₂), ~1.4 (t, 3H, OCH₂CH₃), 1.3 (t, 3H, CH₃)Significant Δδ from reference
Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is critical for confirming that the reaction has produced a product of the correct molecular weight.

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) of the molecular ion. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the determination of the elemental formula.

  • Isotopic Pattern: For the starting material, the presence of chlorine results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (due to the natural abundance of ³⁵Cl and ³⁷Cl). The absence of this pattern in the product is a strong indicator that the chlorine atom has been displaced.

  • Fragmentation Analysis: The fragmentation pattern can provide corroborating structural evidence. Common fragmentation pathways for these derivatives include the loss of the ethyl group (M-29) or cleavage of the newly formed C4-substituent bond.

CompoundFormulaMolecular Weight ( g/mol )Expected M⁺ (m/z) for ³⁵Cl
Starting Material C₆H₆ClFN₂160.58160
Product Example 1 (Anilino) C₁₂H₁₂FN₃217.24217
Product Example 2 (Ethoxy) C₈H₁₁FN₂O170.19170
Single-Crystal X-ray Crystallography: The Definitive Proof

For products that can be obtained as single crystals of sufficient quality, X-ray crystallography provides an unambiguous, three-dimensional map of the molecule. It is the gold standard for structure determination, confirming not only the connectivity but also the precise bond lengths, angles, and any relevant stereochemistry. While not a high-throughput technique, obtaining a crystal structure for a key intermediate or final compound provides the ultimate level of confidence.

Part 3: Catalytic Cycles in Cross-Coupling

Understanding the reaction mechanism is key to troubleshooting and optimization. The following diagrams illustrate the catalytic cycles for the two major cross-coupling reactions discussed.

Suzuki_Coupling pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂-X oa->pd2_complex Ar-X tm Transmetalation pd2_r Ar-Pd(II)L₂-R tm->pd2_r [R-B(OR)₃]⁻ re Reductive Elimination re->pd0 product Ar-R re->product arx Ar-X boronic R-B(OR)₂ boronate [R-B(OR)₃]⁻ base Base

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig pd0 Pd(0)L oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)L-X amine_assoc Amine Association pd2_complex->amine_assoc R₂NH pd2_amine [Ar-Pd(II)L(HNR₂)]⁺X⁻ deprotonation Deprotonation (Base) amido_complex Ar-Pd(II)L(NR₂) re Reductive Elimination re->pd0 product Ar-NR₂ re->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 4: Detailed Experimental Protocols

Trustworthiness in science is built on reproducibility. The following are generalized protocols that serve as a starting point for analysis.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry product into a clean NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key analyte resonances.

  • Mixing: Cap the tube and invert several times to ensure a homogeneous solution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Acquire a ¹⁹F NMR spectrum (proton-decoupled). This is often very fast due to the high sensitivity of the ¹⁹F nucleus.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time (hours) due to the low natural abundance of ¹³C.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra correctly (e.g., to residual solvent peak for ¹H and ¹³C, or an external standard for ¹⁹F). Integrate the ¹H spectrum to determine proton ratios.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter into an LC vial.

  • Method Development: Choose a suitable HPLC column (e.g., C18) and mobile phase (e.g., a gradient of water/acetonitrile with 0.1% formic acid). Formic acid is often added to promote ionization.

  • Injection and Analysis: Inject a small volume (1-5 µL) of the sample.

  • Data Interpretation:

    • Examine the chromatogram for a single major peak, indicating the purity of the sample.

    • Analyze the mass spectrum corresponding to this peak. Identify the molecular ion peak and confirm that its m/z value matches the expected molecular weight of the product.

    • If using HRMS, confirm that the measured exact mass is within a 5 ppm error tolerance of the calculated exact mass.

Conclusion

The validation of reaction products of 4-Chloro-6-ethyl-5-fluoropyrimidine is a critical step in the synthesis of novel chemical entities. A superficial analysis is insufficient; a rigorous, multi-technique approach is mandatory for scientific integrity. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR spectroscopy with the definitive molecular weight confirmation from mass spectrometry, researchers can build a robust and defensible structural assignment. For crystalline materials, single-crystal X-ray diffraction offers the final, incontrovertible proof. This guide provides the strategic framework and practical insights necessary to navigate the analytical challenges, ensuring that the structures assigned to these valuable pyrimidine derivatives are correct, reliable, and built on a solid foundation of experimental data.

A Comparative Guide to the Efficacy of Voriconazole Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a critical second-generation triazole antifungal agent, is indispensable in the treatment of severe fungal infections.[1][2] Its complex stereochemistry necessitates a synthesis process that is not only efficient but also meticulously controlled to ensure the desired enantiomeric purity and minimize impurities that could impact therapeutic efficacy and patient safety. This guide provides an in-depth comparison of the primary synthetic routes to voriconazole, focusing on the key intermediates that define these pathways. We will dissect the impact of these intermediates on the final product's purity, yield, impurity profile, and ultimately its biological efficacy, supported by experimental data and established analytical protocols.

Introduction: The Synthetic Challenge of Voriconazole

Voriconazole possesses two stereocenters, resulting in four possible stereoisomers. The therapeutically active enantiomer is the (2R, 3S)-isomer. The core challenge in voriconazole synthesis lies in achieving high diastereoselectivity and enantioselectivity to maximize the yield of this specific isomer while controlling the formation of other stereoisomers and process-related impurities.[3] The choice of key intermediates and the corresponding reaction pathway is paramount in addressing this challenge. Two major synthetic strategies have emerged, broadly categorized by the nature of the key pyrimidine intermediate and the coupling reaction employed.

Major Synthetic Pathways and Key Intermediates

The synthesis of voriconazole typically involves the coupling of two key fragments: a substituted pyrimidine ring and a difluorophenyl-triazole ethanol moiety. The primary divergence in synthetic routes lies in the activation of the pyrimidine component for the crucial C-C bond formation.

Route A: The Organolithium Approach

This route involves the use of a pre-formed organolithium reagent derived from a pyrimidine intermediate.

  • Key Intermediates:

    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Ketone Intermediate)

    • 4-chloro-6-ethyl-5-fluoropyrimidine (Pyrimidine Intermediate)

The synthesis proceeds via the deprotonation of 4-chloro-6-ethyl-5-fluoropyrimidine using a strong base like lithium diisopropylamide (LDA) at very low temperatures, followed by reaction with the ketone intermediate.[1][4]

Route B: The Reformatsky-Type (Organozinc) Approach

This pathway utilizes an in-situ generated organozinc reagent in a Reformatsky-type reaction.

  • Key Intermediates:

    • 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Ketone Intermediate)

    • 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine or similar halogenated ethyl pyrimidines (Activated Pyrimidine Intermediate)

In this route, the activated pyrimidine intermediate reacts with zinc powder (often activated with lead and iodine) to form an organozinc species, which then adds to the ketone intermediate.[1][5][6]

Comparative Efficacy Analysis: A Tale of Two Routes

The choice between these synthetic routes has significant implications for the overall efficiency of the synthesis and the quality of the final voriconazole product. The efficacy, in this context, is a composite of yield, diastereoselectivity, and the impurity profile.

ParameterRoute A (Organolithium)Route B (Organozinc/Reformatsky)Rationale & Implications
Diastereoselectivity Poor (~1:1 ratio of desired to undesired diastereomers)[1]Excellent (up to 12:1 ratio of desired to undesired diastereomers)[4][5]Higher diastereoselectivity in Route B significantly simplifies purification and increases the yield of the desired racemic pair, reducing the burden on the subsequent chiral resolution step.
Product Conversion Low (~20%)[1]High (>60%)[1]The higher conversion in Route B translates to a more efficient process with less unreacted starting material to be removed, improving overall yield and process economy.
Process Conditions Requires cryogenic temperatures (-70°C to -50°C) and handling of pyrophoric and unstable organolithium reagents.[1][3]Milder reaction conditions (typically 8-25°C).[1] Avoids the use of highly reactive organolithium species.The operational simplicity and enhanced safety profile of Route B make it more amenable to large-scale industrial production.
Key Impurity Profile Potential for impurities arising from the instability of the lithium anion and enolization of the ketone.[1]Positional isomers and desfluoro impurities can arise from the starting materials, particularly the difluorobenzene.[1][7] The use of lead as a zinc activator is a concern due to its high toxicity.[8]Stringent control of starting material quality is crucial for both routes. Route B presents a specific challenge with potential heavy metal contamination if lead is used.

The Impact of Intermediates on Final Product Purity and Biological Efficacy

The ultimate goal of any synthetic route is to produce voriconazole that meets stringent purity requirements for pharmaceutical use. Impurities can arise from the starting materials, intermediates, or by-products of the reaction.[9]

Positional Isomers: The synthesis of the key raw material, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, can be contaminated with other isomers of difluorobenzene, leading to the formation of positional isomers of voriconazole (e.g., (2R,3S)-2-(2,5-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol).[1] These isomers may have similar physicochemical properties to voriconazole, making them difficult to remove, and could potentially have different pharmacological and toxicological profiles.

Stereoisomers: The presence of the undesired (2S,3R), (2R,3R), and (2S,3S) stereoisomers is a primary concern. While the (2S,3R) enantiomer is the mirror image of the active drug, the diastereomers ((2R,3R) and (2S,3S)) are distinct chemical entities with different spatial arrangements and are considered impurities.[9] The biological activity and safety of these stereoisomers are not well-characterized, and their presence must be strictly controlled.

The biological efficacy of voriconazole is directly linked to its ability to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[2][10] The presence of impurities, particularly those that might also interact with this or other biological targets, could potentially alter the drug's efficacy or lead to off-target effects.

Advanced Synthetic Strategies: Enantioselective Synthesis

To circumvent the need for chiral resolution of a racemic mixture, which can be inefficient (with a theoretical maximum yield of 50% for the desired enantiomer), enantioselective synthetic routes have been developed. These approaches introduce chirality early in the synthesis using chiral catalysts or auxiliaries.

  • Catalytic Asymmetric Cyanosilylation: This method has been employed to construct the tetrasubstituted stereogenic center in an enantioselective manner, starting from a functionalized ketone.[11][12][13]

  • Asymmetric Epoxidation: Another approach involves the highly enantioselective epoxidation of a tetrasubstituted (Z)-alkene to establish the critical contiguous carbon stereocenters.[14]

These advanced methods, while potentially more complex, offer the advantage of producing the desired enantiomer directly, thereby improving the overall efficiency and reducing the amount of chiral waste.

Experimental Protocols for Efficacy Assessment

To objectively compare the efficacy of voriconazole from different synthetic routes, a battery of analytical tests is essential.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify voriconazole from its process-related impurities and stereoisomers.

Methodology:

  • Column: A chiral stationary phase column, such as one based on an amylose derivative (e.g., Chiralpak AD-H), is used for the separation of enantiomers and diastereomers.[15][16] For general impurity profiling, a C18 column is typically used.[1]

  • Mobile Phase: A mixture of a buffer (e.g., acetate buffer pH 5.0) and an organic solvent like acetonitrile is commonly employed in a gradient elution mode.[17] For chiral separations using supercritical fluid chromatography (SFC), a mobile phase of carbon dioxide with a co-solvent like methanol is used.[15][16]

  • Detection: UV detection at 256 nm is typically used.[1]

  • Sample Preparation: A known concentration of the voriconazole sample is prepared in a suitable diluent.

  • Analysis: The sample is injected into the HPLC system, and the retention times and peak areas of voriconazole and any impurities are recorded. The percentage of each impurity is calculated based on the relative peak areas.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Objective: To confirm the chemical structure of the synthesized voriconazole and to identify any unknown impurities.

Methodology:

  • ¹H and ¹³C NMR: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and the NMR spectra are acquired. The chemical shifts and coupling constants are compared with a reference standard to confirm the identity and stereochemistry of the molecule.[1]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is used to determine the exact mass of the molecule, further confirming its elemental composition.[1]

Antifungal Susceptibility Testing

Objective: To compare the in vitro biological activity of voriconazole samples synthesized from different routes.

Methodology:

  • Microorganism: A reference strain of a susceptible fungus, such as Candida albicans or Aspergillus fumigatus, is used.

  • Broth Microdilution Method (CLSI guidelines): a. A serial dilution of the voriconazole samples is prepared in a microtiter plate. b. A standardized inoculum of the fungal suspension is added to each well. c. The plates are incubated under appropriate conditions. d. The minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits visible growth of the fungus, is determined.

  • Comparison: The MIC values of voriconazole from different synthetic batches are compared. A significant difference in MIC could indicate the presence of impurities that interfere with the drug's antifungal activity.

Visualization of Synthetic Pathways and Workflows

Voriconazole Synthesis: Route A vs. Route B

G cluster_0 Route A: Organolithium cluster_1 Route B: Reformatsky-Type (Organozinc) ketone_A 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one product_A Racemic Voriconazole Precursor (Poor Diastereoselectivity) ketone_A->product_A Coupling pyrimidine_A 4-chloro-6-ethyl-5-fluoropyrimidine lda LDA, THF -70°C to -50°C pyrimidine_A->lda Deprotonation lda->product_A Coupling resolution Chiral Resolution (R-(-)-10-camphorsulfonic acid) product_A->resolution ketone_B 1-(2,4-difluorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one product_B Racemic Voriconazole Precursor (Excellent Diastereoselectivity) ketone_B->product_B Coupling pyrimidine_B 6-(1-bromoethyl)-4-chloro- 5-fluoropyrimidine zinc Zn, I₂, Pb (optional) THF, 8-25°C pyrimidine_B->zinc Organozinc formation zinc->product_B Coupling product_B->resolution voriconazole (2R, 3S)-Voriconazole resolution->voriconazole

Caption: Comparison of Route A and Route B for voriconazole synthesis.

Efficacy Assessment Workflow

G start Voriconazole Sample (from different synthetic routes) hplc Purity & Impurity Profiling (HPLC/SFC) start->hplc nmr_ms Structural Confirmation (NMR & MS) start->nmr_ms bioassay Biological Activity (Antifungal Susceptibility) start->bioassay data_analysis Comparative Data Analysis hplc->data_analysis nmr_ms->data_analysis bioassay->data_analysis conclusion Efficacy Determination data_analysis->conclusion

Caption: Workflow for the comparative efficacy assessment of voriconazole.

Conclusion

The synthetic pathway chosen for the production of voriconazole, defined by its key intermediates, has a profound impact on the manufacturing efficiency and the quality of the final active pharmaceutical ingredient. The Reformatsky-type (organozinc) approach (Route B) is generally favored for its superior diastereoselectivity, higher conversion rates, and milder reaction conditions compared to the organolithium route (Route A). However, careful control of starting material purity to avoid positional isomers and a consideration of the environmental and safety impact of reagents like lead are critical.

Ultimately, regardless of the synthetic route, the efficacy of the final voriconazole product must be verified through rigorous analytical testing, including chromatographic purity analysis, structural confirmation, and biological activity assays. Enantioselective synthesis strategies offer a promising avenue for future process improvements, potentially leading to more efficient and sustainable production of this vital antifungal medication.

References

  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Scientia Pharmaceutica, 83(3), 445–452. [Link]

  • Peng, J., et al. (2020). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. Asian Journal of Organic Chemistry, 9(8), 1221-1224. [Link]

  • Sato, T., et al. (2013). An Enantioselective Synthesis of Voriconazole. The Journal of Organic Chemistry, 78(22), 11396–11403. [Link]

  • Sato, T., et al. (2013). An enantioselective synthesis of voriconazole. The Journal of Organic Chemistry, 78(22), 11396-403. [Link]

  • Sato, T., et al. (2013). An Enantioselective Synthesis of Voriconazole. American Chemical Society. [Link]

  • Peng, J., et al. (2020). Enantioselective Synthesis of Antifungal Agent Voriconazole via Asymmetric Epoxidation of Tetrasubstituted (Z)‐Alkene. ResearchGate. [Link]

  • Butters, M., et al. (2006). Process for preparing voriconazole.
  • CN113354625A - Synthesis process of voriconazole. (2021).
  • Sundaram, D. T. S. S., et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. PubMed. [Link]

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. Organic Process Research & Development, 5(1), 28-36. [Link]

  • Kim, H., et al. (2013). Process for preparing voriconazole by using new intermediates.
  • Voriconazole: Synthesis and mechanism of action. ResearchGate. [Link]

  • US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method. (2019).
  • CN113354625A - Synthesis process of voriconazole. (2021).
  • Sundaram, D. T. S. S., et al. (2015). (PDF) Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. ResearchGate. [Link]

  • Butters, M., et al. (2001). Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent. ResearchGate. [Link]

  • Reddy, G. S., et al. (2022). Quantification of Impurity-E in Voriconazole Powder for Solution for Infusion (200 mg/vial) by using High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 15(9), 4065-4070. [Link]

  • Lee, K., et al. (2012). Process for preparing voriconazole.
  • Process For Synthesis Of Voriconazole. Quick Company. [Link]

  • CN105503834B - Synthetic method of voriconazole intermediate. (2018).
  • EP3929191A1 - Method for preparing voriconazole and intermediate thereof. (2021).
  • Process for preparing voriconazole by using new intermediates. Eureka | Patsnap. [Link]

  • Whirl-Carrillo, M., et al. (2021). PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics. Pharmacogenetics and genomics, 31(8), 196–203. [Link]

  • VORICONAZOLE INTERMEDIATE AND VORICONAZOLE SYNTHESIS METHOD. (2018). Patent 3395813 - EPO. [Link]

  • METHOD FOR PREPARING VORICONAZOLE AND INTERMEDIATE THEREOF. (2020). European Patent Office - EP 3929191 A1 - EPO. [Link]

  • Separation Of Voriconazole Enantiomer By Using Supercritical Fluid Chromatography. IJRAR.org. [Link]

  • CN106117186A - A kind of preparation method of voriconazole and its intermediate. (2016).
  • Intermediates of Voriconazole | Manufacturers | Suppliers. Manus Aktteva Biopharma LLP. [Link]

  • SEPARATION AND PURIFICATION OF VORICONAZOLE ENANTIOMER BY SUPERCRITICAL FLUID CHROMATOGRAPHY. Journal of Advanced Scientific Research. [Link]

  • WO2021127965A1 - Method for recycling voriconazole enantiomer. (2021).
  • What is the mechanism of Voriconazole?. Patsnap Synapse. [Link]

  • US20080194820A1 - Process For Preparing Voriconazole. (2008).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Important Advisory: The information provided in this guide is based on the available safety data for the structurally similar compound, 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3) , due to a lack of specific disposal literature for 4-Chloro-6-fluoropyrimidine. The principles of handling and disposing of halogenated heterocyclic compounds are generally consistent; however, users must consult the specific Safety Data Sheet (SDS) for the exact material they are handling and adhere to all institutional and regulatory requirements.

Foundational Risk Assessment: Understanding the "Why"

Effective disposal begins with a thorough understanding of the compound's inherent risks. This compound and its analogues are reactive chemical building blocks. Their hazard profile dictates every subsequent step in the waste management lifecycle. The presence of chlorine and fluorine atoms on the pyrimidine ring creates a molecule that requires specialized handling to protect personnel and the environment.

Core Chemical Hazards

The primary hazards associated with this class of compounds necessitate stringent control measures. These are not merely suggestions but are critical to preventing acute and chronic health effects.

Hazard ClassificationGHS CodeDescription of Risk
Combustible Liquid H227The material can ignite at elevated temperatures, posing a fire risk if handled near ignition sources.[1][2]
Harmful if Swallowed H302Ingestion can lead to significant toxicity.[1][2][3]
Causes Severe Skin Burns H314The compound is corrosive and can cause severe, irreversible damage upon skin contact.[1][2]
May Cause Allergic Skin Reaction H317Repeated exposure may lead to sensitization, causing an allergic reaction upon subsequent contact.[1][3]
Causes Serious Eye Damage H314/H318Direct contact with the eyes will result in severe corrosive injury and potential blindness.[1][2]
May Cause Respiratory Irritation H335Inhalation of vapors or aerosols can irritate the respiratory tract.[2]
Reactivity and Incompatibilities

To prevent dangerous reactions, this compound waste must be segregated from incompatible materials.

  • Strong Oxidizing Agents: Contact can lead to vigorous, exothermic reactions, increasing fire risk.

  • Acids: Mixing with strong acids can cause hazardous reactions and potential decomposition.[2][4]

  • Thermal Decomposition: When heated to decomposition, this compound releases highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[2][4] This is a critical consideration for the final disposal method.

Operational Blueprint: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The causality is simple: to eliminate routes of exposure, physical barriers must be employed. All PPE must be inspected prior to use.[1]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Waste Segregation Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards).[1][3][4]Chemically resistant gloves (e.g., Nitrile, inspected before use). Change immediately if contaminated.[1][3][5]A lab coat or chemical-resistant apron.[5]Handle within a certified chemical fume hood.[5]
Spill Cleanup & Bulk Disposal Full-face shield over safety goggles.Double-gloving with chemically resistant gloves.[6] One pair under the gown cuff, one over.[7]Impervious, disposable gown with knit cuffs.[3][6][7]Full-face respirator with an organic vapor filter (Type A or equivalent) if outside a fume hood or if vapors are significant.[3][4]

The Disposal Workflow: From Benchtop to Destruction

Proper disposal is a systematic process governed by environmental regulations. As a halogenated organic compound, this compound is subject to specific hazardous waste regulations.[8][9]

Step 1: Waste Characterization

Before the first drop of waste is generated, the waste stream must be characterized.

  • Identify: The waste is a halogenated organic compound .

  • Classify: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste must be classified as hazardous.[2] Consult 40 CFR 261.3 and relevant state and local regulations for specific waste codes.[2]

  • Document: Maintain accurate records of the waste's composition and volume, as required by your institution's Environmental Health & Safety (EHS) department.

Step 2: Segregation and Containerization Protocol

Cross-contamination can create dangerous mixtures and complicate disposal. Strict segregation is essential.

  • Designate a Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tight-fitting, screw-top lid.[10]

  • Label Correctly: Before adding any waste, label the container with the words "Hazardous Waste," the full chemical name ("Waste: this compound"), and the associated hazards (e.g., "Corrosive," "Toxic").[10]

  • Segregate at the Source: Collect waste containing this compound separately from non-halogenated solvents and other waste streams.[10]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[10]

  • Store Safely: Store the sealed waste container in a cool, dry, well-ventilated secondary containment area away from incompatible materials.[1][11]

Disposal Decision Logic

The following diagram outlines the critical path for managing this compound waste.

G Disposal Workflow for this compound start Waste Generation (Pure compound, contaminated labware, spill debris) ppe Don Full & Correct PPE (See Table 2) start->ppe ALWAYS START HERE characterize Step 1: Characterize Waste - Halogenated Organic - RCRA Hazardous Waste ppe->characterize segregate Step 2: Segregate & Containerize - Dedicated, Labeled Container - Keep Closed in Secondary Containment characterize->segregate Based on Classification contact_ehs Step 3: Arrange for Pickup Contact Institutional EHS/ Licensed Hazardous Waste Vendor segregate->contact_ehs Once container is full or per institutional schedule incinerate Step 4: Final Disposition High-Temperature Controlled Incineration (min. 1100°C) with Flue Gas Scrubbing contact_ehs->incinerate Vendor executes disposal

Caption: Logical workflow from waste generation to final disposal.

Approved Disposal Method: High-Temperature Incineration

Due to its chemical stability and halogen content, the only acceptable disposal method is through a licensed chemical destruction facility.[3]

  • Technology: Controlled incineration in a specialized hazardous waste incinerator is required.[3]

  • Causality (The "Why"): As a halogenated organic compound, this material requires a minimum incineration temperature of 1100°C .[12] This extreme temperature is necessary to ensure the complete destruction of the carbon-halogen bonds and prevent the formation of persistent organic pollutants (POPs) such as polychlorinated dibenzofurans (PCDFs) and dioxins, which are more hazardous than the parent compound.[13]

  • Scrubbing: The incineration process must be paired with a robust flue gas scrubbing system (e.g., a caustic scrubber) to neutralize the resulting acidic gases (HCl and HF) before they are released into the atmosphere.[3][14]

Under no circumstances should this chemical be discharged into sewer systems or disposed of with general laboratory trash. [2][3]

Emergency Protocols: Spill and Exposure Management

Immediate and correct action during an emergency can significantly mitigate harm.

Small Spill Cleanup (<100 mL in a Fume Hood)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure Containment: Confirm the spill is contained within the fume hood.

  • Wear Full PPE: Don appropriate PPE as outlined in Table 2 for spill response.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a labeled hazardous waste container.[1][11]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Large Spill or Spill Outside a Fume Hood
  • EVACUATE: Immediately evacuate the laboratory and alert others.

  • ISOLATE: Close the doors to the affected area and prevent entry.

  • CALL FOR HELP: Contact your institution's emergency response team and EHS department immediately.

  • DO NOT attempt to clean up a large spill without specialized training and equipment.

First Aid for Exposure

Immediate medical attention is required for any significant exposure.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. [2][4] Never give anything by mouth to an unconscious person.[1]

In all cases, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[2]

References

  • 4-Chloro-6-ethyl-5-fluoropyrimidine SDS. ECHEMI. [URL: https://www.echemi.com/products/a-137234-74-3.html]
  • Chemical Safety Data Sheet MSDS / SDS - 4-Chloro-6-ethyl-5-fluoropyrimidine. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=137234-74-3]
  • Incineration. Zero Waste Europe. [URL: https://zerowasteeurope.
  • Pyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDS.aspx?
  • 4-Chloro-6-ethyl-5-fluoropyrimidine Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/J92280.sds.pdf]
  • SAFETY DATA SHEET - 4-Chloro-6-ethyl-5-fluoropyrimidine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC467970010&productDescription=4-CHLORO-6-ETHYL-5-FLUOROPYRIMIDIN&vendorId=VN00032119&countryCode=US&language=en]
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L92P.TXT?ZyActionD=ZyDocument&Client=EPA&Index=1981+Thru+1985&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5Czyfiles%5CIndex%20Data%5C81thru85%5CTxt%5C00000019%5C9101L92P.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=hpfr&DefSeekPage=x1&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1&SeekPage=x1]
  • Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. [URL: https://www.zeeco.
  • Perspective on halogenated organic compounds. National Institutes of Health (NIH), PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629230/]
  • Essential Safety and Logistics for Handling 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM1985338_SOG.pdf]
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-III_to_part_268]
  • What personal protective equipment (PPE) is required for a nurse to administer intravenous (IV) chemotherapy?. Dr.Oracle. [URL: https://droracle.com/faq/what-personal-protective-equipment-ppe-is-required-for-a-nurse-to-administer-intravenous-iv-chemotherapy/]
  • Personal Protective Equipment When Working with chemotherapy Drugs. Halyard. [URL: https://www.halyardhealth.com/solutions/infection-prevention/chemo-protection/personal-protective-equipment.aspx]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. California Code of Regulations. [URL: https://govt.westlaw.com/calregs/Document/I245E5620D46A11DE8879F889B6253OL3?
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [URL: https://sites.northwestern.

Sources

A Researcher's Essential Guide to Personal Protective Equipment for Handling 4-Chloro-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4-Chloro-6-fluoropyrimidine. It is intended for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring both personal safety and experimental integrity.

Disclaimer: This document is a specialized guide and serves to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. A thorough, chemical-specific risk assessment must be conducted by qualified personnel before commencing any work. All laboratory activities must conform to your institution's safety policies and local regulations.

Hazard Assessment: Understanding the Risks of this compound

This compound is a halogenated pyrimidine derivative that demands careful handling due to its significant health hazards. Understanding the specific risks is the foundational step in selecting appropriate Personal Protective Equipment (PPE). The compound is classified under several hazard categories, each necessitating a specific protective barrier to prevent exposure.[1][2]

The primary routes of exposure are inhalation, ingestion, and direct contact with skin or eyes.[3] The compound is known to be harmful if swallowed, corrosive to skin and eyes, and may cause both respiratory irritation and allergic skin reactions.[1][2][3] Furthermore, during thermal decomposition, it can release highly toxic and irritating gases such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4][5][6]

Table 1: GHS Hazard Classification for this compound and its Analogs

Hazard ClassGHS CategoryHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][3][7]
Skin Corrosion/IrritationCategory 1A, 1B, 1CH314: Causes severe skin burns and eye damage[3][5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][7][8]
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritation[1][2][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]
Flammable LiquidsCategory 4H227: Combustible liquid[3]

This hazard profile dictates a stringent, multi-layered PPE protocol. The causality is direct: the severe corrosivity of the compound requires complete skin and eye protection, while its potential for respiratory irritation and oral toxicity demands controlled handling to prevent inhalation or ingestion.[3][5]

Core Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound.

Eye and Face Protection

Due to the severe risk of eye damage, standard safety glasses are insufficient.

  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN 166.[4][7][8]

  • Recommended for Splash Risk: When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[9] This provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection

Given that the chemical causes severe skin burns and may be absorbed through the skin, robust body protection is critical.[3][5]

  • Gloves: Chemical-resistant gloves are the primary barrier for hand protection. Nitrile gloves are a common choice, but it is imperative to consult the manufacturer's glove compatibility chart for breakthrough times specific to halogenated organic compounds.

    • Best Practice: Double-gloving is strongly recommended. This practice minimizes the risk of exposure from a single glove failure and simplifies the decontamination process.

  • Gown/Coveralls: A disposable, long-sleeved gown that closes in the back is required to protect the torso and arms.[9]

    • Material: The gown should be made of a low-lint, impervious material to prevent chemical seepage. Poly-coated gowns are often recommended for their resistance to chemical permeation.[10]

    • Cuffs: Cuffs should be elastic or knit and tucked securely under the outer layer of gloves.

Respiratory Protection

The compound's potential to cause respiratory irritation necessitates strict engineering controls and, in some cases, respiratory protection.[1][3]

  • Primary Control: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood to minimize vapor and aerosol inhalation.[5]

  • Secondary Control: If engineering controls are insufficient, if ventilation is poor, or during the cleanup of a large spill, a NIOSH-approved respirator is required.[4][8] A full-face respirator with a combination organic vapor/acid gas/particulate canister offers the most comprehensive protection for both the respiratory system and the face.[11]

Procedural Guidance: Step-by-Step Operations

The sequence of donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Gown/Coverall Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield Don3->Don4 Don5 5. Outer Gloves (over cuffs) Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Don5->Doff1 Handling Chemical Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Gown/Coverall (Turn inside out) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Caption: Workflow for donning and doffing PPE to minimize contamination.

Safe Handling Checklist
  • Verify Controls: Ensure the chemical fume hood is functioning correctly before starting work.

  • Emergency Ready: Confirm that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[3]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[8]

  • Transport: When moving the chemical outside of the fume hood, use a sealed, secondary container.

  • Clothing: Contaminated work clothing must not be allowed out of the laboratory and should be decontaminated or disposed of as hazardous waste.[7][8]

Emergency Response & Decontamination

Immediate and correct action following an exposure is vital.

  • Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of running water for at least 15 minutes.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air at once.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical help.[7]

  • Ingestion: Do NOT induce vomiting.[3][5] Rinse the mouth with water and call a physician or Poison Control Center immediately.[7]

Spill Management Protocol

Spill_Response Start Spill Occurs Evacuate Evacuate Immediate Area Alert Colleagues Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess PPE Don Full PPE (incl. Respirator if needed) Assess->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Material into Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste & Contaminated PPE Decontaminate->Dispose End Report Incident Dispose->End

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoropyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.